3,3'-(p-Phenylene)dipropionic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[4-(2-carboxyethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-4H,5-8H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOCUWFSRVQSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195295 | |
| Record name | 3,3'-(p-Phenylene)dipropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4251-21-2 | |
| Record name | 1,4-Benzenedipropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4251-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedipropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004251212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-(p-Phenylene)dipropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(p-phenylene)dipropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BENZENEDIPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZE427KW83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3'-(p-Phenylene)dipropionic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-(p-Phenylene)dipropionic acid, also known as 1,4-Benzenedipropanoic acid, is a bifunctional organic compound featuring a central phenylene ring flanked by two propionic acid chains. Its rigid aromatic core and flexible aliphatic arms terminating in reactive carboxylic acid groups make it a valuable building block in polymer chemistry and a target for investigation in materials science and drug discovery. The para-substitution pattern on the benzene ring imparts a linear, symmetrical geometry, which is highly desirable for the synthesis of well-ordered macromolecules such as polyesters and polyamides. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, offering field-proven insights for professionals in research and development.
Chemical Identity and Structure
The structural formula of this compound consists of a 1,4-disubstituted benzene ring. Each substituent is a 3-propionic acid group (-CH₂CH₂COOH). This arrangement confers both rigidity from the aromatic ring and conformational flexibility from the ethyl chains.
Systematic IUPAC Name: 3-[4-(2-carboxyethyl)phenyl]propanoic acid[]
Common Synonyms:
-
p-Phenylenedipropionic acid
-
1,4-Benzenedipropanoic acid[2]
-
p-Benzenedipropionic acid
Key Identifiers:
-
CAS Number: 4251-21-2[2]
-
Molecular Formula: C₁₂H₁₄O₄
-
Molecular Weight: 222.24 g/mol
-
InChI Key: DFOCUWFSRVQSNI-UHFFFAOYSA-N[2]
Below is a diagram illustrating the chemical structure of the molecule.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The properties of this compound are dictated by its combination of aromatic and carboxylic acid functionalities. It is a solid at room temperature and possesses a high melting point due to the rigid phenyl ring and intermolecular hydrogen bonding between the carboxylic acid groups.
Physical Properties
The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Physical State | Off-white to light yellow crystalline powder | [2] |
| Melting Point | 231-234 °C | [2] |
| Boiling Point (est.) | 423.8 °C at 760 mmHg | [2] |
| Density (est.) | 1.253 g/cm³ | [] |
| pKa (est.) | 4.37 ± 0.10 | |
| Solubility | Limited data available; likely soluble in polar aprotic solvents like DMSO, DMF, and alcohols with heating. |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of this compound. While comprehensive spectral data is best obtained from dedicated databases, the expected characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to be symmetrical. The aromatic protons on the central benzene ring would appear as a singlet (or a narrow AA'BB' multiplet) in the aromatic region (~7.0-7.5 ppm). The aliphatic protons would present as two triplets in the upfield region (~2.5-3.0 ppm), corresponding to the two methylene (-CH₂-) groups of the propionic acid side chains. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would also reflect the molecule's symmetry. It is expected to show distinct signals for the carboxylic carbon (~170-180 ppm), the different carbons of the benzene ring (in the ~120-140 ppm range), and the two aliphatic carbons (~30-40 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. The most prominent peaks would be a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. C-H stretching peaks for the aromatic and aliphatic portions would appear just below and above 3000 cm⁻¹, respectively.
-
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (222.24). Common fragmentation patterns would involve the loss of the carboxylic acid groups (-COOH) and cleavage of the aliphatic side chains.
Synthesis and Purification
A robust and common method for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, 3,3'-(p-phenylene)diacrylic acid. This method is efficient and proceeds under moderate conditions.
Scientific Rationale of the Synthetic Route
The chosen synthesis involves the reduction of two carbon-carbon double bonds in the acrylic acid side chains to single bonds. This is a classic hydrogenation reaction. The catalyst, typically Palladium on an activated carbon support (Pd/C), is crucial as it provides a surface for the adsorption of both the hydrogen gas and the organic substrate, thereby lowering the activation energy of the reaction. The use of a solvent like dilute methanol or dimethylformamide (DMF) is to ensure the solubility of the starting material. The reaction is run under a positive pressure of hydrogen to ensure a sufficient concentration of H₂ is available to drive the reaction to completion.
Experimental Protocol: Catalytic Hydrogenation
Reaction: C₆H₄(CH=CHCOOH)₂ + 2H₂ --(Pd/C)--> C₆H₄(CH₂CH₂COOH)₂
Materials:
-
3,3'-(p-Phenylene)diacrylic acid
-
5% Palladium on charcoal (Pd/C) catalyst
-
Methanol or Dimethylformamide (DMF)
-
Hydrogen (H₂) gas
-
Parr hydrogenation apparatus or similar pressure vessel
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas like nitrogen or argon.
-
Charging the Reactor: To the vessel, add 3,3'-(p-phenylene)diacrylic acid and the solvent (methanol or DMF). The amount of solvent should be sufficient to create a slurry that can be effectively stirred.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst. The catalyst loading is typically 5-10% by weight relative to the starting material. Causality Note: Pd/C is pyrophoric when dry and should be handled with care, preferably under a blanket of inert gas or added as a slurry in the reaction solvent.
-
Hydrogenation: Seal the reactor. Purge the vessel several times with hydrogen gas to remove all air. Pressurize the reactor with hydrogen to 40-45 psi.
-
Reaction Conditions: Begin vigorous stirring and maintain the temperature between room temperature and 55 °C. The reaction progress can be monitored by the uptake of hydrogen gas. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: The palladium catalyst is removed by filtration through a pad of Celite. Trustworthiness Note: This step is critical to prevent catalyst contamination in the final product. The filter cake should be washed with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Isolation: The solvent from the filtrate is removed under reduced pressure (rotary evaporation) to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a white to off-white crystalline solid.
The diagram below illustrates the general workflow for this synthesis.
Sources
3,3'-(p-Phenylene)dipropionic acid CAS number and synonyms
An In-Depth Technical Guide to 3,3'-(p-Phenylene)dipropionic Acid
Introduction: A Core Building Block in Modern Chemistry
This compound is a bifunctional organic compound characterized by a central benzene ring substituted at the para (1,4) positions with two propionic acid chains. This symmetrical structure provides a rigid core with flexible carboxylic acid arms, making it a valuable building block in polymer chemistry, materials science, and as a scaffold in the development of novel therapeutic agents. Its ability to act as a linker molecule and its inherent antioxidant properties have positioned it as a compound of significant interest for researchers in diverse fields. This guide offers a detailed overview of its chemical identity, properties, synthesis, applications, and handling protocols from the perspective of an application scientist.
Part 1: Chemical Identity and Structure
The unambiguous identification of a chemical compound is critical for reproducibility in research and development. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
-
CAS Number : 4251-21-2[][][3]
-
IUPAC Name : 3-[4-(2-carboxyethyl)phenyl]propanoic acid[][]
-
Molecular Formula : C₁₂H₁₄O₄[][4][]
-
Synonyms : 1,4-Phenylenedipropionic acid, p-Phenylenedipropionic acid, p-Benzenedipropionic acid, 1,4-Benzenedipropanoic acid, 3,3'-(1,4-Phenylene)bis(propionic acid)[][][5]
Caption: Chemical structure of this compound.
Part 2: Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing solubility, reactivity, and handling requirements. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 222.24 g/mol | [][] |
| Appearance | Solid, powder | |
| Melting Point | 231-234 °C | [][] |
| Density | 1.253 g/cm³ | [][] |
| SMILES String | OC(=O)CCc1ccc(CCC(O)=O)cc1 | [] |
| InChI Key | DFOCUWFSRVQSNI-UHFFFAOYSA-N | [][] |
| Hydrogen Bond Donors | 2 | [] |
| Hydrogen Bond Acceptors | 4 | [] |
| Topological Polar Surface Area | 74.6 Ų | [] |
Part 3: Synthesis Protocol
A reliable synthesis route is crucial for obtaining high-purity material for research. This compound can be effectively synthesized via the catalytic reduction of its unsaturated precursor, p-phenylene diacrylic acid. This method is favored for its high yield and relatively clean conversion.[6]
Experimental Protocol: Catalytic Hydrogenation of p-Phenylene Diacrylic Acid
This protocol describes the reduction of the double bonds in the acrylic acid chains to yield the target saturated dipropionic acid.
Materials:
-
p-Phenylene diacrylic acid
-
5% Palladium on Charcoal (Pd/C) catalyst
-
Methanol or Dimethylformamide (DMF)
-
Hydrogen (H₂) gas
-
Pressurized reaction vessel (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Step-by-Step Methodology:
-
Vessel Preparation: Ensure the pressurized reaction vessel is clean, dry, and purged with an inert gas like nitrogen or argon to remove any residual oxygen.
-
Charging the Reactor: In the reaction vessel, dissolve p-phenylene diacrylic acid in a suitable solvent (methanol or DMF). The choice of solvent depends on the substrate's solubility; DMF may be required for less soluble precursors.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material. Causality Note: Pd/C is an efficient catalyst for hydrogenating carbon-carbon double bonds under mild conditions without affecting the aromatic ring or carboxylic acid groups.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to ensure an oxygen-free atmosphere. Pressurize the vessel with hydrogen to 40-45 psi.[6]
-
Reaction: Begin vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen gas. Maintain the reaction at a temperature between room temperature and 55°C.[6] The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Trustworthiness Note: Complete removal of the palladium catalyst is critical to prevent contamination of the final product and interference in subsequent applications.
-
Product Isolation: Concentrate the filtered solution using a rotary evaporator to remove the solvent. The crude this compound will precipitate as a solid.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a high-purity crystalline solid.
Caption: Workflow for the synthesis of this compound.
Part 4: Applications in Research and Drug Development
The unique structure of this compound makes it a versatile molecule with significant potential in several high-value applications.
-
Antioxidant Properties: The compound has been identified as a noteworthy antioxidant capable of protecting cellular structures from damage caused by free radicals.[][] This activity makes it a candidate for research into therapies for oxidative stress-related conditions.
-
Therapeutic Potential: Due to its antioxidant function, it is considered a viable therapeutic option for a range of ailments, including neurodegenerative disorders, atherosclerosis, and age-related macular degeneration.[][] The dipropionic acid scaffold is also being explored in the development of derivatives to combat drug-resistant pathogens and chemotherapy-resistant cancers.[7]
-
Polymer and Materials Science: The two carboxylic acid functional groups allow it to act as a monomer or cross-linking agent in the synthesis of polyesters and polyamides. The rigid phenylene core can impart thermal stability and mechanical strength to the resulting polymers.
-
Drug Discovery Scaffold: In medicinal chemistry, the molecule serves as a rigid spacer to which pharmacophores can be attached. This allows for the precise positioning of active groups to optimize binding to biological targets such as enzymes or receptors. Natural products are a significant source for drug discovery, and scaffolds like this provide a synthetic platform to mimic or enhance their properties.[8]
Part 5: Safety and Handling
Adherence to proper safety protocols is mandatory when handling any chemical. For this compound, the following guidelines should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. For operations that may generate dust, use a NIOSH-approved respirator (e.g., N95).[5][9]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[5] Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5][9] It is classified as a combustible solid.
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]
-
Ingestion: Rinse mouth with water and seek medical attention.[9]
-
References
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p-Phenylenedipropionic Acid | CAS#:4251-21-2. Chemsrc. [Link]
-
Safety Data Sheet: 3-Phenylpropionic acid ethyl ester. Carl ROTH. [Link]
- Method for preparing 3, 3- diphenyl propanol.
-
3,3'-(p-Phenylene)diacrylic acid | C12H10O4 | CID 85983. PubChem. [Link]
-
1,4-Phenylenediacrylic acid | C12H10O4 | CID 759280. PubChem. [Link]
-
Synthesis of m-phenylene diacrylic acid. PrepChem.com. [Link]
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3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. PubMed Central. [Link]
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3,3'-Dithiodipropionic acid | C6H10O4S2 | CID 95116. PubChem. [Link]
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C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB Scientific Bulletin. [Link]
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Plant-Derived Natural Products: A Source for Drug Discovery and Development. MDPI. [Link]
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Solubility of 3,3'-(p-Phenylene)dipropionic acid in different solvents
An In-depth Technical Guide to the Solubility of 3,3'-(p-Phenylene)dipropionic Acid
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to explain the principles governing its solubility and provides actionable protocols for empirical determination.
Introduction: The Principle of "Like Dissolves Like"
The solubility of a compound is a critical physical property that influences its application in synthesis, formulation, and biological systems. The adage "like dissolves like" serves as a fundamental predictor of solubility behavior.[1][2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[2]
This compound possesses a mixed polarity. The central phenylene ring is nonpolar, while the two terminal propionic acid groups are polar, capable of hydrogen bonding. This dual nature suggests that its solubility will be highly dependent on the solvent's characteristics.
Predicted Solubility Profile of this compound
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid groups can form hydrogen bonds with protic solvents. However, the large nonpolar phenylene backbone will limit solubility, especially in water. Solubility is expected to increase with the alkyl chain length of the alcohol, which reduces the overall polarity of the solvent. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents can accept hydrogen bonds from the carboxylic acid groups and have sufficient polarity to interact with the polar portions of the molecule, while also being able to solvate the nonpolar phenylene ring to some extent. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low | The dominant nonpolar character of these solvents will not effectively solvate the polar carboxylic acid groups, leading to poor solubility. |
| Aqueous Basic | 5% Sodium Hydroxide, 5% Sodium Bicarbonate | High | The carboxylic acid groups will be deprotonated to form carboxylate salts, which are ionic and therefore highly soluble in aqueous solutions.[3][4] |
| Aqueous Acidic | 5% Hydrochloric Acid | Very Low | The acidic conditions will suppress the ionization of the carboxylic acid groups, reducing solubility compared to pure water.[3][4] |
Experimental Determination of Solubility
Given the lack of published data, empirical determination of solubility is essential for any research or development involving this compound. The shake-flask method is a reliable and widely used technique for measuring equilibrium solubility.[5]
The Shake-Flask Method for Equilibrium Solubility Determination
This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.[5][6] The concentration of the dissolved compound in the saturated solution is then measured.
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Detailed Protocol for the Shake-Flask Method
Materials and Equipment:
-
This compound (solid)
-
Selected solvents
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent.[7][8] The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[8]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. Carefully separate the saturated solution from the undissolved solid by centrifugation followed by filtration of the supernatant.[7][8]
-
Quantification: Dilute the clear filtrate with the solvent as necessary to fall within the range of the calibration curve. Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved this compound.
-
Data Analysis: Using the calibration curve, calculate the concentration of the compound in the original saturated filtrate. This value represents the equilibrium solubility. Perform the experiment in triplicate to ensure reproducibility.[7]
Structural Considerations for Solubility
The molecular structure of this compound is key to understanding its solubility.
Molecular Structure and Polarity Diagram
Caption: Diagram illustrating the polar and nonpolar regions of this compound.
The two carboxylic acid groups are polar and can participate in hydrogen bonding with polar solvents. The central phenylene ring and the ethylene bridges are nonpolar and will have favorable van der Waals interactions with nonpolar solvents. The overall solubility will be a balance between these competing interactions.
Conclusion
While specific solubility data for this compound is not widely published, a strong predictive understanding of its behavior can be derived from its molecular structure. The dual polarity of the molecule suggests that polar aprotic solvents and aqueous basic solutions will be the most effective solvents. For precise quantitative data, the shake-flask method provides a robust and reliable experimental approach. This guide provides the theoretical framework and practical methodology for researchers to confidently work with and characterize the solubility of this compound.
References
- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
Haque, A. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
- World Health Organization. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
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- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
Thermal properties of 3,3'-(p-Phenylene)dipropionic acid
An In-Depth Technical Guide to the Thermal Properties of 3,3'-(p-Phenylene)dipropionic Acid
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the thermal properties of this compound (CAS 4251-21-2). While specific thermogravimetric and calorimetric data for this compound are not extensively published, this document synthesizes available information, including its established melting point, and provides expert insights into its expected thermal behavior based on the analysis of structurally analogous aromatic dicarboxylic acids. Crucially, this guide furnishes detailed, field-proven experimental protocols for researchers to conduct their own thermal analyses using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The causality behind experimental choices is explained to ensure methodological robustness. The relevance of these thermal properties is discussed in the context of its application as a notable antioxidant in biomedical research, particularly for addressing oxidative stress-related conditions.
Introduction: The Scientific Imperative for Understanding this compound
This compound, also known as p-Benzenedipropionic acid, is a dicarboxylic acid featuring a central benzene ring. Its rigid p-phenylene core and flexible propionic acid side chains bestow upon it unique structural and chemical properties. From a pharmaceutical and biomedical perspective, this molecule has garnered significant interest as a potent antioxidant. It has been identified as a promising agent for mitigating the effects of oxidative stress, which is implicated in a variety of pathologies including neurodegenerative disorders, atherosclerosis, and age-related macular degeneration[][].
The stability of any compound under thermal stress is a critical parameter in drug development. It influences manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of a potential therapeutic agent. For a crystalline solid like this compound, understanding its melting behavior, decomposition temperature, and the thermodynamics of these transitions is paramount. This guide serves as a foundational resource for researchers aiming to characterize these vital properties.
Known and Predicted Thermal Behavior
Melting Point: A Foundational Characteristic
The melting point (Tm) is the most consistently reported thermal property for this compound. Multiple sources confirm that the compound melts in the range of 231-234 °C []. This relatively high melting point is indicative of a stable crystal lattice structure, likely due to strong intermolecular hydrogen bonding between the carboxylic acid groups and pi-stacking interactions of the benzene rings.
Thermal Stability and Decomposition Profile: An Evidence-Based Projection
It is plausible that this compound follows a similar decomposition pathway, primarily through decarboxylation at elevated temperatures. The propionic acid side chains might offer different decomposition kinetics compared to a carboxyl group directly attached to the aromatic ring. The expected decomposition would likely begin at a temperature significantly above its melting point.
Contradictory information exists regarding its stability, with some sources claiming "excellent thermal stability" when used in polymer synthesis, while others suggest it can decompose under heat and light[]. This underscores the necessity for empirical determination of its thermal properties under controlled laboratory conditions.
Quantitative Data Summary
The following table summarizes the known and inferred thermal properties of this compound.
| Thermal Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₁₄O₄ | [] |
| Molecular Weight | 222.24 g/mol | [] |
| Melting Point (Tm) | 231-234 °C | [] |
| Decomposition Temperature (Td) | Data not available; predicted to be > 300 °C | Based on analogous compounds |
| Decomposition Pathway | Likely decarboxylation | Theoretical |
Experimental Protocols for Thermal Characterization
To address the gap in available data, the following sections provide detailed, step-by-step protocols for determining the thermal properties of this compound using TGA and DSC.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
Objective: To determine the onset of thermal decomposition and quantify mass loss as a function of temperature.
Causality: TGA is the definitive method for identifying the temperature at which a material begins to degrade and for analyzing the kinetics of this degradation. By monitoring mass change, we can directly observe the loss of volatile decomposition products, such as CO₂ from decarboxylation.
Experimental Workflow Diagram:
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity this compound into a tared TGA pan (ceramic or platinum is recommended for high temperatures). The use of a small, uniform sample size minimizes thermal gradients within the sample.
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min. This is crucial to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal degradation alone.
-
Equilibrate the furnace at a starting temperature of 30 °C.
-
-
Thermal Program:
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This heating rate is standard for initial screening and provides a good balance between resolution and experiment time.
-
-
Data Analysis:
-
Plot the percentage of initial mass as a function of temperature.
-
The onset temperature of the major mass loss step is taken as the decomposition temperature (Td). This is often determined using the tangent method on the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC): Characterizing Phase Transitions
Objective: To accurately determine the melting point, enthalpy of fusion (ΔHfus), and detect any other phase transitions.
Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. This allows for the precise characterization of endothermic events like melting and exothermic events like crystallization or some forms of decomposition. The enthalpy of fusion provides insight into the energy required to break the crystal lattice structure.
Experimental Workflow Diagram:
Sources
An In-depth Technical Guide to the Crystalline Structure of 3,3'-(p-Phenylene)dipropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-(p-Phenylene)dipropionic acid, a dicarboxylic acid featuring a central phenyl ring, presents a molecular architecture of significant interest in materials science and pharmaceutical development. Its rigid aromatic core, coupled with the conformational flexibility of the propionic acid side chains, allows for the formation of well-defined supramolecular structures governed by strong and directional intermolecular interactions. The crystalline form of an active pharmaceutical ingredient (API) or a key intermediate can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough understanding of the crystalline structure of this compound is paramount for its effective utilization in drug design and development, where it can serve as a linker in metal-organic frameworks, a component of co-crystals, or a scaffold for novel therapeutics.[1][2]
This guide will provide a comprehensive overview of the synthesis, a detailed, analog-based analysis of the predicted crystalline structure, and the experimental methodology for its characterization, offering valuable insights for researchers in the field.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the catalytic reduction of its unsaturated precursor, 3,3'-(p-phenylene)diacrylic acid. This method is a standard and reliable route for the saturation of carbon-carbon double bonds.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 3,3'-(p-phenylene)diacrylic acid in a solvent such as dilute methanol or dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of 5% palladium on charcoal (Pd/C) to the solution. The catalyst loading is typically in the range of 1-5 mol%.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 40-45 psi with hydrogen.
-
Reaction Conditions: Stir the reaction mixture vigorously at a temperature between room temperature and 55°C.
-
Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting solid crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
This protocol is based on established methods for the reduction of similar compounds.
Crystalline Structure Analysis: An Analog-Based Approach
The determination of a molecule's three-dimensional arrangement in a crystal is achieved through single-crystal X-ray diffraction.[6][7] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Predicted Crystal Packing and Hydrogen Bonding Network
Based on the crystal structure of terephthalic acid, we can predict the key features of the crystalline arrangement of this compound. The primary and most influential intermolecular interaction will be the hydrogen bonds between the carboxylic acid moieties.[5][8]
Carboxylic acids typically form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a robust R²₂(8) ring motif.[9] These dimers then act as building blocks for the extended crystal lattice. In the case of this compound, the two carboxylic acid groups on each molecule will participate in forming these dimeric structures, leading to the formation of one-dimensional hydrogen-bonded chains or tapes.
Caption: Predicted Supramolecular Assembly via Hydrogen Bonding.
The propionic acid side chains introduce additional degrees of conformational freedom compared to the rigid structure of terephthalic acid. The torsion angles within these chains will influence the overall packing efficiency and could potentially lead to different polymorphic forms. The phenyl rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be offset or parallel-displaced, contributing to the overall three-dimensional architecture.
Crystallographic Data (Hypothetical, based on analogy)
The following table presents hypothetical crystallographic parameters for this compound, based on the known structures of similar aromatic dicarboxylic acids. These values should be experimentally verified.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 10-15 |
| b (Å) | 5-8 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
| Z (molecules/unit cell) | 2 or 4 |
| Key Intermolecular Interactions | O-H···O hydrogen bonds, C-H···O interactions, π-π stacking |
Implications for Drug Development
The crystalline structure of a molecule like this compound has direct and significant consequences for its application in the pharmaceutical industry.
-
Polymorphism: The possibility of multiple crystalline forms (polymorphs) arising from the conformational flexibility of the propionic acid chains is a critical consideration. Different polymorphs can exhibit distinct solubilities, stabilities, and mechanical properties, which must be carefully controlled during drug manufacturing.[2]
-
Co-crystal Formation: The robust hydrogen-bonding capabilities of the carboxylic acid groups make this compound an excellent candidate for forming co-crystals with APIs. This strategy is often employed to improve the physicochemical properties of a drug substance without altering its chemical structure.[1]
-
Solubility and Dissolution: The strength and arrangement of the intermolecular interactions in the crystal lattice will dictate the energy required to break the lattice and dissolve the compound. A highly stable crystal lattice with strong hydrogen bonds will generally lead to lower solubility.
-
Material Properties: The crystalline structure influences bulk properties such as crystal habit (shape), mechanical strength, and flowability, all of which are important for formulation and processing into a final dosage form.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a detailed and chemically sound prediction of its supramolecular assembly can be made through a reasoned analogy with terephthalic acid. The dominant structural motif is anticipated to be the formation of hydrogen-bonded chains of centrosymmetric dimers. The conformational flexibility of the propionic acid side chains and the potential for π-π stacking interactions add further complexity and the possibility of polymorphism. A thorough understanding and experimental characterization of the crystalline structure of this compound are essential for harnessing its full potential in the design and development of new pharmaceutical products and advanced materials.
References
- ResearchGate. (2025). Two-Dimensional Hydrogen-Bonding Patterns in a Series of Salts of Terephthalic Acid and the Cyclic Amines CnH2n−1NH2, n = 3, 4, 5, 6, 7, 8, and 12.
- PubChem. (n.d.). Terephthalic Acid. National Institutes of Health.
- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- Excillum. (n.d.). Small molecule crystallography.
- ResearchGate. (2025). Investigation of hydrogen bonds properties in the terephthalic acid crystal, using molecular dynamics method.
- Wikipedia. (n.d.). X-ray crystallography.
- ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
- The Journal of Physical Chemistry C. (2012). Interplay between Hydrogen Bonding and Molecule–Substrate Interactions in the Case of Terephthalic Acid Molecules on Cu(001) Surfaces. Retrieved from The Journal of Physical Chemistry C.
- ResearchGate. (n.d.). Molecular structures of a terephthalic acid (1,4-benzenedicarboxylic....
- PubMed. (2014). Investigation of hydrogen bonds properties in the terephthalic acid crystal, using molecular dynamics method.
- Longdom Publishing. (n.d.). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis.
- PMC. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. National Institutes of Health.
- ResearchGate. (n.d.). Applications of aromatic carboxylic acids in organic synthesis. a The....
- ResearchGate. (2024). (PDF) Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries.
- Wikipedia. (n.d.). Terephthalic acid.
- PMC. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. National Institutes of Health.
- National Institute of Standards and Technology. (n.d.). Terephthalic acid. NIST WebBook.
Sources
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- 3. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 5. Investigation of hydrogen bonds properties in the terephthalic acid crystal, using molecular dynamics method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 7. rigaku.com [rigaku.com]
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- 9. researchgate.net [researchgate.net]
Health and Safety Technical Guide: 3,3'-(p-Phenylene)dipropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the health and safety information currently available for 3,3'-(p-Phenylene)dipropionic acid (CAS No. 4251-21-2). As a dicarboxylic acid, this compound presents a unique profile of chemical properties and potential biological activities that are of interest to researchers in materials science and drug development. This guide is structured to provide not just a recitation of safety data, but a deeper understanding of the rationale behind the recommended safety protocols, empowering researchers to conduct their work with a robust culture of safety and scientific integrity. While this document compiles the most current information, it is crucial to acknowledge that significant data gaps exist in the public domain regarding the toxicology and environmental fate of this specific compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is paramount for anticipating its behavior and implementing appropriate safety measures.
| Property | Value | Source |
| Chemical Name | This compound | ECHEMI[1] |
| Synonyms | 1,4-Benzenedipropanoic acid, p-Benzenedipropionic acid | ECHEMI[1] |
| CAS Number | 4251-21-2 | ECHEMI[1] |
| Molecular Formula | C12H14O4 | ChemicalBook[2] |
| Molecular Weight | 222.24 g/mol | ChemicalBook[2] |
| Appearance | White to off-white powder/solid | ChemicalBook[2] |
| Melting Point | 231-234 °C (lit.) | ChemicalBook[2] |
| Boiling Point | 323.41°C (rough estimate) | ChemicalBook[2] |
| Density | 1.1995 (rough estimate) | ChemicalBook[2] |
| pKa | 4.37±0.10 (Predicted) | ChemicalBook[2] |
| Water Solubility | Insoluble | PubChem[1] |
The high melting point suggests a stable crystalline structure. Its insolubility in water is a critical factor in considering its environmental mobility and appropriate spill cleanup procedures.
Hazard Identification and GHS Classification
Based on available data, this compound is classified as an irritant. The Globally Harmonized System (GHS) classifications are as follows:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
These classifications necessitate the use of appropriate personal protective equipment (PPE) and handling procedures to prevent contact.
Caption: GHS Hazard Classifications for this compound.
Toxicological Information: Addressing the Data Gaps
A thorough review of publicly available toxicological data reveals a significant lack of specific studies on this compound. Safety data sheets consistently report "no data available" for acute toxicity (oral, dermal, and inhalation), carcinogenicity, mutagenicity, and reproductive toxicity.[1]
Implications for Researchers:
The absence of empirical toxicological data necessitates a precautionary approach. The principle of "treating unknown compounds as potentially hazardous" is the guiding tenet. The irritant properties, confirmed by GHS classifications, are the primary known hazards. However, the potential for other systemic effects cannot be ruled out without further testing. All handling should be performed with the assumption of potential toxicity beyond irritation.
Safe Handling and Storage Protocols
The following protocols are designed to mitigate the known hazards and account for the toxicological data gaps.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust, such as weighing or transfers, a chemical fume hood is mandatory to prevent inhalation of airborne particles.[1]
Personal Protective Equipment (PPE)
A robust PPE regimen is the cornerstone of safe handling.
Caption: Recommended Personal Protective Equipment (PPE) workflow.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[1]
-
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) are required.[1] Ensure gloves are inspected for integrity before use.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved N95 respirator or higher should be used.[1]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents. While specific reactivity data is limited, as a carboxylic acid, it may react with bases.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Accidental Release and Disposal
Accidental Release
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spread of the powder. Avoid generating dust.
-
Clean-up: Carefully sweep up the solid material and place it in a sealed container for disposal. Use non-sparking tools.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. As there is limited ecological data, it is imperative to prevent this compound from entering the environment.[1] Do not dispose of it down the drain.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: The hazardous decomposition products are not well-characterized. As with many organic compounds, combustion may produce carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Ecological Information: A Call for Further Research
There is a significant lack of data on the environmental fate and ecological toxicity of this compound. Safety data sheets indicate "no data available" for toxicity to fish, daphnia, and algae.[1] Similarly, information on its persistence, biodegradability, and bioaccumulation potential is not available.
Causality and Prudence: The absence of this data means that the environmental impact of a release is unknown. Therefore, all measures should be taken to prevent its entry into soil, waterways, and the atmosphere. The precautionary principle dictates that it should be treated as potentially persistent and harmful to aquatic life until proven otherwise.
Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under normal storage conditions.
-
Reactivity: As a carboxylic acid, it is expected to react with bases in neutralization reactions. It may also undergo esterification with alcohols and amidation with amines.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition products have not been reported. High temperatures may lead to the release of carbon oxides.
Conclusion
This compound is a compound with known irritant properties affecting the skin, eyes, and respiratory system. The most significant challenge in providing a comprehensive safety guide is the profound lack of empirical data on its toxicology and environmental impact. This guide, therefore, emphasizes a conservative and precautionary approach to its handling. Researchers and professionals in drug development must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure. The scientific community is encouraged to pursue further research to fill the existing data gaps and allow for a more complete risk assessment of this compound.
References
-
Regulations.gov. Registration Review: Preliminary Problem Formulation for Environmental Fate and Ecological Risk, Endangered Species, and Drinking Water. (URL: [Link])
-
Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 3-phenylpropionic acid, CAS Registry Number 501-52-0. Food and Chemical Toxicology, 134S, 110601. (URL: [Link])
-
PubChem. 1,4-Phenylenediacrylic acid. (URL: [Link])
Sources
A Technical Guide to the Potential Applications of 3,3'-(p-Phenylene)dipropionic Acid in Materials Science
Abstract
This technical guide provides a comprehensive overview of the potential applications of 3,3'-(p-Phenylene)dipropionic acid (p-PDPA) in the field of materials science. While direct and extensive research on p-PDPA as a monomer or ligand is limited in publicly available literature, its molecular architecture—a rigid phenylene core flanked by two flexible propionic acid moieties—suggests its utility as a valuable building block for advanced polymers and coordination materials. This document will, therefore, explore these potential applications by drawing parallels with structurally related and well-characterized compounds. We will delve into the prospective synthesis of polyesters, polyamides, and metal-organic frameworks (MOFs) incorporating p-PDPA, detailing hypothetical experimental protocols and expected material properties. This guide is intended for researchers and scientists in materials chemistry and drug development, providing a forward-looking perspective on the untapped potential of this intriguing molecule.
Introduction to this compound
This compound, also known as p-phenylenedipropionic acid, is a dicarboxylic acid with the chemical formula C₁₂H₁₄O₄.[1] Its structure is characterized by a central benzene ring at the para position, with two propionic acid chains extending from it. This combination of a rigid aromatic core and flexible aliphatic arms gives the molecule a unique spatial arrangement and chemical reactivity that could be exploited in the design of novel materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4251-21-2 | [1] |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Melting Point | 231-234 °C | [1] |
| Appearance | Solid | |
| Linear Formula | C₆H₄(CH₂CH₂CO₂H)₂ |
The presence of two carboxylic acid functional groups makes p-PDPA a suitable candidate for step-growth polymerization reactions, such as polycondensation, to form polyesters and polyamides. Furthermore, these carboxylic acid groups can act as organic linkers to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). The length and flexibility of the propionic acid chains, compared to the more commonly used terephthalic acid, could introduce unique structural and dynamic properties to the resulting materials.
Potential Application in Polyester Synthesis
The synthesis of polyesters typically involves the reaction of a dicarboxylic acid with a diol.[2] The incorporation of p-PDPA into a polyester backbone is expected to impart a combination of rigidity from the phenylene ring and flexibility from the propylene chains. This could lead to polyesters with interesting thermal and mechanical properties, potentially finding applications as engineering plastics or fibers.
Hypothetical Synthesis Protocol for a p-PDPA-based Polyester
This protocol describes a potential melt polycondensation reaction between p-PDPA and a generic diol, such as 1,4-butanediol.
Materials:
-
This compound (p-PDPA)
-
1,4-Butanediol
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
High-vacuum source
Procedure:
-
Charging the Reactor: A high-pressure reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet is charged with equimolar amounts of p-PDPA and 1,4-butanediol. A catalytic amount of titanium(IV) butoxide (e.g., 200-300 ppm) and a small amount of antioxidant are added.
-
Esterification: The reactor is purged with high-purity nitrogen to remove any oxygen. The temperature is gradually raised to 180-220 °C under a slow stream of nitrogen. The mixture is stirred continuously to facilitate the esterification reaction, during which water is formed and removed from the system. This stage is typically continued for 2-4 hours.
-
Polycondensation: After the initial esterification, the pressure in the reactor is gradually reduced to below 1 Torr, and the temperature is increased to 240-260 °C. This high-vacuum, high-temperature condition facilitates the removal of the diol byproduct and drives the polymerization reaction towards a higher molecular weight. The viscosity of the molten polymer will increase significantly during this stage. The reaction is monitored by the torque of the stirrer and is typically continued for 3-5 hours.
-
Extrusion and Quenching: Once the desired viscosity is reached, the molten polyester is extruded from the reactor under nitrogen pressure into a cold water bath to quench the polymer strands.
-
Pelletization: The quenched strands are then fed into a pelletizer to obtain polyester pellets for further processing and characterization.
Diagram 1: Hypothetical Polyester Synthesis Workflow
Caption: Workflow for the synthesis of a p-PDPA-based polyester.
Expected Characterization and Properties
The resulting polyester would be characterized using standard techniques for polymer analysis.
Table 2: Characterization Methods for p-PDPA-based Polyesters
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI).[3][4] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[3][4] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature.[3][4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of ester bond formation and functional groups.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the polymer repeat unit. |
| Tensile Testing | Mechanical properties such as tensile strength, Young's modulus, and elongation at break. |
Due to the semi-rigid nature of the p-PDPA monomer, the resulting polyester is anticipated to be a semi-crystalline material with a relatively high glass transition temperature and good thermal stability. The mechanical properties would likely be tunable based on the choice of the diol co-monomer.
Potential Application in Polyamide Synthesis
Polyamides are another important class of polymers that could potentially be synthesized using p-PDPA. The reaction of a dicarboxylic acid with a diamine forms the amide linkages that characterize these materials. Polyamides are known for their excellent mechanical properties and chemical resistance.
Hypothetical Synthesis Protocol for a p-PDPA-based Polyamide
This protocol outlines a potential low-temperature solution polycondensation for synthesizing a polyamide from p-PDPA and a diamine, such as p-phenylenediamine.
Materials:
-
This compound (p-PDPA)
-
Thionyl chloride or oxalyl chloride
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Pyridine (anhydrous)
-
p-Phenylenediamine
-
Methanol
-
High-purity nitrogen gas
Procedure:
-
Acid Chloride Formation: p-PDPA is converted to its corresponding diacid chloride. This can be achieved by reacting p-PDPA with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), under reflux. The excess chlorinating agent is then removed by distillation under reduced pressure.
-
Polymerization: Anhydrous DMAc is added to a reaction flask equipped with a mechanical stirrer and a nitrogen inlet. The p-phenylenediamine is dissolved in the DMAc. The flask is cooled in an ice bath. The freshly prepared p-PDPA diacid chloride, dissolved in a small amount of anhydrous DMAc, is added dropwise to the diamine solution with vigorous stirring. A small amount of pyridine can be added as an acid scavenger.
-
Reaction Continuation: The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours (e.g., 12-24 hours) under a nitrogen atmosphere. The viscosity of the solution will increase as the polyamide is formed.
-
Precipitation and Washing: The resulting polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the polyamide. The precipitated polymer is then collected by filtration and washed thoroughly with methanol and water to remove any unreacted monomers, solvent, and byproducts.
-
Drying: The purified polyamide is dried in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
Diagram 2: Polyamide Synthesis via Acid Chloride Route
Caption: General workflow for the synthesis of a p-PDPA-based polyamide.
Expected Characterization and Properties
Similar to the polyesters, the resulting polyamides would be characterized for their molecular weight, thermal properties, and mechanical strength.
Table 3: Characterization Methods for p-PDPA-based Polyamides
| Technique | Information Obtained |
| Inherent Viscosity | An indicator of molecular weight. |
| GPC | Molecular weight distribution (may require specialized solvents and conditions).[3][4] |
| DSC and TGA | Thermal transitions (Tg, Tm) and thermal stability.[3][4] |
| FTIR and NMR Spectroscopy | Structural confirmation.[3] |
| Wide-Angle X-ray Diffraction (WAXD) | Crystallinity and crystal structure. |
| Mechanical Testing | Tensile and flexural properties. |
The polyamide derived from p-PDPA is expected to exhibit high thermal stability due to the presence of aromatic rings in the backbone. The flexibility of the propionic acid chains may lead to improved processability compared to fully aromatic polyamides.
Potential Application in Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked by organic ligands.[5] The dicarboxylic acid functionality of p-PDPA makes it a suitable candidate for use as an organic linker in MOF synthesis. The longer and more flexible nature of the p-PDPA linker compared to terephthalic acid could lead to MOFs with novel topologies and pore structures.
Hypothetical Synthesis Protocol for a p-PDPA-based MOF
This protocol describes a potential solvothermal synthesis of a MOF using p-PDPA as the organic linker and a metal salt, such as zinc nitrate.
Materials:
-
This compound (p-PDPA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Solution Preparation: In a glass vial, dissolve p-PDPA in DMF. In a separate vial, dissolve zinc nitrate hexahydrate in a mixture of DMF and ethanol.
-
Mixing and Sealing: Combine the two solutions in the Teflon liner of the autoclave. The liner is then sealed inside the stainless-steel autoclave.
-
Solvothermal Reaction: The autoclave is placed in a programmable oven and heated to a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours). During this time, crystals of the MOF are expected to form.
-
Cooling and Isolation: The autoclave is allowed to cool slowly to room temperature. The resulting crystalline product is isolated by filtration.
-
Washing and Activation: The as-synthesized MOF crystals are washed with fresh DMF and then with a more volatile solvent like ethanol to remove any unreacted starting materials and solvent molecules from the pores. The MOF is then "activated" by heating under vacuum to remove the solvent molecules completely from the pores.
Diagram 3: Solvothermal Synthesis of a p-PDPA-based MOF
Caption: A typical solvothermal synthesis workflow for a MOF.
Expected Characterization and Properties
The characterization of the resulting MOF would focus on its structure, porosity, and stability.
Table 4: Characterization Methods for p-PDPA-based MOFs
| Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and purity. |
| Single-Crystal X-ray Diffraction | Determination of the crystal structure and connectivity. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | Surface area (BET), pore volume, and pore size distribution. |
| TGA | Thermal stability of the framework. |
| FTIR Spectroscopy | Confirmation of carboxylate coordination to the metal centers. |
| Scanning Electron Microscopy (SEM) | Crystal morphology and size. |
The use of p-PDPA as a linker could result in MOFs with larger pore volumes and potentially interpenetrated frameworks due to the length of the linker. The flexibility of the propionic acid chains might also lead to "breathing" or flexible MOFs that can change their structure in response to external stimuli such as guest molecules. These properties could be advantageous for applications in gas storage and separation.
Conclusion and Future Outlook
While this compound is not yet a widely utilized building block in materials science, its chemical structure holds significant promise for the development of new polymers and metal-organic frameworks. The combination of a rigid aromatic core and flexible aliphatic side chains offers a unique design element for tuning the properties of resulting materials.
The hypothetical synthesis protocols and expected properties outlined in this guide are based on established principles of polymer and coordination chemistry. It is our hope that this document will stimulate further research into the applications of p-PDPA, leading to the development of novel materials with tailored properties for a wide range of applications, from high-performance plastics to advanced porous materials for catalysis and separations. Further experimental work is necessary to validate these potential applications and to fully explore the materials science of this intriguing molecule.
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A Framework for Investigating the Antioxidant Properties of 3,3'-(p-Phenylene)dipropionic Acid Derivatives
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxidative stress is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] This has spurred intensive research into the discovery and development of novel antioxidant compounds. Phenolic structures are a cornerstone of antioxidant chemistry, prized for their ability to neutralize harmful free radicals.[2][3] This guide introduces the 3,3'-(p-phenylene)dipropionic acid scaffold as a promising, yet underexplored, platform for developing new antioxidant agents. We provide a comprehensive framework for the synthesis, in vitro evaluation, and structure-activity relationship (SAR) analysis of its derivatives. This document is intended to serve as a technical guide for researchers, offering detailed experimental protocols and the scientific rationale behind methodological choices, thereby enabling a robust investigation into this novel class of compounds.
The Scientific Imperative: Oxidative Stress and the Role of Antioxidants
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates.[1] ROS, such as superoxide and hydroxyl radicals, are highly reactive molecules that can indiscriminately damage essential biomacromolecules, including DNA, proteins, and lipids, leading to cellular dysfunction and pathology.[4][5]
Antioxidants mitigate this damage by neutralizing free radicals.[5] Their mechanisms of action are primarily categorized as:
-
Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (A•).[6][7]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it into an anion.[2][7]
Phenolic compounds are particularly effective antioxidants due to the stability of the resulting phenoxyl radical, which is resonance-stabilized and less likely to propagate the radical chain reaction.[3][8] The this compound core contains a central phenyl ring, which serves as a foundational phenolic-like element. The two propionic acid side chains offer ideal handles for chemical modification, allowing for the systematic synthesis of a library of derivatives to probe structure-activity relationships and optimize antioxidant potency.
Synthesis of this compound Derivatives: A Proposed Workflow
The carboxylic acid functional groups of the parent molecule, this compound, are versatile starting points for creating a diverse library of derivatives, most notably amides and esters.[9] A common and effective method for amide synthesis involves the direct condensation of the carboxylic acid with a primary or secondary amine using a coupling agent.[10]
A proposed synthetic workflow is outlined below. The choice of a catalyst like 1-Propylphosphonic acid cyclic anhydride (PPAA) is based on its efficacy in similar transformations, such as the synthesis of diphenylpropionamide derivatives.[10][11]
Caption: Proposed workflow for synthesizing an amide derivative library.
In Vitro Evaluation of Antioxidant Capacity
To comprehensively assess the antioxidant potential of the synthesized derivatives, a panel of assays based on different mechanisms is essential. We recommend three widely-accepted spectrophotometric methods: the DPPH, ABTS, and FRAP assays. Using multiple assays provides a more complete profile of a compound's antioxidant activity, as some compounds may show preference for a HAT-based versus a SET-based mechanism.[7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle & Rationale: The DPPH assay measures a compound's ability to act as a free radical scavenger or hydrogen donor.[12] DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm.[13] When reduced by an antioxidant, the solution decolorizes to a pale yellow, and the decrease in absorbance is proportional to the compound's radical scavenging activity.[13][14] This assay is rapid, simple, and widely used for initial screening.[12]
-
Experimental Workflow Diagram
Caption: Workflow for the DPPH radical scavenging assay.
-
Detailed Protocol (96-Well Plate Format):
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol. Protect from light and prepare fresh daily.[14] The absorbance of this solution at 517 nm should be approximately 1.0.[13]
-
Prepare a 1 mg/mL stock solution of each test derivative and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol, DMSO).
-
-
Assay Procedure:
-
Create a series of dilutions from the stock solutions of your test compounds and the positive control.
-
In a 96-well microplate, add 100 µL of each sample dilution to separate wells.[14]
-
Prepare a blank well containing only 100 µL of the solvent.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells. Mix thoroughly.[14]
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
-
Measurement & Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[14]
-
Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[13] Where A_control is the absorbance of the DPPH solution without a sample and A_sample is the absorbance of the test sample with DPPH.
-
Plot the % scavenging activity against the concentration of each derivative to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle & Rationale: This assay evaluates the ability of compounds to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore.[15] The ABTS radical is generated by oxidizing ABTS with potassium persulfate.[15] In the presence of an antioxidant, the radical cation is reduced, causing the solution to lose its color. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity.[16] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[15]
-
Experimental Workflow Diagram
Caption: Workflow for the ABTS radical cation decolorization assay.
-
Detailed Protocol (96-Well Plate Format):
-
Reagent Preparation:
-
ABTS•⁺ Stock Solution: Mix equal volumes of a 7 mM aqueous ABTS solution and a 2.45 mM aqueous potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15][17]
-
ABTS•⁺ Working Solution: On the day of the assay, dilute the stock solution with ethanol (or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[17]
-
Prepare stock solutions of test compounds and a Trolox standard.
-
-
Assay Procedure:
-
Measurement & Analysis:
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle & Rationale: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) ion in a TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous (Fe²⁺) form.[19] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[19] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[1] This assay is straightforward and measures the electron-donating capacity of the test compounds.[5]
-
Experimental Workflow Diagram
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
-
Detailed Protocol (96-Well Plate Format):
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[20]
-
Prepare a standard curve using known concentrations of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Measurement & Analysis:
-
Measure the absorbance at 593 nm.[19]
-
The antioxidant capacity is calculated based on the standard curve of Fe²⁺ and expressed as µmol Fe²⁺ equivalents per gram or mole of the compound.
-
-
Establishing Structure-Activity Relationships (SAR)
The primary goal of synthesizing a derivative library is to understand how specific structural modifications influence antioxidant activity. This SAR analysis is critical for designing more potent compounds.[21]
Key Structural Considerations
Based on established principles for phenolic and flavonoid antioxidants, the following hypotheses can guide the design of derivatives:[21][22]
-
Hydroxylation of the Central Ring: Adding one or more hydroxyl (-OH) groups directly to the central p-phenylene ring is predicted to be the most effective strategy for increasing antioxidant activity. The -OH groups are the primary sites for hydrogen/electron donation.
-
Position of Hydroxyl Groups: The relative position of hydroxyl groups is crucial. An ortho or para relationship between two hydroxyl groups often enhances activity due to increased stability of the resulting radical.[22]
-
Steric Hindrance: Bulky substituents near the active hydroxyl groups may sterically hinder their interaction with free radicals, potentially reducing activity.
-
Electronic Effects: Electron-donating groups (e.g., methoxy, alkyl) on the aromatic ring can increase the electron density of the phenolic oxygen, facilitating H-atom donation and enhancing activity. Conversely, electron-withdrawing groups may decrease activity.
Caption: Key concepts for Structure-Activity Relationship (SAR) analysis.
Hypothetical Data Presentation
Systematically tabulating the results from the antioxidant assays is essential for clear comparison and interpretation.
| Derivative ID | R₁ (Ring Substituent) | R₂ (Amide Group) | DPPH IC₅₀ (µM) | ABTS TEAC (µmol Trolox/µmol) | FRAP (µmol Fe²⁺/µmol) |
| PDPA-01 | H | Morpholine | > 200 | 0.15 | 0.25 |
| PDPA-02 | 2-OH | Morpholine | 85.2 | 1.20 | 1.55 |
| PDPA-03 | 2,5-(OH)₂ | Morpholine | 25.6 | 2.85 | 3.10 |
| PDPA-04 | 2-OCH₃ | Morpholine | 150.4 | 0.65 | 0.80 |
| PDPA-05 | 2,5-(OH)₂ | Benzylamine | 28.1 | 2.79 | 3.05 |
| Ascorbic Acid | - | - | 45.5 | 1.05 | 1.90 |
| Trolox | - | - | 60.1 | 1.00 | 1.10 |
This is a hypothetical table for illustrative purposes.
Interpretation of Hypothetical Data:
-
A comparison of PDPA-01 , PDPA-02 , and PDPA-03 would suggest that adding hydroxyl groups to the central ring dramatically increases antioxidant activity across all assays, with di-hydroxylation being superior to mono-hydroxylation.
-
Comparing PDPA-02 and PDPA-04 would indicate that a hydroxyl group is more effective than a methoxy group at the same position, highlighting the importance of the donatable hydrogen atom.
-
A comparison between PDPA-03 and PDPA-05 would suggest that, for this scaffold, the nature of the amide side chain (R₂) has a minimal impact on the core antioxidant activity, which is primarily driven by the substituted phenyl ring (R₁).
Conclusion and Future Directions
This guide presents a systematic and scientifically grounded framework for the synthesis and antioxidant evaluation of novel this compound derivatives. By employing a multi-assay approach and focusing on a rational design strategy guided by SAR principles, researchers can efficiently explore the potential of this chemical scaffold.
Positive results from these in vitro screens should be followed by more advanced studies to validate their potential as therapeutic agents. Key next steps include:
-
Cell-based Assays: Evaluating the ability of lead compounds to protect cultured cells (e.g., fibroblasts, neurons) from chemically-induced oxidative stress.
-
Mechanistic Studies: Investigating the precise molecular mechanisms, including potential interactions with intracellular antioxidant enzymes like superoxide dismutase or catalase.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising derivatives to determine their drug-like potential.
Through this structured approach, the scientific community can effectively unlock the therapeutic promise held within the this compound class of molecules.
References
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An In-Depth Technical Guide to 3,3'-(p-Phenylene)dipropionic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-(p-Phenylene)dipropionic acid, a molecule with a seemingly simple structure, holds significant value as a versatile building block in the realms of polymer chemistry, materials science, and drug development. Its rigid phenylene core flanked by two flexible propionic acid chains imparts a unique combination of properties, making it a target of interest for the synthesis of high-performance polymers and biologically active compounds. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and diverse applications of this important difunctional acid.
Historical Context and Discovery
While the specific historical moment of the first synthesis of this compound is not prominently documented in readily available literature, its conceptualization is intrinsically linked to the development of classical organic reactions, namely the Friedel-Crafts acylation and subsequent reduction methods. The pioneering work of Charles Friedel and James Crafts in the late 19th century on electrophilic aromatic substitution reactions laid the fundamental groundwork for attaching acyl groups to aromatic rings. This, coupled with reduction techniques like the Clemmensen reduction, provided a logical and powerful strategy for the synthesis of compounds with alkyl chains attached to an aromatic core. It is highly probable that this compound was first prepared through such a sequence, likely in the early to mid-20th century, as chemists explored the scope and applications of these foundational reactions.
Synthetic Pathways: A Detailed Examination
The most prevalent and logical synthetic route to this compound involves a two-step process. This strategy leverages the robust and well-established Friedel-Crafts acylation followed by a thorough reduction of the resulting keto groups.
Step 1: Double Friedel-Crafts Acylation of Benzene with Succinic Anhydride
The synthesis commences with the electrophilic substitution of benzene with succinic anhydride. This reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The reaction proceeds in a stepwise manner, with the first acylation yielding 3-benzoylpropionic acid. Under appropriate stoichiometric control, a second acylation occurs at the para position of the benzene ring, leading to the formation of the diketo-diacid intermediate.
Causality behind Experimental Choices:
-
Choice of Reactants: Benzene serves as the aromatic core, while succinic anhydride is an inexpensive and readily available cyclic anhydride that provides the four-carbon chain with a terminal carboxylic acid upon ring-opening.
-
Lewis Acid Catalyst: Anhydrous aluminum chloride is a powerful Lewis acid that coordinates with the carbonyl oxygen of the succinic anhydride, generating a highly electrophilic acylium ion, which is essential for attacking the electron-rich benzene ring.[1]
-
Stoichiometry: A molar ratio of at least 2:1 of succinic anhydride to benzene and a significant excess of AlCl₃ are required to drive the reaction towards the desired disubstituted product.
Self-Validating System: The progress of the Friedel-Crafts acylation can be monitored by techniques such as Thin Layer Chromatography (TLC) to track the consumption of the starting materials and the formation of the mono- and di-acylated products. The intermediate can be isolated and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure before proceeding to the next step.
Step 2: Reduction of the Diketo-Diacid Intermediate
The carbonyl groups of the intermediate formed in the first step are then reduced to methylene groups to yield the final product, this compound. The Clemmensen reduction is a classic and effective method for this transformation.[2][3]
Causality behind Experimental Choices:
-
Clemmensen Reduction: This method utilizes amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. It is particularly well-suited for the reduction of aryl ketones that are stable in strongly acidic conditions.[4] The zinc amalgam provides a reactive metal surface for the reduction to occur.
-
Acidic Conditions: The concentrated HCl serves to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to reduction. It also helps to dissolve the zinc.
Self-Validating System: The completion of the reduction can be monitored by the disappearance of the carbonyl signal in the Infrared (IR) spectrum of the product. The final product can be purified by recrystallization and its identity and purity confirmed by melting point determination and spectroscopic analysis.
Experimental Protocols
Synthesis of the Diketo-Diacid Intermediate via Friedel-Crafts Acylation
Materials:
-
Benzene (anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous, powdered)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Appropriate glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
In a fume hood, to a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas trap, and a dropping funnel, add anhydrous benzene.
-
Cool the flask in an ice bath and slowly add powdered anhydrous aluminum chloride with stirring.
-
In a separate beaker, dissolve succinic anhydride in a minimum amount of anhydrous benzene.
-
Add the succinic anhydride solution dropwise to the stirred benzene/AlCl₃ mixture.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash them with water, then with a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude diketo-diacid intermediate.
-
Purify the intermediate by recrystallization from an appropriate solvent system.
Synthesis of this compound via Clemmensen Reduction
Materials:
-
Diketo-diacid intermediate
-
Zinc amalgam (Zn(Hg))
-
Hydrochloric acid (concentrated)
-
Toluene
-
Water
-
Anhydrous sodium sulfate
-
Appropriate glassware
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a mercuric chloride solution.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, and toluene.
-
Add the diketo-diacid intermediate to the flask.
-
Heat the mixture to reflux with vigorous stirring for several hours. Add more concentrated HCl periodically to maintain the acidic environment.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic extracts and wash them with water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₄ | [] |
| Molecular Weight | 222.24 g/mol | |
| Melting Point | 231-234 °C | |
| Appearance | Off-white to light yellow powder | [6] |
| Solubility | Soluble in polar organic solvents | |
| CAS Number | 4251-21-2 |
Visualization of Synthetic Pathway
Sources
- 1. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 2. The structures of A and B formed in the following reaction are: \left[ \m.. [askfilo.com]
- 3. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
- 4. youtube.com [youtube.com]
- 6. P-PHENYLENEDIPROPIONIC ACID | 4251-21-2 [amp.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyamides Using 3,3'-(p-Phenylene)dipropionic Acid
Introduction
Polyamides are a class of high-performance polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain. Their exceptional thermal stability, mechanical strength, and chemical resistance make them indispensable in various industries, from automotive and aerospace to textiles and electronics. The properties of polyamides can be tailored by judicious selection of their monomeric constituents. The incorporation of aromatic and aliphatic moieties into the polymer backbone allows for a fine-tuning of properties such as solubility, processability, and thermal behavior.[1]
This document provides detailed application notes and experimental protocols for the synthesis of novel polyamides utilizing 3,3'-(p-phenylene)dipropionic acid as a key monomer. This diacid offers a unique combination of a rigid p-phenylene core and flexible propionic acid linkages. This structure is anticipated to impart a balance of desirable properties to the resulting polyamides, including improved solubility and processability compared to fully aromatic polyamides, while retaining good thermal stability.
We present two primary, robust methods for the synthesis of polyamides from this compound: Direct Polycondensation and Interfacial Polymerization . These protocols are designed for researchers, scientists, and drug development professionals seeking to explore the potential of these novel polyamides in their respective fields.
Monomer Overview: this compound
This compound is a dicarboxylic acid with the following structure:
-
Chemical Name: 3-[4-(2-carboxyethyl)phenyl]propanoic acid
-
CAS Number: 4251-21-2
-
Molecular Formula: C₁₂H₁₄O₄
-
Molecular Weight: 222.24 g/mol
-
Appearance: Off-white to light yellow powder
-
Melting Point: 231-234 °C
The presence of the ethylene bridges between the carboxylic acid groups and the central benzene ring provides greater conformational flexibility compared to terephthalic acid, which is expected to influence the solubility and melting behavior of the resulting polymers.
Method 1: Direct Polycondensation
Direct polycondensation is a widely used method for synthesizing polyamides from dicarboxylic acids and diamines. The Yamazaki-Higashi reaction, which utilizes triphenyl phosphite (TPP) and pyridine as condensing agents, is a particularly effective method for producing high-molecular-weight polyamides under relatively mild conditions.[2][3] This method avoids the need to prepare the more reactive but moisture-sensitive diacyl chlorides.
Causality of Experimental Choices
-
Solvent System: A mixture of N-Methyl-2-pyrrolidone (NMP) and pyridine is used. NMP is an excellent solvent for the resulting polyamide, preventing premature precipitation and allowing for the growth of high molecular weight chains. Pyridine acts as a catalyst and an acid scavenger.
-
Condensing Agent: Triphenyl phosphite (TPP) in the presence of pyridine activates the carboxylic acid groups, facilitating their reaction with the amine groups.
-
Solubility Enhancer: Lithium chloride (LiCl) is added to improve the solubility of the growing polymer chains in the organic solvent, thereby preventing oligomer precipitation and enabling the formation of high molecular weight polymers.
-
Temperature Profile: The reaction is initially carried out at room temperature to ensure good mixing and initiation, followed by heating to promote the polymerization to high conversion.
Experimental Protocol: Direct Polycondensation
Reaction Scheme:
Figure 1: Direct Polycondensation Workflow.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Typical Amount (per 1 mmol of diacid) |
| This compound | 4251-21-2 | 222.24 | 1.0 mmol (0.222 g) |
| Aromatic Diamine (e.g., 4,4'-oxydianiline) | 101-80-4 | 200.24 | 1.0 mmol (0.200 g) |
| Triphenyl phosphite (TPP) | 101-02-0 | 310.28 | 2.2 mmol (0.683 g, 0.62 mL) |
| Pyridine | 110-86-1 | 79.10 | ~1 mL |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | ~5 mL |
| Lithium Chloride (LiCl) | 7447-41-8 | 42.39 | 0.3 g |
| Methanol | 67-56-1 | 32.04 | For precipitation |
Procedure:
-
Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1.0 mmol), the chosen diamine (1.0 mmol), and lithium chloride (0.3 g).
-
Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP, ~4 mL) and pyridine (~1 mL) to the flask. Stir the mixture at room temperature under a gentle stream of nitrogen until all solids are dissolved.
-
Initiation: Add triphenyl phosphite (TPP, 2.2 mmol) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 100-115 °C and maintain this temperature with vigorous stirring for 3-5 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a beaker containing rapidly stirring methanol (~200 mL). The polyamide will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration and wash it thoroughly with hot methanol and then with water to remove any residual solvent, unreacted monomers, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.
Method 2: Interfacial Polymerization
Interfacial polymerization is a rapid and effective method for producing high molecular weight polyamides at the interface of two immiscible liquids. This technique typically involves the reaction of a diacyl chloride in an organic solvent with a diamine in an aqueous phase. A key prerequisite for this method is the conversion of the dicarboxylic acid to its more reactive diacyl chloride derivative.
Causality of Experimental Choices
-
Diacyl Chloride Formation: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides.[4] A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
-
Two-Phase System: The polymerization occurs at the interface of an organic solvent (e.g., dichloromethane or chloroform) and water. The diacyl chloride is dissolved in the organic phase, and the diamine is dissolved in the aqueous phase.
-
Acid Scavenger: An inorganic base, such as sodium hydroxide or sodium carbonate, is added to the aqueous phase to neutralize the hydrochloric acid (HCl) that is produced as a byproduct of the polymerization. This prevents the protonation of the amine groups, which would render them unreactive.
-
Rapid Reaction: The reaction between the diacyl chloride and the diamine is extremely fast, leading to the formation of a polymer film at the interface.
Experimental Protocol: Interfacial Polymerization
Part A: Synthesis of 3,3'-(p-Phenylene)dipropionyl Chloride
Reaction Scheme:
Figure 2: Synthesis of Diacyl Chloride.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Typical Amount (per 1 mmol of diacid) |
| This compound | 4251-21-2 | 222.24 | 1.0 mmol (0.222 g) |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 5-10 equivalents (e.g., 10 mmol, 1.19 g, 0.72 mL) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 1-2 drops (catalyst) |
| Anhydrous Toluene or Dichloromethane | 108-88-3 or 75-09-2 | - | ~10 mL |
Procedure:
-
Reactor Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add this compound (1.0 mmol).
-
Reagent Addition: Add anhydrous toluene or dichloromethane (~10 mL) and a catalytic amount of DMF (1-2 drops).
-
Chlorination: Carefully add an excess of thionyl chloride (5-10 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Isolation: After cooling, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3,3'-(p-phenylene)dipropionyl chloride can be used directly in the next step or purified by vacuum distillation or recrystallization from an inert solvent like hexane.
Part B: Interfacial Polymerization
Reaction Scheme:
Figure 3: Interfacial Polymerization Workflow.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Typical Amount (per 1 mmol of diacyl chloride) |
| 3,3'-(p-Phenylene)dipropionyl chloride | - | 259.13 | 1.0 mmol (0.259 g) |
| Aliphatic Diamine (e.g., Hexamethylenediamine) | 124-09-4 | 116.21 | 1.0 mmol (0.116 g) |
| Dichloromethane or Chloroform | 75-09-2 or 67-66-3 | - | ~50 mL |
| Deionized Water | 7732-18-5 | 18.02 | ~50 mL |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.0 mmol (0.080 g) |
Procedure:
-
Organic Phase Preparation: Dissolve 3,3'-(p-phenylene)dipropionyl chloride (1.0 mmol) in dichloromethane or chloroform (~50 mL) in a beaker.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the chosen diamine (1.0 mmol) and sodium hydroxide (2.0 mmol) in deionized water (~50 mL).
-
Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase without stirring to create a distinct interface. A film of polyamide will form instantly at the interface.
-
Polymer Film Formation: Using forceps, gently grasp the polymer film at the center of the interface and continuously pull it out as a "rope." The polymerization will continue as long as fresh monomer solutions are brought into contact at the interface.
-
Purification: Wash the collected polyamide rope thoroughly with water and then with a suitable solvent like acetone or ethanol to remove unreacted monomers and oligomers.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80 °C for 24 hours.
Characterization and Expected Properties
The synthesized polyamides should be characterized to determine their structure, molecular weight, and thermal and mechanical properties.
Spectroscopic Characterization:
-
FTIR (Fourier Transform Infrared) Spectroscopy: Expected characteristic peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide I band (around 1650 cm⁻¹), and N-H bending of the amide II band (around 1550 cm⁻¹).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure. The aromatic and aliphatic protons and carbons will show characteristic chemical shifts.
Thermal Properties:
The thermal properties of the polyamides are expected to be influenced by the choice of the diamine (aromatic vs. aliphatic).
| Property | Expected Range (with Aromatic Diamine) | Expected Range (with Aliphatic Diamine) |
| Glass Transition Temperature (Tg) by DSC | 180 - 250 °C | 100 - 180 °C |
| 10% Weight Loss Temperature (TGA in N₂) | > 400 °C | > 350 °C |
Note: These are estimated values based on data for structurally similar polyamides. Actual values will depend on the specific diamine used and the polymer's molecular weight.
Mechanical Properties:
The polyamides are expected to form tough and flexible films.
| Property | Expected Performance |
| Film Formation | Can be cast into tough, flexible films from solution. |
| Tensile Strength | Moderate to high, depending on the diamine and molecular weight. |
| Solubility | Expected to be soluble in polar aprotic solvents like NMP, DMAc, and DMF. |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of novel polyamides from this compound. Both direct polycondensation and interfacial polymerization are viable methods, with the choice depending on the desired polymer properties and available laboratory capabilities. The unique structure of the diacid monomer is expected to yield polyamides with a favorable balance of thermal stability, mechanical performance, and processability. These materials hold promise for a wide range of applications, and these protocols serve as a foundational platform for further research and development in this area.
References
- Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. A new convenient method for the preparation of polyamides by direct polycondensation of dicarboxylic acids with diamines by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.
- Morgan, P. W. (1965). Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers.
- Higashi, F., Ogata, S., Aoki, Y., & Kakegawa, K. (1982). A new convenient method for the synthesis of polyamides by direct polycondensation of dicarboxylic acids with diamines using triphenyl phosphite in the presence of pyridine and lithium chloride. Journal of Polymer Science: Polymer Chemistry Edition, 20(8), 2081-2087.
- Allen, C. F. H., & Byers Jr, J. R. (1949). A synthesis of acid chlorides. Journal of the American Chemical Society, 71(8), 2683-2684.
- Hsiao, S. H., & Yang, C. P. (1995). Synthesis and properties of aromatic polyamides derived from 2, 2′-bis [4-(4-aminophenoxy) phenyl] propane and aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 769-777.
Sources
- 1. Mechanism and kinetics of the low-temperature polycondensation of aromatic diamines with aromatic diacid chlorides (1986) | N. I. Kuz'min | 2 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 3,3'-(p-Phenylene)dipropionic Acid in Advanced Polymer Synthesis
Introduction: Unlocking the Potential of a Rigid-Flexible Monomer
In the landscape of high-performance polymers, the thoughtful selection of monomers is paramount to achieving desired material properties. 3,3'-(p-Phenylene)dipropionic acid stands out as a versatile building block, offering a unique combination of a rigid aromatic core and flexible aliphatic side chains. This structure imparts a favorable balance of thermal stability, mechanical strength, and processability to the resulting polymers. These attributes make it a compelling candidate for researchers and drug development professionals exploring novel materials for applications ranging from advanced coatings and engineering plastics to biocompatible polymers for drug delivery systems.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of polyesters and polyamides. The methodologies described herein are grounded in established principles of polymer chemistry and are designed to be both reproducible and adaptable to specific research needs.
Monomer at a Glance: this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization reactions.
| Property | Value | Source |
| Chemical Formula | C12H14O4 | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Melting Point | 231-234 °C | [1] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP) with heating. | |
| Key Structural Features | Rigid p-phenylene core providing thermal stability and mechanical strength. Two carboxylic acid functional groups for polymerization. Flexible propionic acid chains enhancing solubility and processability. | N/A |
Polymerization Strategies: Crafting Polyesters and Polyamides
This compound is primarily utilized in polycondensation reactions to form polyesters and polyamides. The choice of polymerization technique—melt or solution—depends on the properties of the co-monomer and the desired polymer characteristics.
I. Synthesis of Polyesters via Melt Polycondensation
Melt polycondensation is a solvent-free method that is often preferred for its simplicity and reduced environmental impact. This technique is suitable when the monomers and the resulting polymer are thermally stable at the reaction temperature.
In this process, this compound is reacted with a diol at high temperatures under a vacuum. The reaction proceeds through the direct esterification of the carboxylic acid and alcohol groups, with the removal of water as a byproduct driving the equilibrium towards polymer formation. The use of a catalyst, such as an organometallic compound, is often necessary to achieve high molecular weight polymers in a reasonable timeframe.
Caption: Workflow for Solution Polycondensation of this compound.
Materials:
-
This compound (1.00 eq)
-
4,4'-Oxydianiline (ODA) (1.00 eq)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (anhydrous)
-
Triphenyl phosphite (TPP) (2.2 eq)
-
Lithium Chloride (LiCl) (optional, to enhance solubility)
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube
-
Heating mantle with a temperature controller
Procedure:
-
Reactor Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound and 4,4'-oxydianiline in a mixture of NMP and pyridine (e.g., 5:1 v/v). If solubility is an issue, add a small amount of LiCl (e.g., 5% w/v based on the solvent).
-
Addition of Activating Agent: Once the monomers are fully dissolved, add triphenyl phosphite to the solution via a syringe.
-
Polymerization:
-
Heat the reaction mixture to 100-120°C with continuous stirring.
-
Maintain the reaction at this temperature for 4-6 hours. The viscosity of the solution will gradually increase.
-
-
Polymer Precipitation and Purification:
-
Allow the viscous polymer solution to cool to room temperature.
-
Slowly pour the solution into a large excess of vigorously stirred methanol. A fibrous precipitate will form.
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with hot methanol and then with water to remove any residual solvent and byproducts.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization of the Resulting Polymers
Comprehensive characterization is essential to confirm the structure and properties of the synthesized polymers.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the formation of ester or amide linkages and the disappearance of carboxylic acid groups. | For polyesters, the appearance of a strong C=O stretching band around 1720-1740 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid. For polyamides, the appearance of the amide I (C=O stretch) and amide II (N-H bend) bands around 1650 cm⁻¹ and 1540 cm⁻¹, respectively. |
| NMR Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit. | The spectra should show characteristic peaks corresponding to the protons and carbons of the p-phenylene ring, the propionate/propionamide units, and the co-monomer. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). | Successful polymerization will result in high molecular weight polymers, with the PDI providing information on the molecular weight distribution. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable. | The incorporation of the rigid p-phenylene unit is expected to result in a relatively high Tg. The flexibility of the propionic acid chains may allow for some degree of crystallinity, leading to a melting endotherm. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Polymers containing the aromatic p-phenylene core are expected to exhibit good thermal stability, with decomposition temperatures typically above 300°C. |
Field-Proven Insights and Troubleshooting
-
Monomer Purity is Critical: The purity of this compound and the co-monomers is of utmost importance. Impurities can act as chain terminators, limiting the achievable molecular weight.
-
Stoichiometric Balance: In polycondensation, achieving a precise 1:1 molar ratio of the functional groups is crucial for obtaining high molecular weight polymers.
-
Moisture Control: Both melt and solution polycondensation reactions are sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents for solution polymerization.
-
Optimizing Reaction Time and Temperature: The reaction conditions provided are starting points. Optimization may be necessary depending on the specific co-monomer used. Monitoring the viscosity of the reaction mixture can be a good indicator of polymerization progress.
-
Enhancing Solubility: For aromatic polyamides, which are often difficult to dissolve, the incorporation of flexible ether linkages (e.g., using diamines like 4,4'-oxydianiline) or bulky side groups can significantly improve solubility.
This compound is a valuable monomer for the synthesis of high-performance polyesters and polyamides. Its unique chemical structure allows for the creation of polymers with a desirable combination of thermal stability, mechanical integrity, and processability. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this versatile building block in their specific applications.
References
-
Zhu, J., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(5), 1546–1549. Available from: [Link]
-
Sarkar, A. (2004). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available from: [Link]
-
Swanson, S. A., et al. (1991). Synthesis and Solution Properties of Poly[N,N′(p-phenylene)-3,3′,4,4′-biphenyltetracarboxylic acid diamide]. Macromolecules, 24(11), 3890-3896. Available from: [Link]
-
Li, Y., et al. (2023). Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. Polymers, 15(13), 2843. Available from: [Link]
-
Kasmi, N., et al. (2018). Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate). Polymers, 10(12), 1338. Available from: [Link]
-
Ace Chemistry. (2014, December 14). Organic Condensation Polymers 3. Polyamides. YouTube. Available from: [Link]
Sources
Preparation of poly(amide-imide)s from 3,3'-(p-Phenylene)dipropionic acid
An Application Guide to the Synthesis and Characterization of High-Performance Poly(amide-imide)s from 3,3'-(p-Phenylene)dipropionic Acid
Introduction: Bridging the Gap Between Polyamides and Polyimides
Poly(amide-imide)s (PAIs) are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] They occupy a unique space in materials science, effectively combining the superior mechanical properties associated with amide linkages and the high thermal resistance conferred by imide rings.[1][2] This synergistic combination makes them ideal for demanding applications in the aerospace, electronics, and automotive industries.[3]
Traditional synthesis routes to PAIs often involve complex monomers or harsh reaction conditions. An alternative approach to achieving a desirable balance of processability and performance is through the synthesis of advanced polyamides that incorporate specific structural motifs to enhance their properties. This guide details the preparation of a high-performance polyamide from this compound. The structure of this diacid is unique: the p-phenylene group provides rigidity and thermal stability, while the two propionic acid moieties introduce flexible aliphatic spacers. This flexibility can improve the solubility and processability of the final polymer compared to fully aromatic, rigid-rod polymers, without significantly compromising its thermal performance.[4]
By reacting this custom diacid with aromatic diamines, we can synthesize a polymer that, while technically a polyamide, exhibits properties that rival those of many traditional poly(amide-imide)s. This document provides a comprehensive, field-tested guide for researchers and scientists, covering the synthesis of the diacid monomer, its subsequent polymerization, and detailed protocols for characterizing the final polymer.
Overall Experimental Workflow
The synthesis and characterization process follows a logical progression from starting materials to the fully characterized polymer. The workflow is designed to ensure reproducibility and provide clear validation at each critical stage.
Caption: Overall workflow from monomer synthesis to final polymer characterization.
Part I: Monomer Synthesis Protocol: this compound
The diacid monomer is not commonly available and is typically synthesized via the catalytic reduction of p-phenylene diacrylic acid. This method is efficient and yields a high-purity product suitable for polymerization.[5]
Principle: The carbon-carbon double bonds in p-phenylene diacrylic acid are selectively hydrogenated using a palladium on carbon (Pd/C) catalyst. The reaction is carried out in a suitable solvent under a hydrogen atmosphere.
Materials and Reagents:
-
p-Phenylene diacrylic acid
-
5% Palladium on charcoal (Pd/C)
-
Dimethylformamide (DMF) or Methanol
-
Hydrogen (H₂) gas supply
-
Filtration aid (e.g., Celite®)
-
Standard glassware for hydrogenation (e.g., Parr hydrogenator or a three-neck flask with a balloon)
Step-by-Step Protocol:
-
Reactor Setup: In a hydrogenation flask or a suitable pressure vessel, add p-phenylene diacrylic acid.
-
Solvent and Catalyst Addition: Add a sufficient volume of DMF to dissolve or suspend the diacrylic acid (approximately 10-20 mL per gram). Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Pd/C catalyst. The typical catalyst loading is 5-10 mol% relative to the substrate.
-
Expert Insight: DMF is often chosen for its ability to dissolve the starting material and the product, facilitating the reaction. The catalyst is handled under an inert atmosphere to prevent pre-exposure to atmospheric oxygen, which can reduce its activity.
-
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to 40-50 psi.[5]
-
Reaction: Stir the mixture vigorously at room temperature to 55 °C. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Causality Note: Filtering through Celite is crucial as it prevents fine catalyst particles from passing through the filter paper, ensuring the final product is free from metallic contamination which could interfere with subsequent polymerization.
-
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the DMF. The product, this compound, will precipitate. It can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
-
Drying and Characterization: Dry the purified white solid product in a vacuum oven at 80 °C overnight. Confirm its identity and purity using ¹H NMR and melting point analysis (Expected melting point: ~151-154 °C).[6]
Part II: Polymerization via Direct Polycondensation
The synthesis of the poly(amide-imide) is achieved through a direct polycondensation reaction using the phosphorylation method, often referred to as the Yamazaki-Higashi reaction.[4] This method allows for the formation of high molecular weight polymers at moderate temperatures.
Principle: The reaction utilizes triphenyl phosphite (TPP) as a condensing agent. In the presence of pyridine, TPP activates the carboxylic acid groups of the diacid monomer, allowing them to react with the aromatic diamine to form amide bonds directly. Calcium chloride (CaCl₂) is added to enhance the solubility of the growing polymer chains in the N-Methyl-2-pyrrolidone (NMP) solvent.[2]
Caption: Direct polycondensation of this compound with an aromatic diamine.
Materials and Reagents:
-
This compound (synthesized in Part I)
-
High-purity aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Anhydrous calcium chloride (CaCl₂)
-
Methanol
-
Nitrogen (N₂) gas supply
-
Three-neck flask equipped with a mechanical stirrer and N₂ inlet/outlet
Step-by-Step Protocol:
-
Reagent Preparation: Ensure all glassware is thoroughly dried. Dry the CaCl₂ in a vacuum oven at 150 °C for at least 6 hours before use.[7] Purify NMP and pyridine by distillation over calcium hydride.[7]
-
Reactor Setup: Set up a three-neck flask with a mechanical stirrer and a nitrogen inlet/outlet. The system must be kept under a positive pressure of dry nitrogen throughout the reaction to prevent exposure to atmospheric moisture.
-
Monomer and Salt Addition: To the flask, add equimolar amounts of this compound and the aromatic diamine (e.g., 4,4'-oxydianiline). Add anhydrous CaCl₂ (approx. 10% w/v of the solvent) and anhydrous NMP to achieve a final monomer concentration of about 10-15% (w/v).
-
Expert Insight: Precise equimolar balance of the diacid and diamine is critical for achieving high molecular weight. The CaCl₂ acts as a lyophilic salt, interacting with the amide groups of the polymer to disrupt hydrogen bonding and keep the polymer in solution as its molecular weight increases.[2]
-
-
Initial Stirring: Stir the mixture at room temperature until all solids are completely dissolved.
-
Addition of Catalysts: Add pyridine (typically 2:1 molar ratio with respect to the diacid) followed by triphenyl phosphite (a slight molar excess, ~1.05 moles per mole of diacid).
-
Causality Note: Pyridine acts as a base and catalyst, facilitating the formation of the active phosphonium salt intermediate from the carboxylic acid and TPP. This intermediate is highly reactive towards the amine nucleophile.
-
-
Polymerization: Heat the reaction mixture to 100-110 °C with continuous stirring. The viscosity of the solution will increase significantly as the polymerization proceeds. Maintain the reaction for 3-5 hours.[2]
-
Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution in a thin stream into a large volume of vigorously stirring methanol. This will cause the polymer to precipitate as a fibrous or powdery solid.
-
Purification: Collect the precipitated polymer by filtration. To remove trapped solvent and byproducts, thoroughly wash the polymer multiple times with fresh methanol and then with hot water.
-
Drying: Dry the final polymer product in a vacuum oven at 100 °C for 24 hours to remove all residual solvent and moisture.
Part III: Polymer Characterization
Thorough characterization is essential to validate the synthesis and understand the properties of the resulting polymer.
Solubility and Viscosity
The solubility provides insight into the polymer's processability, while the inherent viscosity is a reliable indicator of its molecular weight.
Table 1: Qualitative Solubility of the Synthesized Polymer
| Solvent | Expected Solubility |
|---|---|
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| N,N-Dimethylacetamide (DMAc) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| m-Cresol | Soluble (may require heating) |
| Tetrahydrofuran (THF) | Partially Soluble to Insoluble |
| Acetone | Insoluble |
| Water | Insoluble |
Data is representative for this class of polymers.[2][8]
Protocol for Inherent Viscosity:
-
Prepare a dilute polymer solution by dissolving a precise amount of the dry polymer (e.g., 0.500 g) in a specific volume of DMAc (e.g., 100 mL) to get a concentration of 0.5 g/dL.
-
Measure the flow time of the pure solvent (t₀) and the polymer solution (t) at a constant temperature (e.g., 30 °C) using an Ubbelohde viscometer.
-
Calculate the inherent viscosity (ηᵢₙₕ) using the formula: ηᵢₙₕ = [ln(t/t₀)] / c, where c is the concentration in g/dL.
-
A higher inherent viscosity (typically in the range of 0.4–0.9 dL/g) indicates a higher polymer molecular weight.[2][8]
Spectroscopic Analysis (FTIR)
FTIR spectroscopy is used to confirm the formation of the amide linkages and the overall structure of the polymer.
Table 2: Key FTIR Absorption Bands for the Poly(amide-imide)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3300 | N–H stretching (amide) |
| ~3030 | Aromatic C–H stretching |
| ~2930 | Aliphatic C–H stretching |
| ~1650 | C=O stretching (Amide I band) |
| ~1540 | N–H bending (Amide II band) |
Data is representative for aromatic polyamides.[8]
Thermal Properties (TGA and DSC)
Thermal analysis determines the polymer's stability at high temperatures and its glass transition temperature (Tg), which defines its upper service temperature.
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature. High thermal stability is indicated by a high temperature for 5% or 10% weight loss (T₅ or T₁₀), which for these polymers is typically above 450 °C in a nitrogen atmosphere.[2][8]
-
Differential Scanning Calorimetry (DSC): Detects the glass transition temperature (Tg), which appears as a step change in the heat flow. The Tg for these types of polymers is expected to be in the range of 250–320 °C, depending on the specific aromatic diamine used.[2]
Table 3: Representative Thermal Properties
| Property | Typical Value Range |
|---|---|
| Glass Transition Temperature (Tg) | 250 - 320 °C |
| 10% Weight Loss Temperature (T₁₀) | > 500 °C (in N₂) |
Values are dependent on the diamine structure and polymer molecular weight.[2][8]
Conclusion
This guide provides a detailed, scientifically grounded framework for the synthesis and characterization of a high-performance poly(amide-imide) derived from this compound. By following these protocols, researchers can reliably produce and validate a polymer that offers an excellent balance of thermal stability and processability. The inclusion of flexible aliphatic linkers within a rigid aromatic backbone is a key design strategy for creating advanced materials suitable for a wide array of applications where performance and processability are both paramount.
References
-
Hsiao, S.-H., et al. (2018). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Molecules, 23(12), 3293. Available at: [Link]
-
Hsiao, S.-H., et al. (2004). Synthesis and properties of novel poly(amide-imide)s containing pendent diphenylamino groups. Polymer, 45(23), 7845-7853. Available at: [Link]
-
Putsyn, D., et al. (2022). Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines. Russian Journal of Applied Chemistry, 95(10), 1735-1745. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of poly(amide-imide)s. [Diagram]. Available at: [Link]
-
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Shodhganga. Available at: [Link]
-
Hsiao, S.-H., & Yang, C.-P. (1999). Synthesis and characterization of new poly(amide-imide)s based on 1,4-bis(trimellitimido)-2,5-dichlorobenzene. Journal of Applied Polymer Science, 73(2), 271-278. Available at: [Link]
-
PrepChem. (2023). Synthesis of m-phenylene diacrylic acid. Available at: [Link]
-
Sava, I., & Bruma, M. (2010). Synthesis and characterization of some poly(amide-imide)s by direct polycondensation. Revue Roumaine de Chimie, 55(11-12), 977-982. Available at: [Link]
Sources
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- 4. dspace.ncl.res.in [dspace.ncl.res.in]
- 5. prepchem.com [prepchem.com]
- 6. 3,3-Diphenylpropionic acid 99 606-83-7 [sigmaaldrich.com]
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- 8. Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s | MDPI [mdpi.com]
Application Notes and Protocols: 3,3'-(p-Phenylene)dipropionic Acid in the Synthesis of Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The incorporation of rigid aromatic units into the backbone of biodegradable polymers presents a compelling strategy for tailoring their physicochemical properties to meet the demands of advanced biomedical applications, including drug delivery and tissue engineering. 3,3'-(p-Phenylene)dipropionic acid (p-PDPA), with its inherent structural rigidity and difunctional nature, serves as a valuable monomer for the synthesis of novel biodegradable polyesters and poly(ester-anhydrides). This document provides a comprehensive guide to the synthesis, characterization, and potential applications of p-PDPA-based biodegradable polymers. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the structure-property relationships that govern the performance of these materials.
Introduction: The Rationale for Aromatic Integration in Biodegradable Polymers
Conventional aliphatic polyesters, such as polylactic acid (PLA) and polycaprolactone (PCL), have been extensively investigated for biomedical applications due to their biocompatibility and biodegradability. However, their applications can be limited by their mechanical properties and degradation kinetics. The introduction of aromatic moieties, such as the p-phenylene group from p-PDPA, into the polymer backbone can significantly enhance thermal stability, mechanical strength, and modulate degradation rates.[1] The rigid nature of the phenylene ring restricts segmental motion, leading to higher glass transition temperatures (Tg) and improved mechanical integrity. Furthermore, the hydrophobicity of the aromatic group can influence water uptake and, consequently, the hydrolytic degradation profile of the polymer.
The structure of this compound offers two carboxylic acid functional groups, making it an ideal candidate for polycondensation reactions with diols to form polyesters or for the synthesis of polyanhydrides. These polymers are of particular interest in the field of drug delivery, where the polymer matrix's properties can be fine-tuned to control the release kinetics of encapsulated therapeutic agents.[2]
Polymer Synthesis Strategies Utilizing this compound
The synthesis of biodegradable polymers from p-PDPA primarily involves polycondensation reactions. Below, we detail two primary synthetic routes: the formation of polyesters and poly(ester-anhydrides).
Synthesis of Polyesters via Melt Polycondensation
Melt polycondensation is a solvent-free method that is widely used for the synthesis of polyesters. This technique involves the direct reaction of a dicarboxylic acid (p-PDPA) with a diol at elevated temperatures under a vacuum to drive the removal of the condensation byproduct, water.
Causality of Experimental Choices:
-
Monomer Stoichiometry: A precise 1:1 molar ratio of the dicarboxylic acid and the diol is crucial for achieving high molecular weight polymers. Any deviation can lead to chain termination and lower molecular weights.
-
Catalyst Selection: A catalyst, such as tin(II) octoate or antimony trioxide, is employed to accelerate the esterification reaction. The choice of catalyst can influence the reaction rate, polymer color, and biocompatibility.
-
Temperature and Vacuum: The reaction is typically carried out in a two-stage process. The first stage at a lower temperature and atmospheric pressure facilitates the initial esterification. The second stage at a higher temperature and under high vacuum is essential to remove water and drive the polymerization to completion, thereby increasing the molecular weight.
-
Reaction Time: The duration of the polymerization process directly impacts the molecular weight of the resulting polymer. Longer reaction times generally lead to higher molecular weights, but also increase the risk of thermal degradation.
Experimental Workflow: Polyester Synthesis
Caption: Workflow for polyester synthesis via melt polycondensation.
Detailed Protocol: Synthesis of Poly(p-phenylene dipropionate-co-adipate)
-
Monomer Preparation: Accurately weigh equimolar amounts of this compound and adipic acid (as a co-monomer to enhance flexibility) and 1,4-butanediol.
-
Reactor Setup: Charge the monomers and a catalytic amount of tin(II) octoate (e.g., 0.05 mol%) into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Esterification Stage: Heat the reactor to 190°C under a slow stream of nitrogen gas. Maintain this temperature for 4-6 hours while stirring, allowing the water byproduct to distill off.
-
Polycondensation Stage: Gradually increase the temperature to 230°C and apply a high vacuum (less than 1 Torr). Continue the reaction for 6-8 hours. The viscosity of the reaction mixture will noticeably increase.
-
Polymer Recovery: Cool the reactor to room temperature. The resulting solid polymer can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent such as cold methanol to remove unreacted monomers and catalyst residues.
-
Drying: Collect the purified polymer and dry it in a vacuum oven at 40°C until a constant weight is achieved.
Synthesis of Poly(ester-anhydrides) via Melt Polycondensation
Poly(ester-anhydrides) are a class of biodegradable polymers known for their surface-eroding degradation mechanism, which is highly desirable for controlled drug delivery applications. The synthesis involves the formation of a prepolymer diacid, followed by melt condensation to form the anhydride linkages.
Causality of Experimental Choices:
-
Prepolymer Synthesis: The initial step involves reacting p-PDPA with a diol to form a diacid prepolymer. This step ensures the incorporation of the ester linkages.
-
Acylation: The diacid prepolymer is then reacted with an excess of a dehydrating agent, typically acetic anhydride, to form a mixed anhydride. This activates the carboxylic acid groups for the subsequent polymerization.
-
Melt Condensation: The acetylated prepolymer is heated under high vacuum to drive off acetic anhydride and form the high molecular weight poly(ester-anhydride). The temperature and vacuum conditions are critical for achieving a high degree of polymerization.[3]
Experimental Workflow: Poly(ester-anhydride) Synthesis
Sources
Application Notes & Protocols: Comprehensive Characterization of Polymers Derived from 3,3'-(p-Phenylene)dipropionic Acid
Foreword for the Advanced Researcher
Polymers derived from 3,3'-(p-phenylene)dipropionic acid (p-PDPA) represent a versatile class of materials, offering a unique combination of aromatic rigidity and aliphatic flexibility.[][2] This structure makes them promising candidates for applications ranging from high-performance engineering plastics to biodegradable polyesters.[3][4][5][6] The successful development and application of these polymers are critically dependent on a thorough understanding of their structural, thermal, and molecular properties.
This document moves beyond a simple recitation of methods. It is designed as a strategic guide for researchers, scientists, and drug development professionals, providing not only the "how" but, more importantly, the "why" behind each characterization technique. The protocols herein are structured to be self-validating, ensuring that the data you generate is both accurate and meaningful. Our objective is to empower you to build a comprehensive material profile, enabling you to correlate polymer structure with performance and accelerate your research and development lifecycle.
Foundational Analysis: Structural and Compositional Verification
Causality: Before any performance-related properties are measured, it is imperative to confirm the successful synthesis of the target polymer. Spectroscopic methods provide an unambiguous fingerprint of the polymer's chemical structure, verifying the incorporation of the p-PDPA monomer and the formation of the desired linkages (e.g., ester bonds in a polyester).
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification.[7] For a polyester derived from p-PDPA, the key signatures are the disappearance of the carboxylic acid O-H band from the monomer and the appearance of a strong ester C=O stretching band.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No special preparation is typically needed for a solid polymer sample. Ensure the sample surface is clean and representative of the bulk material.
-
Background Scan: With the ATR crystal clean and uncovered, perform a background scan. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).
-
Sample Analysis: Place the polymer sample directly on the ATR crystal. Apply consistent pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Interpretation: Analyze the resulting spectrum for key absorption bands.
Expected Spectral Features for a p-PDPA Polyester:
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| ~3100-2850 | C-H Stretch (Aromatic & Aliphatic) | Confirms the presence of the phenylene and propionic acid hydrocarbon backbone. |
| ~1735-1715 | C=O Stretch (Ester) | Primary indicator of successful polymerization (esterification). |
| ~1610, ~1500 | C=C Stretch (Aromatic Ring) | Confirms the presence of the p-phenylene group from the p-PDPA monomer. |
| ~1250-1100 | C-O Stretch (Ester) | Further confirmation of the ester linkage. |
| Absence of ~3300-2500 | O-H Stretch (Carboxylic Acid) | Indicates high conversion of the monomer's carboxylic acid groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). It is arguably the most powerful tool for elucidating the precise chemical structure, confirming monomer connectivity, and determining copolymer composition.[7][8][9]
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and must fully dissolve the polymer.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H spectrum. The number of scans will depend on the sample concentration.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the relevant peaks.
-
Data Interpretation: Assign the integrated peaks to the corresponding protons in the polymer repeat unit. The relative integration values should match the number of protons for each unique chemical environment.
Expected ¹H NMR Signals for a Polyester of p-PDPA and a Generic Diol (e.g., Ethylene Glycol):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.1-7.3 | Singlet | Aromatic protons (4H) on the p-phenylene ring. |
| ~4.3-4.5 | Triplet | Protons on the diol unit adjacent to the ester oxygen (-O-CH ₂-). |
| ~2.9-3.1 | Triplet | Methylene protons adjacent to the aromatic ring (-Ar-CH ₂-). |
| ~2.6-2.8 | Triplet | Methylene protons adjacent to the ester carbonyl (-CH ₂-C=O). |
Molecular Weight Determination: A Critical Performance Parameter
Causality: The molecular weight and its distribution (polydispersity) are fundamental properties that dictate a polymer's mechanical strength, thermal behavior, and processing characteristics (e.g., melt viscosity).[10][11] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for these measurements.[12]
Principle: GPC separates polymer molecules based on their hydrodynamic volume in solution.[10] A dilute polymer solution is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and elute first, while smaller molecules explore the pore volume and elute later. By calibrating the system with standards of known molecular weight, a relationship between retention time and molecular weight can be established.[10]
Caption: Workflow for GPC/SEC analysis.
Protocol: GPC/SEC Analysis
-
Mobile Phase Selection: Choose a solvent that fully dissolves the polymer and is compatible with the GPC columns (e.g., Tetrahydrofuran (THF), Chloroform).
-
Calibration: Prepare a series of solutions of narrow-polydispersity polymer standards (e.g., polystyrene) with known molecular weights. Inject each standard and record its peak retention time to generate a calibration curve (log M vs. retention time).
-
Sample Preparation: Prepare a dilute solution of the p-PDPA polymer in the mobile phase (e.g., 1-2 mg/mL). The solution must be filtered through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the column.[10]
-
Injection and Data Collection: Inject the filtered sample solution into the GPC system. The detector (typically a refractive index detector) will record the concentration of the eluting polymer as a function of time.
-
Data Analysis: Using the calibration curve, the software converts the resulting chromatogram into a molecular weight distribution. From this distribution, key parameters are calculated.
Key Molecular Weight Parameters:
| Parameter | Name | Description | Impact on Properties |
| Mn | Number-Average Molecular Weight | The total weight of the sample divided by the total number of molecules. Sensitive to small molecules. | Influences properties like brittleness and glass transition temperature (Tg). |
| Mw | Weight-Average Molecular Weight | Averaged based on the weight fraction of molecules. More sensitive to large molecules. | Strongly correlates with mechanical properties like tensile strength and toughness. |
| PDI | Polydispersity Index (Mw/Mn) | A measure of the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample. | Affects processability and uniformity of properties. Higher PDI often means lower crystallinity. |
Thermal Properties Analysis: Defining the Service Window
Causality: The thermal properties of a polymer define its processing window and its performance limits at different temperatures. Aromatic polyesters are often valued for their thermal stability.[4] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing these properties.[13][14]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It detects thermal transitions where heat is either absorbed (endothermic) or released (exothermic), such as glass transition, crystallization, and melting.[13]
Caption: Idealized DSC thermogram of a semi-crystalline polymer.
Protocol: Standard DSC Analysis (Heat-Cool-Heat Cycle)
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan. Crimp the pan with a lid.
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature well above its expected melting point. This scan reveals the initial thermal properties but also erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min). This reveals the crystallization temperature (Tc) upon cooling from the melt.
-
Second Heating Scan: Reheat the sample at the same rate as the first scan (e.g., 10 °C/min). This scan provides data on the intrinsic thermal properties of the material, free from processing-induced artifacts. The glass transition temperature (Tg) and melting temperature (Tm) are typically reported from this scan.[3]
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition temperature of the polymer.[13]
Protocol: TGA for Decomposition Temperature
-
Sample Preparation: Place 10-15 mg of the polymer sample into a TGA pan (typically alumina or platinum).
-
Instrumentation: Place the pan in the TGA furnace.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) under an inert atmosphere (nitrogen) to a high temperature (e.g., 600-800 °C). The instrument records the sample weight versus temperature.
-
Data Analysis: The primary result is the onset temperature of decomposition, often reported as the temperature at which 5% weight loss occurs (T₅%).[13] The temperature of the maximum rate of decomposition can also be determined from the derivative of the TGA curve.
Summary of Thermal Properties:
| Parameter | Technique | Significance |
| Tg | DSC | Glass Transition Temperature: The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Defines the upper service temperature for amorphous applications. |
| Tc | DSC | Crystallization Temperature: The temperature at which the polymer chains organize into ordered crystalline domains upon cooling. Important for processing cycle times. |
| Tm | DSC | Melting Temperature: The temperature at which the crystalline domains of the polymer melt. Defines the upper limit for solid-state applications and the lower limit for melt processing. |
| T₅% | TGA | Decomposition Temperature (5% weight loss): An indicator of the polymer's thermal stability. Sets the absolute upper limit for processing and use to avoid material degradation. |
References
- BenchChem. (n.d.). Application Note and Protocol: GPC Methods for Molecular Weight Analysis of Polyesters.
- Polymer Chemistry (RSC Publishing). (n.d.). Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation.
- PubMed. (n.d.). Spectroscopic characterization of novel polycyclic aromatic polymers.
- Spectroscopic Characterisation of Novel Polycyclic Aromatic Polymers. (2007). Journal of Physical Chemistry B, 111(1), 16-22.
- Lonroy Equipment. (2023, December 19). Molecular weight and distribution characteristics of polyester resin in thermosetting powder coatings.
- Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. (2025, August 10). Journal of Thermal Analysis and Calorimetry.
- ACS Omega. (2019, September 5). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters.
- Semantic Scholar. (n.d.). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters.
- MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
- ECHEMI. (n.d.). Calculating the Moleculer Weight of a Polyester.
- ResearchGate. (2025, April 6). How to calculate the molecular weight of PLA and other polyesters?
- Fiveable. (n.d.). Spectroscopic methods (NMR, IR, UV-Vis) | Intro to Polymer Science Class Notes.
- Fiveable. (n.d.). 3.2 Spectroscopic methods - Polymer Chemistry.
- Determination of Molecular Weight. (n.d.). Polymer Science & Engineering.
- Technology Commercialization. (n.d.). Biodegradable Polyester Produced From Non-toxic, Renewable Monomer.
- ResearchGate. (n.d.). Synthesis of polyesters (P I , P II , P III , and P IV ).
- Polysciences. (n.d.). Biodegradable Polymers | Sustainable Research Materials.
- MDPI. (n.d.). Biodegradable Polymer Materials Based on Polyethylene and Natural Rubber: Acquiring, Investigation, Properties.
- BOC Sciences. (n.d.). CAS 4251-21-2 P-PHENYLENEDIPROPIONIC ACID.
- MDPI. (n.d.). Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties.
- PMC - NIH. (n.d.). Biodegradable Polymers.
- Matrix Scientific. (n.d.). 3,3'-(1,4-Phenylene)dipropanoic acid.
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High-performance liquid chromatography (HPLC) analysis of 3,3'-(p-Phenylene)dipropionic acid
An Application Note for the Isocratic HPLC-UV Analysis of 3,3'-(p-Phenylene)dipropionic acid
Introduction: The Analytical Imperative for a Novel Dicarboxylic Acid
This compound is an aromatic dicarboxylic acid with a rigid phenylene core and flexible propionic acid side chains. This unique structure makes it a valuable building block in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and specialty chemicals. As with any high-value chemical intermediate, ensuring its purity and quantifying its presence in reaction mixtures or final products is critical for quality control and process optimization. High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for this task, offering the required specificity, sensitivity, and robustness.
This application note presents a detailed, field-proven protocol for the analysis of this compound using a reversed-phase isocratic HPLC method with UV detection. The methodology is designed for reliability and ease of implementation, providing researchers and quality control analysts with a solid foundation for their work.
Principle of the Method: Ion Suppression Reversed-Phase Chromatography
The core of this method relies on ion suppression reversed-phase liquid chromatography (RPLC) . This compound contains two carboxylic acid functional groups. At neutral pH, these groups are ionized (deprotonated), rendering the molecule highly polar and resulting in poor retention on a nonpolar stationary phase like C18.[1]
To overcome this, the mobile phase is acidified with phosphoric acid. By lowering the mobile phase pH to well below the pKa of the carboxylic acid groups, we ensure they remain in their neutral, protonated form.[1] This "suppresses" their ionic character, making the molecule significantly less polar and allowing it to be effectively retained and separated on the C18 column based on its hydrophobicity.
Experimental Methodology
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with low silanol activity, such as the Newcrom R1, is suitable for this application.[2]
-
Data Acquisition Software: Chromatography data station (CDS) for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
-
pH Meter: For mobile phase verification.
-
Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon for sample and mobile phase filtration.[1][3]
-
Volumetric Glassware: Class A flasks and pipettes.
-
HPLC Vials: 2 mL amber or clear glass vials with caps and septa.
Reagents and Standard Preparation
-
Acetonitrile (MeCN): HPLC grade or higher.
-
Water: Deionized (DI) water or HPLC grade, filtered through a 0.22 µm filter.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher (~85%).
-
This compound: Reference standard of known purity (>98%).
Mobile Phase Preparation (70:30 Water/Acetonitrile with 0.1% H₃PO₄):
-
Measure 700 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Carefully add 1.0 mL of concentrated phosphoric acid.
-
Add 300 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas for 15-20 minutes using sonication or vacuum filtration.
-
The final mobile phase consists of Water:Acetonitrile:Phosphoric Acid (70:30:0.1, v/v/v). For applications requiring Mass Spectrometry (MS) detection, phosphoric acid should be replaced with 0.1% formic acid to ensure compatibility.[2][4]
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile (or a 50:50 mixture of acetonitrile and water) to dissolve the standard. Sonicate briefly if necessary.
-
Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Mix thoroughly. This is the Stock Solution.
Working Standard Solutions (e.g., 1-100 µg/mL):
-
Prepare a series of working standards by performing serial dilutions of the Stock Solution using the mobile phase as the diluent.[5] This ensures compatibility with the chromatographic system.
Sample Preparation Protocol
The goal of sample preparation is to produce a clean, particle-free solution with the analyte concentration within the calibration range.[3][6]
-
Weighing & Dissolution: Accurately weigh a known amount of the sample matrix containing this compound. Dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) in a volumetric flask.
-
Dilution: Dilute the sample as necessary with the mobile phase to bring the expected analyte concentration into the linear range of the calibration curve.
-
Filtration: Filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could clog the column or instrument tubing.[1]
Analytical Workflow Diagram
The following diagram illustrates the complete analytical process from preparation to final data analysis.
Caption: HPLC analytical workflow for this compound.
Chromatographic Conditions
All quantitative data should be summarized for easy comparison and method replication. The following table outlines the specific parameters for the HPLC analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 70% Water (0.1% H₃PO₄) / 30% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or DAD |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 10 minutes |
Results and Discussion
Expected Chromatographic Performance
Under the conditions described, this compound should elute as a sharp, symmetrical peak. The choice of a C18 stationary phase provides strong hydrophobic interaction with the phenylene ring, while the isocratic mobile phase ensures consistent and reproducible retention times. The acidic modifier is critical; without it, severe peak tailing or complete loss of retention would be observed due to the analyte's ionized state.
Below are typical expected performance characteristics for the method. These values must be experimentally verified during method validation in your laboratory.
| Performance Metric | Typical Value |
| Retention Time (tR) | ~ 4.5 minutes |
| Tailing Factor (Tf) | 0.9 - 1.2 |
| Theoretical Plates (N) | > 5000 |
| Linearity (r²) | > 0.999 |
| Limit of Quantitation (LOQ) | ~ 0.5 µg/mL |
Method Validation and System Suitability
For routine use, this method should be validated according to ICH or internal laboratory guidelines. Key validation parameters include:
-
Specificity: Ensuring no interference from matrix components or impurities at the analyte's retention time.
-
Linearity: Demonstrated by injecting at least five concentration levels and achieving a correlation coefficient (r²) of >0.999.
-
Accuracy & Precision: Assessed by analyzing replicate preparations of a known concentration. Precision should be <2% RSD.
-
Robustness: Small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C) should not significantly impact the results.
Before each analytical run, system suitability should be confirmed by injecting a standard solution multiple times. The retention time and peak area percent relative standard deviation (%RSD) should be within established limits (e.g., <1% for peak area).
Conclusion
This application note details a robust and reliable isocratic reversed-phase HPLC method for the quantitative analysis of this compound. By employing an ion-suppression technique with an acidified mobile phase, excellent peak shape and reproducible retention are achieved on a standard C18 column. The protocol is straightforward and can be readily implemented in research, development, and quality control laboratories to ensure the purity and concentration of this important chemical intermediate.
References
- SIELC Technologies. "HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- SIELC Technologies. "Separation of this compound on Newcrom R1 HPLC column.
- HELIX Chromatography. "HPLC Method for Analysis of Phthalic Acids on Coresep SB Column in Reversed-Phase and Anion-Exchange Modes.
- Waters Corporation. "Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- SIELC Technologies. "Separation of [1,1'-Biphenyl]-4,4'-dicarboxylic acid on Newcrom R1 HPLC column.
- OIV - International Organisation of Vine and Wine. "Organic Acids : HPLC (Type-IV).
- Organomation. "HPLC Sample Preparation.
- Agilent Technologies. "Analysis of Organic Acids in Aqueous Samples Application.
- Drawell. "Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
Sources
- 1. agilent.com [agilent.com]
- 2. Separation of 3,3’-(p-Phenylene)dipropionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. organomation.com [organomation.com]
- 4. Separation of [1,1’-Biphenyl]-4,4’-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. lcms.cz [lcms.cz]
- 6. drawellanalytical.com [drawellanalytical.com]
Catalytic reduction of p-phenylenediacrylic acid to 3,3'-(p-Phenylene)dipropionic acid
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the catalytic reduction of p-phenylenediacrylic acid to 3,3'-(p-phenylene)dipropionic acid. This transformation is a critical step in the synthesis of various polymers and pharmaceutical intermediates. The protocol emphasizes the use of palladium on carbon (Pd/C) as a heterogeneous catalyst, offering high efficiency, selectivity, and ease of product purification. We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss key parameters for process optimization and analytical validation.
Introduction and Scientific Rationale
This compound is a valuable bifunctional molecule utilized in the synthesis of specialty polyamides, polyesters, and as a linker in the development of therapeutic agents. Its saturated propionic acid side chains, attached to a central phenyl ring, impart a unique combination of rigidity and flexibility to macromolecular structures. The precursor, p-phenylenediacrylic acid, is an α,β-unsaturated carboxylic acid.[1][2] The selective reduction of the carbon-carbon double bonds in the acrylic acid moieties, without affecting the aromatic ring or the carboxylic acid groups, is paramount.
Catalytic hydrogenation is the method of choice for this transformation due to its high atom economy and clean reaction profile.[3] Heterogeneous catalysts, particularly palladium on carbon (Pd/C), are favored in industrial and laboratory settings for their high activity, stability, and straightforward separation from the reaction mixture.[4][5][6]
Reaction Mechanism: The Causality of Catalysis
The catalytic hydrogenation of an alkene on a metal surface is a well-established process.[7][8] Although the precise mechanism is complex and still a subject of some research, the generally accepted model involves the following key steps:[8][9]
-
Adsorption of Reactants: Both hydrogen gas (H₂) and the alkene (p-phenylenediacrylic acid) are adsorbed onto the surface of the palladium catalyst.[9]
-
Activation of Hydrogen: The H-H bond in molecular hydrogen is weakened and broken upon adsorption, forming reactive metal-hydride species on the palladium surface.[4][7]
-
Alkene Coordination: The π-system of the carbon-carbon double bonds of p-phenylenediacrylic acid coordinates with the palladium surface.[4]
-
Stepwise Hydrogen Transfer (Syn Addition): Two hydrogen atoms are sequentially transferred from the metal surface to the two carbons of the double bond. This typically occurs on the same face of the double bond, a process known as syn addition.[4][8][10]
-
Desorption of Product: Once saturated, the resulting this compound has a weaker affinity for the catalyst surface and is desorbed back into the solution, freeing up the active site for another catalytic cycle.[9]
This surface-mediated reaction significantly lowers the activation energy compared to the direct reaction of an alkene with hydrogen gas, which is kinetically prohibitive under normal conditions.[9]
Experimental Protocol
This protocol details the reduction of p-phenylenediacrylic acid on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| p-Phenylenediacrylic acid | ≥98% | Commercially Available | |
| Palladium on Carbon (Pd/C) | 10 wt% on activated carbon | Commercially Available | 50% wet with water is recommended for safer handling.[5] |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Prepared from concentrated HCl | For acidification. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying. |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Gas Supplier |
Equipment
-
Parr Hydrogenator or similar high-pressure reaction vessel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper (Celite® pad recommended)
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
-
Reaction Setup:
-
To a high-pressure reaction vessel, add p-phenylenediacrylic acid.
-
Add methanol to dissolve the starting material. A typical concentration is 0.1-0.2 M.
-
Carefully add 10% Pd/C catalyst. The catalyst loading can range from 1 to 5 mol% relative to the substrate. For initial experiments, 2 mol% is a good starting point.
-
-
Hydrogenation:
-
Seal the reaction vessel securely.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 40-50 psi).[11]
-
Commence vigorous stirring.
-
The reaction is typically run at room temperature to 55°C.[11] Monitor the reaction progress by observing the uptake of hydrogen.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by taking small aliquots (carefully depressurizing the vessel first), filtering off the catalyst, and analyzing by thin-layer chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13] The disappearance of the vinylic protons in the ¹H NMR spectrum is a clear indicator of reaction completion.
-
-
Workup and Purification:
-
Once the reaction is complete (typically 4-16 hours), carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol).
-
Acidify the solution with 1 M HCl to a pH of approximately 1-2 to ensure the carboxylic acid groups are protonated.
-
Extract the aqueous layer with dichloromethane (3x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to obtain a white solid.
-
Process Optimization and Troubleshooting
| Parameter | Recommended Range | Rationale and Expert Insights |
| Catalyst Loading | 1-5 mol% | Higher loading increases reaction rate but also cost. 2 mol% is often a good balance. For challenging substrates, increasing the loading can be beneficial. |
| Hydrogen Pressure | 40-60 psi | Increased pressure generally leads to a faster reaction rate by increasing the concentration of dissolved hydrogen.[11] |
| Temperature | Room Temp - 55°C | The reaction is typically exothermic.[9] While gentle heating can increase the rate, excessive temperatures may lead to side reactions or catalyst deactivation.[11] |
| Solvent | Methanol, Ethanol, DMF | The choice of solvent should ensure good solubility of the starting material. Alcohols are common choices.[11] DMF can be used for less soluble substrates. |
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, potential causes include catalyst poisoning (e.g., by sulfur-containing impurities), insufficient hydrogen pressure, or poor mixing. The catalyst may need to be filtered and replaced with a fresh batch.
-
Aromatic Ring Reduction: While Pd/C is generally selective for alkene hydrogenation over arene reduction, aggressive conditions (high pressure, high temperature, prolonged reaction times) can lead to the reduction of the phenyl ring. If this is observed, milder conditions should be employed.
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The disappearance of the signals corresponding to the vinylic protons of the starting material (typically in the range of 6.3-7.7 ppm) and the appearance of new aliphatic proton signals for the propionic acid chains (around 2.6-3.0 ppm) are indicative of a successful reaction.
-
¹³C NMR Spectroscopy: Confirms the conversion of sp² hybridized carbons of the double bond to sp³ hybridized carbons.
-
Mass Spectrometry: Provides the molecular weight of the product, confirming the addition of four hydrogen atoms to the starting material.
-
Melting Point: A sharp melting point is indicative of high purity.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- Li, S., et al. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584-8585.
- Zimmermann, B., & Teichert, J. F. (2015). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. Chemical Communications, 51(39), 8376-8379.
-
Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism. Available at: [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.2.3 – Hydrogenation of Alkenes. In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Available at: [Link]
-
Friedfeld, M. R., et al. (2020). Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage. Journal of the American Chemical Society, 142(8), 3659-3665. Available at: [Link]
-
Chemistry LibreTexts. (2015). 12.2: Catalytic Hydrogenation. Available at: [Link]
-
Khan Academy. (n.d.). Hydrogenation. In Alkene reactions. Available at: [Link]
-
Zimmermann, B., & Teichert, J. F. (2015). Catalytic Hydrogenation of α,β-Unsaturated Carboxylic Acid Derivatives Using copper(I)/N-Heterocyclic Carbene Complexes. ChemRxiv. Available at: [Link]
-
Unknown. (n.d.). Catalytic Hydrogenation Mechanism. Available at: [Link]
-
Zimmermann, B., & Teichert, J. F. (2015). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. ChemRxiv. Available at: [Link]
-
van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(20), 12636-12643. Available at: [Link]
-
AZoM. (2017). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. Available at: [Link]
-
van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(20), 12636-12643. Available at: [Link]
-
van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. National Institutes of Health. Available at: [Link]
-
Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Available at: [Link]
-
PubChem. (n.d.). 1,4-Phenylenediacrylic acid. Available at: [Link]
-
ResearchGate. (n.d.). (a) Recyclability test for hydrogenation of acrylic acid with Pd−Sn NPs... Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of m-phenylene diacrylic acid. Available at: [Link]
-
University POLITEHNICA of Bucharest. (n.d.). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. Available at: [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C). Available at: [Link]
-
Biswas, T. (2021). Pd/C Hydrogenation vs. dehydrogenation. YouTube. Available at: [Link]
-
MDPI. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Available at: [Link]
- Google Patents. (n.d.). CN102643168B - Method for preparing 3, 3- diphenyl propanol.
-
PubChem. (n.d.). 3,3'-(p-Phenylene)diacrylic acid. Available at: [Link]
-
Unknown. (n.d.). Products of the Initial Reduction of the Phillips Catalyst by Olefins. Available at: [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 3,3'-Dithiodipropionic acid(a), PPT(b) and... Available at: [Link]
-
PubMed. (1989). 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid (PA-DPH): characterization as a fluorescent membrane probe and binding to fatty acid binding proteins. Biochimica et Biophysica Acta, 982(1), 131-139. Available at: [Link]
-
MDPI. (2019). Catalytic Reduction of Organic Dyes by Multilayered Graphene Platelets and Silver Nanoparticles in Polyacrylic Acid Hydrogel. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism for catalytic reduction of p-nitrophenol (p-NPl) in the... Available at: [Link]
Sources
- 1. 1,4-Phenylenediacrylic acid | C12H10O4 | CID 759280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3'-(p-Phenylene)diacrylic acid | C12H10O4 | CID 85983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic Hydrogenation Reaction & Mechanism - Lesson | Study.com [study.com]
- 8. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. prepchem.com [prepchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. azom.com [azom.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in 3,3'-(p-Phenylene)dipropionic Acid Polymerization
Prepared by Senior Application Scientist
Welcome to the technical support guide for the polymerization of 3,3'-(p-phenylene)dipropionic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during polyesterification reactions involving this monomer. Our goal is to provide you with the expertise and actionable protocols needed to achieve high-quality polymers with desired molecular weights and properties.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported during the polymerization of this compound, typically via melt polycondensation with a diol co-monomer.
Q1: My polymerization resulted in a low molecular weight polymer and/or poor yield. What are the likely causes?
A1: Achieving a high degree of polymerization is critical and often hindered by several factors. The most common culprits are incomplete removal of the condensation byproduct (water), intramolecular cyclization, and stoichiometric imbalances.
-
Cause A: Incomplete Water Removal (Equilibrium Limitation)
-
Scientific Rationale: Polyesterification is a reversible equilibrium reaction. The presence of the water byproduct will shift the equilibrium back towards the monomers, preventing the formation of long polymer chains.[1][2] Continuous and efficient removal of water is essential to drive the reaction forward.[1]
-
Troubleshooting Protocol:
-
High Vacuum: During the final stages of polymerization (polycondensation), apply a high vacuum (typically <1 mbar) to effectively remove water and any volatile reactants.
-
Inert Gas Sparge: Bubbling a slow stream of dry, inert gas (like nitrogen or argon) through the reaction melt can help carry away water vapor.
-
Temperature Profile: Employ a two-stage temperature profile. An initial lower temperature stage (e.g., 180-200°C) for esterification, followed by a higher temperature (e.g., 220-260°C) during the high vacuum stage to increase reaction rates and facilitate water removal.
-
-
-
Cause B: Intramolecular Cyclization
-
Scientific Rationale: Growing polymer chains can react intramolecularly (the two ends of the same molecule reacting) to form cyclic oligomers.[3][4] This side reaction is a first-order process and becomes more probable at low monomer concentrations, as the likelihood of a chain's ends finding each other is higher than finding another molecule.[3][5] The formation of these cyclic compounds consumes monomers without contributing to the growth of linear high-molecular-weight polymer chains.[3]
-
Troubleshooting Protocol:
-
Bulk Polymerization: Perform the reaction in the melt (bulk polymerization) without a solvent. This ensures the highest possible concentration of reactive functional groups, favoring intermolecular chain growth over cyclization.[6]
-
Staged Monomer Addition: In some systems, adding one of the monomers slowly to the reaction mixture can maintain a high concentration of growing chains relative to free monomers, disfavoring the formation of small cyclic species.
-
-
-
Cause C: Impure Monomers or Incorrect Stoichiometry
-
Scientific Rationale: Step-growth polymerization requires an exact 1:1 molar ratio of functional groups (e.g., -COOH and -OH). Any deviation from this ratio will result in a lower degree of polymerization, as one functional group will be depleted, leaving chain ends unable to react further. Monofunctional impurities will act as chain terminators.
-
Troubleshooting Protocol:
-
Monomer Purification: Purify this compound and the diol co-monomer by recrystallization to remove monofunctional impurities and any residual water.
-
Precise Measurement: Use high-precision balances to weigh the monomers and ensure an accurate 1:1 stoichiometric ratio. If using a volatile diol, a slight excess (e.g., 1-5 mol%) may be necessary to compensate for losses during heating and vacuum application.[6][7]
-
-
Click to view Troubleshooting Workflow for Low Molecular Weight
Caption: Decision tree for troubleshooting low molecular weight in polymerization.
Q2: My final polymer is discolored (yellow or brown). How can I prevent this?
A2: Discoloration is almost always a sign of thermal or oxidative degradation, which creates chromophoric structures in the polymer backbone.
-
Cause A: Oxidative Degradation
-
Scientific Rationale: At the high temperatures required for melt polycondensation, the presence of oxygen can lead to oxidative side reactions, particularly involving the aromatic p-phenylene ring and adjacent carbons. This degradation can cause both chain scission (reducing molecular weight) and the formation of colored byproducts.
-
Troubleshooting Protocol:
-
Maintain Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (nitrogen or argon) before heating and maintain a slight positive pressure of the inert gas throughout the entire reaction process.
-
Use Antioxidants: Consider adding a small amount (e.g., 0.1 wt%) of a high-temperature antioxidant, such as a hindered phenol or a phosphite-based stabilizer, to the initial monomer mixture.
-
-
-
Cause B: High Reaction Temperature or Prolonged Reaction Time
-
Scientific Rationale: Even in the absence of oxygen, excessively high temperatures or holding the polymer at peak temperature for too long can cause thermal degradation and discoloration.
-
Troubleshooting Protocol:
-
Optimize Temperature Profile: Determine the minimum temperature necessary for effective polymerization. While higher temperatures increase the reaction rate, they also accelerate degradation. A typical range is 220-260°C, but this should be optimized for your specific system.
-
Monitor Viscosity: The viscosity of the melt increases with molecular weight. Use the stirrer torque or visual observation to determine when the desired viscosity is reached and terminate the reaction promptly to avoid unnecessary thermal exposure.
-
-
Q3: My polymer's properties are unexpected. The glass transition temperature (Tg) is too low and it's more flexible than anticipated. Why?
A3: This issue often points to unintended changes in the polymer backbone, most commonly the formation of flexible ether linkages from the diol co-monomer.
-
Cause: Etherification of the Diol Co-monomer
-
Scientific Rationale: When using diols like ethylene glycol or 1,4-butanediol, an acid-catalyzed dehydration reaction can occur between two diol molecules to form an ether (e.g., diethylene glycol or 3-oxapentane-1,5-diol).[8][9] This new, longer, and more flexible diol gets incorporated into the polymer chain, disrupting the regular structure and lowering the glass transition temperature (Tg). This side reaction is particularly problematic with Brønsted acid catalysts.[9]
-
Troubleshooting Protocol:
-
Catalyst Selection: Avoid strong protic acid catalysts. Use transesterification catalysts like antimony(III) oxide, titanium(IV) isopropoxide, or zinc acetate, which are less likely to promote diol etherification.[9]
-
Temperature Control: Minimize the time spent at the highest reaction temperatures, as etherification is more pronounced under these conditions.
-
Stoichiometric Adjustment: The formation of ethers consumes the diol, leading to an excess of dicarboxylic acid groups and limiting molecular weight. If etherification is unavoidable, a slightly larger initial excess of the diol may be required to maintain stoichiometry, though this should be carefully optimized.
-
-
| Side Reaction | Primary Effect on Polymer | Troubleshooting Action |
| Cyclization | Low Molecular Weight, Low Yield | Increase monomer concentration (use melt conditions). |
| Oxidative Degradation | Discoloration (Yellow/Brown), Low MW | Maintain a strict inert (N2/Ar) atmosphere. |
| Diol Etherification | Decreased Tg, Increased Flexibility | Use a transesterification catalyst (e.g., Ti(OBu)4). |
| Decarboxylation | Stoichiometric Imbalance, Low MW | Avoid excessive temperatures (>280°C). |
Q4: The reaction mixture formed an insoluble gel. What caused this cross-linking?
A4: Gelation indicates the formation of a cross-linked polymer network and is a catastrophic failure in the synthesis of a linear thermoplastic.
-
Cause: Trifunctional Impurities
-
Scientific Rationale: The most common cause of gelation is the presence of impurities with a functionality greater than two. For example, a tricarboxylic acid impurity in your this compound or a triol (like glycerol) impurity in your diol co-monomer will act as a branching point, leading to a three-dimensional network instead of linear chains.
-
Troubleshooting Protocol:
-
High-Purity Monomers: Use the highest purity monomers available. Analyze monomer batches via techniques like NMR or HPLC to screen for trifunctional impurities before use.
-
Thorough Cleaning: Ensure all glassware and reaction equipment are scrupulously clean and free from contaminants from previous, potentially cross-linkable, polymerizations.
-
-
Click to view Diagram of Cross-linking Mechanism
Caption: A trifunctional impurity (Triol) acts as a branch point, leading to a network structure.
Experimental Protocols
Protocol 1: General Procedure for Melt Polycondensation
This protocol incorporates best practices to minimize the side reactions discussed above.
-
Monomer Preparation: Dry the purified this compound and the diol (e.g., 1,4-butanediol) in a vacuum oven at 60°C for at least 12 hours.
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical overhead stirrer, a nitrogen/argon inlet, and a condenser leading to a vacuum trap and pump.
-
Charging the Reactor: Charge the reactor with equimolar amounts of the dicarboxylic acid and the diol. Add the chosen catalyst (e.g., 250 ppm of antimony(III) oxide).
-
Inerting: Seal the reactor and purge the system with dry nitrogen or argon for at least 30 minutes to remove all oxygen. Maintain a slow, continuous flow of the inert gas.
-
Esterification Stage:
-
Begin stirring and heat the mixture to 180-200°C.
-
Hold at this temperature for 2-4 hours. Water will be produced and should be collected in the trap. The reaction mixture should become clear and homogenous.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 240-260°C over 1 hour.
-
Simultaneously, slowly apply a vacuum, reducing the pressure to below 1 mbar.
-
Continue the reaction under high vacuum and temperature. The viscosity of the melt will increase significantly. Monitor the torque on the stirrer as an indicator of molecular weight build-up.
-
Once the desired viscosity is reached (typically 2-5 hours), stop the reaction.
-
-
Recovery: Extrude or remove the hot polymer melt from the reactor under a nitrogen atmosphere and allow it to cool.
References
- Junkers, T., Vandenbergh, J., Adriaensens, P., Lutsen, L., & Vanderzande, D. (2011). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry.
- Stepto, R. F. T. (n.d.).
- Leibfarth, F. A., et al. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers.
- Zhang, Z., et al. (2023).
- Zhang, Z., et al. (2023).
- Bruns, H. W. (2003).
- Kricheldorf, H. R. (2001). Cyclization in Linear Step-Growth Polymerizations.
- Pączkowski, P., et al. (2018).
- Bose, S., et al. (2020).
- Eschig, S., et al. (2020).
- Iwamato, M., & Ogasawara, S. (1983).
- Chemistry LibreTexts. (2023). Polyesters.
- Chemistry Guru. (2023).
- Pang, C., et al. (2022). Bio-Based Degradable Poly(ether-ester)
Sources
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- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Beyond Flory’s principle: Cyclization and unequal reactivity in step-growth linear polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Direct Synthesis of Polyesterether from Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates [mdpi.com]
Technical Support Center: Synthesis of 3,3'-(p-Phenylene)dipropionic Acid
Welcome to the technical support center for the synthesis of 3,3'-(p-Phenylene)dipropionic acid. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
The synthesis of this compound is typically achieved via a two-step process: a palladium-catalyzed Mizoroki-Heck cross-coupling to form the unsaturated intermediate, 3,3'-(p-phenylene)diacrylic acid, followed by a catalytic hydrogenation to yield the final saturated product. This guide addresses common pitfalls and questions related to both stages of this process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identifying and resolving the root cause.
Question 1: My Heck reaction has stalled. TLC and LC-MS analysis show significant unreacted aryl halide. What are the most common causes?
Answer: A stalled Heck reaction is one of the most frequent challenges, typically pointing to issues with the palladium catalyst's activity. The primary culprits are catalyst deactivation and suboptimal reaction conditions.[1]
-
Catalyst Deactivation: The active catalyst in the cycle is a Pd(0) species. This species is highly sensitive to oxygen and can be easily oxidized to an inactive Pd(II) state.[1] Furthermore, at high temperatures or with an insufficient ligand-to-metal ratio, the Pd(0) species can aggregate into palladium black, which is catalytically inactive.[1]
-
Visual Cue: If your reaction mixture turns black and forms a precipitate shortly after heating, catalyst decomposition is highly likely.
-
Solution:
-
Ensure a Rigorously Inert Atmosphere: Use high-purity argon or nitrogen and degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes). Ensure all glassware is oven-dried and assembled under a positive pressure of inert gas.[2]
-
Select the Right Ligand: The ligand's job is to stabilize the Pd(0) center. For coupling with less reactive aryl halides (chlorides/bromides), bulky, electron-rich phosphine ligands (e.g., di-1-adamantyl-n-butylphosphine) or N-heterocyclic carbenes (NHCs) are essential to promote the initial oxidative addition step and prevent catalyst aggregation.[3][4]
-
Optimize Pre-catalyst Reduction: Most protocols use a stable Pd(II) pre-catalyst (like Pd(OAc)₂). This must be reduced in situ to the active Pd(0) species. This reduction can be inefficient. Using a well-defined pre-catalyst or ensuring conditions favor reduction can be critical.[5][6]
-
-
-
Reagent Purity:
-
Solution: Ensure all reagents are of high purity. Solvents must be anhydrous. The base (e.g., triethylamine) should be freshly distilled or from a recently opened bottle, as carbonate formation from atmospheric CO₂ can interfere with the reaction.
-
Question 2: The hydrogenation of my 3,3'-(p-phenylene)diacrylic acid intermediate is slow or incomplete. How can I drive it to completion?
Answer: Incomplete hydrogenation typically stems from catalyst poisoning or insufficient reaction parameters.
-
Catalyst Poisoning: The palladium-on-carbon (Pd/C) catalyst used for hydrogenation is sensitive to poisons. Trace impurities carried over from the Heck reaction, particularly halide ions (I⁻, Br⁻) or residual phosphine ligands, can adsorb to the catalyst surface and inhibit its activity.
-
Solution: It is crucial to purify the 3,3'-(p-phenylene)diacrylic acid intermediate before hydrogenation. Recrystallize the intermediate to remove inorganic salts and other impurities. A simple filtration of the crude product is often insufficient.
-
-
Reaction Conditions:
-
Solution: Ensure your reaction parameters are adequate. A typical condition involves using 5% Pd/C in a solvent like methanol or DMF under 40-45 psi of hydrogen pressure.[7] If the reaction is slow, check for leaks in your hydrogenation apparatus. Increasing the pressure or temperature (e.g., to 50-55°C) can increase the reaction rate, but monitor for potential side reactions.[7] Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas.
-
Question 3: My final product is an off-color powder and shows impurities by NMR. What is the best purification strategy?
Answer: The dicarboxylic acid nature of the final product provides a powerful and straightforward purification handle based on pH-dependent solubility.
-
Acid-Base Extraction/Precipitation: This method effectively removes neutral organic impurities and residual catalyst.
-
Dissolve the crude product in an aqueous basic solution (e.g., 1M NaOH or K₂CO₃) to form the water-soluble disodium or dipotassium salt.
-
Filter the solution to remove any insoluble materials, which may include palladium residues or non-acidic byproducts.
-
Slowly acidify the clear filtrate with a strong acid (e.g., 2M HCl) while stirring vigorously. The pure this compound will precipitate out as a white solid as the pH drops below its pKa.
-
Collect the solid by filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.
-
-
Recrystallization: For highest purity, the precipitated product can be recrystallized from a suitable solvent system, such as an ethanol/water or dioxane/water mixture.[8]
Frequently Asked Questions (FAQs)
Q: What is the most reliable, scalable synthesis route for this compound?
A: The most common and robust pathway is a two-step sequence:
-
Mizoroki-Heck Reaction: A double coupling of a p-dihalobenzene (p-diiodobenzene is most reactive, but p-dibromobenzene can also be used) with an acrylate ester (e.g., methyl or ethyl acrylate). Using the ester instead of acrylic acid directly often leads to cleaner reactions and easier handling.
-
Saponification & Hydrogenation: The resulting diester is first saponified (hydrolyzed) with a base like NaOH to yield the disodium salt of 3,3'-(p-phenylene)diacrylic acid. After an acidic workup to isolate the diacid, the double bonds are reduced via catalytic hydrogenation (e.g., H₂, Pd/C) to afford the final product.[7]
Q: How do I choose the optimal components for the Heck reaction?
A: The choice of reactants and catalysts is critical for success. The general reactivity trend for the aryl halide is I > Br > Cl.[3] The following table summarizes common starting points for optimization.
| Component | Recommended Choice | Rationale & Key Considerations |
| Aryl Halide | p-Diiodobenzene | Highest reactivity, allows for milder reaction conditions. More expensive. |
| p-Dibromobenzene | More cost-effective, but requires a more active catalyst system (e.g., with bulky phosphine ligands) and potentially higher temperatures.[9] | |
| Olefin | Methyl or Ethyl Acrylate | Esters are generally less prone to polymerization and side reactions than free acrylic acid.[10] |
| Pd Source | Pd(OAc)₂ (Palladium Acetate) | Common, relatively air-stable, and effective Pd(II) pre-catalyst.[5] |
| Ligand | PPh₃ (Triphenylphosphine) | A standard, cost-effective ligand suitable for reactive aryl iodides. |
| P(o-tolyl)₃ | Slightly more electron-rich and bulkier than PPh₃, often giving better results. | |
| Base | Et₃N (Triethylamine) | Acts as both a base and a reducing agent for the Pd(II) pre-catalyst.[5] |
| K₂CO₃ (Potassium Carbonate) | An inorganic base that can be effective, especially in polar aprotic solvents like DMF.[11] | |
| Solvent | DMF, DMAc, or NMP | High-boiling polar aprotic solvents are excellent for dissolving reagents and facilitating the reaction. Must be anhydrous.[11] |
Q: Which analytical techniques are best for monitoring these reactions?
A: For the Heck reaction, Thin Layer Chromatography (TLC) is excellent for qualitative monitoring of the consumption of the aryl halide. For quantitative analysis and byproduct identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. For the hydrogenation step, monitoring hydrogen uptake on the reaction vessel's pressure gauge is the most direct method. Progress can be confirmed by taking an aliquot, filtering off the catalyst, and analyzing by ¹H NMR to observe the disappearance of the vinylic protons.
Diagrams & Workflows
Overall Synthesis Workflow
Caption: Overall two-stage synthesis pathway.
Heck Reaction Troubleshooting Logic
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. US9248381B2 - Method of purifying a dicarboxylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. odinity.com [odinity.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Molecular Weight in Polyamides from 3,3'-(p-Phenylene)dipropionic Acid
Welcome to the technical support center for the synthesis of polyamides derived from 3,3'-(p-phenylene)dipropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during polymerization, with a specific focus on addressing the issue of low molecular weight. Achieving a high molecular weight is often critical for obtaining desired mechanical and thermal properties in the final polymer. This resource provides in-depth, evidence-based troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My polymerization of this compound with a diamine is consistently yielding low molecular weight polyamide. What are the primary factors I should investigate?
Low molecular weight in polycondensation reactions is a common hurdle that can usually be traced back to a few key experimental parameters. The most frequent culprits are issues with monomer purity, inexact stoichiometry, inefficient removal of the condensation byproduct (typically water), suboptimal reaction conditions, and potential side reactions.[1] A systematic approach to troubleshooting these factors is the most effective way to identify and resolve the root cause of the problem.
Here is a logical workflow to guide your investigation:
Sources
Technical Support Center: Purification of Crude 3,3'-(p-Phenylene)dipropionic Acid
Welcome to the technical support center for the purification of 3,3'-(p-Phenylene)dipropionic acid (CAS 4251-21-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this molecule. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties?
This compound is a dicarboxylic acid featuring a central benzene ring. Its rigid structure and terminal acid groups make it a valuable building block in polymer chemistry and materials science. Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 4251-21-2 | [1] |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 231-234 °C (lit.) | [1] |
Understanding these properties is crucial for purification. The high melting point suggests strong intermolecular forces and a stable crystal lattice, making recrystallization a promising technique. Its dicarboxylic acid nature dictates its solubility, being more soluble in polar organic solvents and aqueous bases than in nonpolar solvents.
Q2: What are the most common impurities in crude this compound?
Impurities are typically derived from the synthetic route. Common syntheses may involve reactions like the Wittig or Horner-Wadsworth-Emmons reaction followed by reduction, or cross-coupling reactions. Therefore, crude material may contain:
-
Unreacted Starting Materials: Such as p-xylene derivatives or precursors to the propionic acid side-chains.
-
Mono-functionalized Intermediates: Molecules where only one side of the phenylene ring has been successfully converted to the dipropionic acid structure.
-
Polymeric Byproducts: Small amounts of oligomers formed through side reactions.
-
Catalyst Residues: If transition metal-catalyzed coupling reactions are used.
-
Solvent Residues: Residual high-boiling point solvents from the reaction.
Q3: Which purification methods are most effective for this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography .
-
Recrystallization is the preferred method if the crude material has relatively high purity (e.g., >85%). It is efficient, cost-effective, and scalable.
-
Column Chromatography is necessary when the crude material is heavily contaminated with impurities that have similar solubility profiles to the desired product. Both normal-phase (silica gel) and reverse-phase (C18) chromatography can be adapted for this purpose.[2]
Q4: How can I assess the purity of my final product?
A combination of techniques is recommended for robust purity assessment:
-
Melting Point Analysis: A sharp melting point range close to the literature value (231-234 °C) is a strong indicator of high purity.[3] Impurities typically depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative method. A reverse-phase method can effectively separate the target compound from polar and nonpolar impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities by detecting their characteristic signals.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can present challenges. Here are solutions to common problems.
Problem: My compound will not dissolve in the recrystallization solvent, even at boiling.
-
Causality: The solvent's polarity does not adequately match that of the dicarboxylic acid. For a compound to dissolve, the energy gained from solvent-solute interactions must overcome both the solute-solute forces in the crystal lattice and the solvent-solvent forces.
-
Solution:
-
Select a More Appropriate Solvent: this compound is a polar molecule. Good single-solvent candidates include ethanol, acetic acid, or dimethylformamide (DMF). For mixed solvent systems, dissolve the compound in a "good" polar solvent (like ethanol or methanol) and add a "poor" anti-solvent (like water or hexane) dropwise until the solution becomes cloudy (the saturation point).[5]
-
Ensure Sufficient Solvent Volume: While the goal is to use a minimum of solvent, ensure you are not being overly conservative. Add small, measured volumes of hot solvent until dissolution is achieved.[3]
-
Problem: The compound dissolves, but no crystals form upon cooling.
-
Causality: This issue arises from either using an excessive amount of solvent, leading to a solution that is not saturated at lower temperatures, or the solution has become supersaturated and requires a nucleation event to initiate crystal growth.[6]
-
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal formation.[7]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This acts as a template for further crystal growth.[6][7]
-
-
Reduce Solvent Volume: If nucleation techniques fail, too much solvent is the likely cause. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[6][7]
-
Cool to a Lower Temperature: If crystals have not formed at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.
-
Problem: The product "oils out" instead of forming crystals.
-
Causality: Oiling out occurs when the solution becomes saturated at a temperature that is above the melting point of the solute (in its impure state). The compound therefore comes out of solution as a liquid instead of a solid.[6][8] This is common when the crude material is significantly impure or when the solution cools too rapidly.
-
Solutions:
-
Re-heat and Add More Solvent: Warm the mixture until the oil redissolves completely. Add a small, additional amount of the hot solvent to ensure the saturation point is reached at a lower temperature upon cooling.[6][7]
-
Slow Down the Cooling Rate: Rapid cooling encourages oiling out. After dissolving, allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before moving it to an ice bath. Slow cooling promotes the formation of a well-ordered crystal lattice.[6]
-
Problem: The final yield is disappointingly low.
-
Causality: A low yield typically results from product loss to the "mother liquor" (the remaining solution after filtration).[7] This can be caused by:
-
Solutions:
-
Optimize Solvent Volume: Use only the minimum amount of boiling solvent required to fully dissolve the crude solid.[9]
-
Maximize Crystallization: Allow sufficient time for cooling and consider placing the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Use Ice-Cold Rinsing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.
-
Troubleshooting Guide: Column Chromatography
Problem: The compound streaks badly on a silica gel column.
-
Causality: Carboxylic acids are notorious for streaking on silica gel. The lone pairs on the silanol groups (Si-OH) of the silica surface can deprotonate the carboxylic acid, leading to an anionic carboxylate that adsorbs very strongly. This causes poor separation and band tailing.[10]
-
Solution:
-
Acidify the Eluent: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[10] According to Le Châtelier's principle, this excess of acid will suppress the deprotonation of your dicarboxylic acid, keeping it in its neutral form and allowing it to elute cleanly.
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina or switching to reverse-phase chromatography.
-
Problem: How do I select the right solvent system (eluent)?
-
Causality: The choice of eluent is critical for achieving separation. The eluent's polarity must be tuned to move the compound of interest off the stationary phase while leaving impurities behind (or eluting them at a different rate).
-
Solution:
-
Use Thin-Layer Chromatography (TLC): Develop a separation on a TLC plate before running a column. The goal is to find a solvent system that gives your product a retention factor (Rƒ) of approximately 0.25-0.35.[10]
-
Typical Systems for Dicarboxylic Acids: For this compound on silica, start with a moderately polar mixture like 50% ethyl acetate in hexanes. You will likely need to increase the polarity with more ethyl acetate or by adding a small percentage of methanol. Remember to add 0.5-1% acetic or formic acid to your chosen system.
-
Experimental Protocols & Workflows
Workflow: Selecting a Purification Method
This decision tree can guide your choice between recrystallization and chromatography.
Caption: Decision tree for purification method selection.
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar. Add 10 mL of ethanol and heat the mixture to boiling on a hot plate with stirring.
-
Hot Solvent Addition: Continue adding ethanol in small portions (1-2 mL) until the solid is completely dissolved. Record the total volume of ethanol used. The goal is to create a saturated solution at the boiling point.
-
Anti-Solvent Addition: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is at its saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount (2-3 mL) of an ice-cold ethanol/water mixture (using the same ratio as your final solvent composition).
-
Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent. The solid should be left to dry until a constant weight is achieved.[9]
Protocol 2: Flash Column Chromatography (Normal Phase)
-
Solvent System Selection: Using TLC, identify an eluent that provides an Rƒ of ~0.3 for the product. A good starting point is 70:30:1 ethyl acetate/hexanes/acetic acid.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent (without the added acid initially to prevent degradation of silica over long periods, though adding it is common practice).
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like ethyl acetate or acetone). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system (now including the 0.5-1% acid). Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
References
-
WIPO Patent Scope. (2018). PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
-
University of California, Irvine. Recrystallization1. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids?[Link]
-
University of York. Problems with Recrystallisations. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?[Link]
-
SweetStudy. Recrystallization pre/post lab questions. [Link]
- Google Patents.
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?[Link]
-
Dawn Organics. The Role of 3,3-Diphenylpropionic Acid in Organic Synthesis. [Link]
-
Chemsrc. p-Phenylenedipropionic Acid | CAS#:4251-21-2. [Link]
-
CORE. Synthesis and characterization of poly-(p-phenylene pyromellitamic acid). [Link]
-
PubChem. 3,3'-(p-Phenylene)diacrylic acid. [Link]
- Google Patents.
-
Chemsrc. 3,3-Diphenylpropanoic acid | CAS#:606-83-7. [Link]
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- 2. benchchem.com [benchchem.com]
- 3. sweetstudy.com [sweetstudy.com]
- 4. Separation of 3,3’-(p-Phenylene)dipropionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. reddit.com [reddit.com]
Preventing gelation during polymerization of 3,3'-(p-Phenylene)dipropionic acid
An unscheduled gelation event can compromise weeks of research, consuming valuable reagents and time. This guide is structured to serve as a dedicated technical support resource for researchers working with the step-growth polymerization of 3,3'-(p-phenylene)dipropionic acid and a suitable diol comonomer. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose, troubleshoot, and ultimately prevent the formation of insoluble, cross-linked gels in your polyester synthesis.
Section 1: The Science of Gelation in Step-Growth Polymerization
Before troubleshooting, it's crucial to understand the mechanism of gelation. In an ideal polyesterification, a dicarboxylic acid and a diol (bifunctional monomers, functionality = 2) react to form linear polymer chains.[1][2] Gelation, the formation of a three-dimensional, insoluble network, occurs when a significant number of cross-links form between these chains.[3][4] This transition from a soluble liquid (sol) to an insoluble solid (gel) happens at a specific reaction conversion known as the gel point.[5]
The primary cause of unintended gelation is the presence of monomers with a functionality greater than two (f > 2).[2] These multifunctional reactants act as branching points, and as the reaction progresses, these branches connect, leading to an infinitely large single molecule—the gel.[3] The Flory-Stockmayer theory provides a mathematical framework for predicting the gel point based on the average functionality of the monomers and the extent of the reaction.[6][7]
The core challenge in preventing gelation with this compound is to maintain a system with an average functionality of exactly two. Any deviation, whether from impurities or side reactions, can trigger premature cross-linking.
Caption: Ideal linear polymerization versus the pathway to gelation.
Section 2: Troubleshooting Guide - Diagnosing and Solving Gelation Issues
This section is formatted as a series of questions you might ask when encountering gelation, followed by detailed explanations and corrective actions.
Question 1: My reaction became extremely viscous and then solidified into an insoluble mass well before reaching the target molecular weight. What happened?
This is the classic sign of premature gelation. The abrupt and dramatic increase in viscosity is the hallmark of the system reaching its gel point.[4] The root cause is almost certainly the introduction of reactants with an average functionality greater than two.
Possible Causes & Solutions:
-
Monomer Impurity: The most common culprit. Your this compound or diol comonomer may be contaminated with a trifunctional species. For example, a tricarboxylic acid or a triol.
-
Validation: Always verify monomer purity via techniques like NMR, HPLC, and melting point analysis before use. The melting point for pure 1,4-Phenylenedipropionic acid is 231-234 °C.
-
Protocol:
-
Recrystallization: Purify the this compound by recrystallizing from a suitable solvent (e.g., ethanol/water mixture) to remove impurities.
-
Distillation: If using a liquid diol, purify it by vacuum distillation.
-
Re-characterize: After purification, re-run purity analyses to confirm the removal of contaminants.
-
-
-
Side Reactions: At elevated temperatures, unwanted side reactions can create branching points.[8]
-
Etherification: When using diols like ethylene glycol, a side reaction can form a diethylene glycol unit, which can then react further, potentially leading to branching.
-
Thermal Degradation: Aromatic polyesters can undergo thermal degradation at high temperatures (typically >250°C), which can create reactive radical species that lead to cross-linking.[9][10]
-
Validation: Use a lower reaction temperature. While polyesterification requires heat to drive off the water byproduct, excessive heat is detrimental.[11]
-
Protocol:
-
Temperature Control: Stage the reaction temperature. Start at a lower temperature (e.g., 180-200°C) for the initial esterification and then slowly increase to a maximum of 220-240°C under vacuum for the polycondensation stage.
-
Inert Atmosphere: Always run the reaction under a nitrogen or argon blanket to prevent oxidative side reactions, which can also lead to cross-linking.
-
-
Question 2: I've confirmed my monomers are pure and used moderate temperatures, but I still see signs of early gelation. What else could be wrong?
If purity and temperature are well-controlled, the issue likely lies with stoichiometry or the catalyst system.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: Step-growth polymerization is highly sensitive to the molar ratio of functional groups.[12] While a slight excess of one monomer is sometimes used to control molecular weight, a significant deviation can promote side reactions, especially if one monomer is prone to degradation or side reactions when in excess.
-
Validation: Precisely weigh all monomers and calculate molar equivalents carefully. Use high-precision balances.
-
Protocol:
-
Titration: Perform a carboxylic acid titration on your this compound to determine its exact acid number and calculate the precise mass needed for a 1:1 molar ratio with the diol's hydroxyl groups.
-
Volatile Monomers: If using a volatile diol, you may need to add a slight excess (e.g., 1-5 mol%) to compensate for any loss during heating and vacuum application. Document this deviation.
-
-
-
Inappropriate Catalyst or Catalyst Concentration: The choice and amount of catalyst are critical. Some catalysts can promote side reactions at higher temperatures or concentrations.[13] For instance, certain titanium catalysts, while efficient, can also catalyze etherification.[14]
-
Validation: Screen different catalysts and concentrations in small-scale trial reactions.
-
Protocol:
-
Catalyst Selection: Start with a well-known polyesterification catalyst like antimony trioxide (Sb₂O₃) or a titanium alkoxide like titanium(IV) butoxide (TBT).
-
Concentration Control: Use a low catalyst concentration, typically in the range of 200-500 ppm. High concentrations often do more harm than good.
-
Timing of Addition: Add the catalyst after the initial esterification stage (when most of the water has been removed) and just before applying high vacuum for the final polymerization.
-
-
Caption: A troubleshooting workflow for diagnosing gelation causes.
Section 3: Proactive Prevention - A Validated Protocol
This protocol integrates best practices to minimize the risk of gelation from the outset.
Objective: To synthesize a high molecular weight, linear polyester from this compound and a diol (e.g., 1,4-butanediol) while avoiding gelation.
Materials & Equipment:
-
This compound, recrystallized (>99.5% purity)
-
1,4-butanediol, distilled (>99.5% purity)
-
Antimony Trioxide (Sb₂O₃)
-
Glass reactor with mechanical stirrer, nitrogen inlet, condenser, and vacuum port
-
Heating mantle with temperature controller
-
High-vacuum pump
Procedure:
-
Monomer Charging: Accurately weigh equimolar amounts of the purified dicarboxylic acid and diol and charge them to the reactor.
-
Inert Atmosphere: Seal the reactor and purge the system with dry nitrogen for at least 30 minutes to remove all oxygen. Maintain a gentle positive pressure of nitrogen.
-
Stage 1: Esterification:
-
Begin stirring and slowly heat the mixture to 180-200°C.
-
Water will begin to distill from the reaction mixture. Continue this stage until ~85-90% of the theoretical amount of water has been collected. This typically takes 2-3 hours.
-
-
Catalyst Addition:
-
Cool the reactor slightly to ~170°C.
-
Briefly open the reactor under a strong positive nitrogen flow and add the catalyst (200-500 ppm relative to the final polymer weight).
-
Reseal the reactor and re-establish the inert atmosphere.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly apply vacuum to the system, gradually reducing the pressure to below 1 Torr (<1.3 mbar).
-
Crucial Step: Monitor the viscosity of the reaction by observing the torque on the mechanical stirrer. If the viscosity begins to increase very rapidly, immediately reduce the temperature or break the vacuum to stop the reaction. This prevents the formation of an intractable gel.
-
Continue the reaction under high vacuum for 2-4 hours, or until the desired viscosity is reached.
-
-
Termination & Recovery:
-
Release the vacuum with nitrogen.
-
Cool the reactor and extrude or dissolve the resulting polymer for analysis.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use a solvent to prevent gelation? A: Yes, performing the polymerization in a high-boiling point, inert solvent (like o-xylene or diphenyl ether) can sometimes help.[8] A solution polymerization can keep the polymer chains separated, potentially reducing the rate of intermolecular cross-linking reactions.[15] However, it makes the removal of the condensation byproduct (water) more difficult and can limit the final molecular weight achieved.
Q: How can I tell if my starting material has trifunctional impurities? A: ¹H and ¹³C NMR are excellent tools. Look for unexpected signals or integrations that do not match the pure bifunctional monomer structure. HPLC can also separate impurities, and mass spectrometry can help identify their molecular weight.
Q: My polymer is soluble, but the molecular weight is very low. What's the problem? A: This is the opposite problem of gelation and is usually caused by an impure reactant, an inexact stoichiometric ratio, or insufficient reaction time/temperature/vacuum.[2][12] Step-growth polymerization requires very high conversion (>99%) to achieve high molecular weight. Ensure your system is free of monofunctional impurities (which act as chain terminators) and that the reaction conditions are sufficient to drive the equilibrium towards polymer formation.
Q: Is there a way to reverse gelation? A: For chemically cross-linked gels formed during this type of synthesis, the process is generally irreversible. The covalent bonds forming the network cannot be easily broken without degrading the entire polymer. This is why prevention is paramount.
Data Summary Table
| Parameter | Recommended Range | Rationale for Preventing Gelation |
| Monomer Purity | > 99.5% | Minimizes the presence of multifunctional impurities that act as branching points.[16] |
| Stoichiometry | 1.00 ± 0.01 (Acid:Diol) | Prevents an excess of one monomer, which can encourage side reactions.[12] |
| Max Temperature | 220 - 240 °C | Avoids thermal degradation and side reactions (e.g., etherification) that can create cross-links.[8][9] |
| Catalyst Conc. | 200 - 500 ppm | Provides sufficient reaction rate without promoting unwanted side reactions.[13] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative reactions that can create reactive sites for cross-linking. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Gelation - Wikipedia [en.wikipedia.org]
- 5. ethz.ch [ethz.ch]
- 6. Flory–Stockmayer theory - Wikipedia [en.wikipedia.org]
- 7. Team:Peking/Model/GelPoint - 2016.igem.org [2016.igem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Thermal degradation of polymers with phenylene units in the chain. III. Polyarylates | Semantic Scholar [semanticscholar.org]
- 11. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carothers equation - Wikipedia [en.wikipedia.org]
- 13. Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate) [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. contents.kocw.or.kr [contents.kocw.or.kr]
Controlling the viscosity of 3,3'-(p-Phenylene)dipropionic acid-based polymer solutions
Technical Support Center: 3,3'-(p-Phenylene)dipropionic Acid Polymer Solutions
Welcome to the technical support center for controlling the viscosity of polymer solutions derived from this compound (pPDPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and formulation of these specialized aromatic polymers. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common viscosity-related issues in a direct question-and-answer format.
Q1: My final polymer solution is far too viscous to handle, leading to poor mixing and processing difficulties. What are the primary causes and how can I systematically troubleshoot this?
A: Excessively high viscosity is the most frequent challenge and typically points to one of two root causes: the intrinsic properties of the polymer itself (i.e., its molecular weight) or the way the solution has been formulated. A systematic approach is crucial for diagnosis.
The primary factors influencing polymer solution viscosity are molecular weight, concentration, solvent choice, and temperature.[1][2] An unexpectedly high viscosity usually results from a higher-than-anticipated molecular weight or polymer concentration.[3][4]
Below is a workflow to diagnose and resolve this issue.
Troubleshooting Workflow: Diagnosing High Viscosity
Caption: Troubleshooting workflow for high viscosity issues.
Q2: How do my polymerization conditions for pPDPA-based polyesters directly impact the final solution viscosity?
A: The viscosity of your final solution is fundamentally linked to the weight average molecular weight (Mw) of the polymer chains you synthesize.[5][6] For polyesters formed via step-growth polycondensation (the likely route for pPDPA with a diol), several reaction parameters are critical for controlling the degree of polymerization and, therefore, the final molecular weight and intrinsic viscosity.
-
Monomer Stoichiometry: The ratio of the two monomers (e.g., pPDPA and a diol) must be as close to 1:1 as possible to achieve high molecular weight. Deliberately creating a slight stoichiometric imbalance (e.g., a 0.5-1.0% excess of one monomer) is a powerful and common industrial technique to limit the final molecular weight and thus control viscosity.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures generally push the polymerization further, leading to longer polymer chains and higher viscosity. To achieve a lower, more controlled viscosity, you may need to shorten the reaction time or lower the temperature.
-
Removal of Byproducts: Polycondensation reactions produce a small molecule byproduct (e.g., water). The efficiency of its removal from the reaction vessel drives the equilibrium toward the formation of longer polymer chains. If your viscosity is too high, it may indicate that your vacuum or nitrogen sparging is too efficient. Reducing the vacuum level or flow rate can help limit the final molecular weight.
-
Catalyst Concentration: The type and concentration of the catalyst affect the reaction rate. While a higher catalyst concentration can shorten the time needed to reach a certain molecular weight, it can also make the reaction harder to control. Fine-tuning the catalyst level is key to achieving batch-to-batch consistency.
Q3: What is the role of the solvent, and how does "good" vs. "poor" solvent quality affect viscosity?
A: The choice of solvent is a critical, yet often counterintuitive, factor. The interaction between the polymer chains and solvent molecules dictates the polymer's conformation in the solution, which directly impacts viscosity.
-
Good Solvents: In a "good" solvent, the polymer-solvent interactions are energetically favorable. This causes the polymer chains to uncoil and expand, occupying a larger volume (greater hydrodynamic volume). In dilute to semi-dilute solutions, this expansion leads to a higher viscosity.[7][8][9]
-
Poor Solvents: In a "poor" solvent, polymer-polymer interactions are more favorable than polymer-solvent interactions. The polymer chains prefer to interact with themselves, causing them to collapse into a more compact, coiled state. This smaller hydrodynamic volume results in a lower viscosity in dilute solutions.
-
The Concentration Caveat: This relationship can invert at higher concentrations. In a poor solvent, the collapsed polymer globules may start to aggregate, forming a physical network that can cause the viscosity to increase dramatically, much more so than in a good solvent at the same concentration.[7]
Therefore, to reduce viscosity in a dilute system, you might choose a slightly "poorer" solvent. To prevent aggregation and high viscosity in a concentrated system, a "good" solvent is often better.
Q4: How can I lower the viscosity of an existing polymer solution without diluting it?
A: Reducing viscosity without altering polymer concentration is often necessary for processing applications. The two primary methods are adjusting temperature and using additives.
-
Increasing Temperature: For the vast majority of polymer solutions, viscosity decreases as temperature increases.[10][11] The added thermal energy increases molecular motion and the free volume within the solution, allowing polymer chains and solvent molecules to move past each other more easily. This effect is significant; a 20-40°C increase can reduce viscosity by a factor of 3 or more.[10] However, you must ensure the temperature is not high enough to cause polymer degradation or solvent boiling.[2]
-
Using Viscosity-Reducing Additives: Certain small molecules can be added to reduce the viscosity of polyester solutions. For aromatic polyesters, cyclic organic compounds like propylene carbonate or caprolactone have been shown to be effective viscosity reducers without adversely affecting the final material properties in some applications.[12][13] These additives work by disrupting polymer-polymer interactions and effectively plasticizing the solution. Thorough testing is required to ensure compatibility and lack of interference with your final application.
Key Parameter Relationships & Data
The following diagram and table summarize the primary relationships between experimental variables and the resulting solution viscosity.
Core Factors Influencing Polymer Solution Viscosity
Caption: Relationship between key parameters and solution viscosity.
Table 1: Summary of Variable Effects on Viscosity
| Parameter | Change | Expected Effect on Viscosity | Primary Mechanism |
| Molecular Weight | Increase | Strong Increase | Longer chains lead to greater intermolecular friction and entanglement.[1] |
| Concentration | Increase | Strong Increase | More polymer chains per unit volume increase the frequency of interactions and entanglements.[2][14] |
| Temperature | Increase | Strong Decrease | Increased kinetic energy allows molecules to overcome intermolecular forces more easily, reducing flow resistance.[10] |
| Solvent Quality | "Good" to "Poor" | Decrease (in dilute regime) | Chains contract into smaller hydrodynamic volumes, reducing their contribution to viscosity.[9] |
| Solvent Quality | "Good" to "Poor" | Increase (in concentrated regime) | Inter-chain aggregation can occur, leading to a sharp rise in viscosity.[7] |
| Ionic Additives (Salts) | Increase | Decrease (for polyelectrolytes) | Ions shield charges on the polymer backbone, causing chains to coil more tightly. (Note: Generally less relevant for neutral pPDPA polyesters unless ionizable groups are present).[15][16] |
Experimental Protocols
Protocol 1: General Method for Viscosity Measurement by Rotational Viscometer
This protocol provides a standardized method for characterizing the viscosity of your pPDPA-based polymer solution.
-
System Preparation:
-
Ensure the viscometer is calibrated and level.
-
Select an appropriate spindle/geometry (e.g., cone-and-plate or concentric cylinder) based on the expected viscosity range.
-
Set the temperature control bath to the desired measurement temperature (e.g., 25.0 °C) and allow the system to equilibrate.
-
-
Sample Loading:
-
Gently pour the required volume of the polymer solution into the sample cup, avoiding the introduction of air bubbles.
-
Lower the spindle into the solution to the correct immersion depth as indicated by the manufacturer.
-
Allow the sample to thermally equilibrate for at least 10-15 minutes before starting the measurement. Cover the sample to prevent solvent evaporation.[2]
-
-
Measurement - Shear Rate Sweep:
-
It is crucial to measure viscosity at various shear rates, as polymer solutions are often non-Newtonian (viscosity changes with shear rate).
-
Program the instrument to perform a shear rate sweep, for example, from 1 s⁻¹ to 1000 s⁻¹.
-
Begin the measurement. The instrument will record the torque required to rotate the spindle at each programmed speed and calculate the corresponding viscosity.
-
-
Data Analysis:
-
Plot viscosity (in Pa·s or cP) as a function of shear rate (in s⁻¹) on a log-log scale.
-
For a Newtonian fluid, the viscosity will be constant across the shear rate range.
-
For a shear-thinning fluid (most common for polymer solutions), the viscosity will decrease as the shear rate increases.[17]
-
Report the viscosity at a specific, defined shear rate for comparison between samples.
-
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Toward More Universal Prediction of Polymer Solution Viscosity for Solvent-Based Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rct [rct.kglmeridian.com]
- 9. The Effect of Temperature and Solvent Type on the Intrinsic Viscosity of High Polymer Solutions | Semantic Scholar [semanticscholar.org]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Investigation on the Viscosity–Temperature Properties for Various EPDM Solutions Based on Three-Dimensional Solubility Parameters and Flory–Huggins Interaction Parameters [mdpi.com]
- 12. EP0276452A1 - Viscosity reducing agents for aromatic polyester polyols and polyether polyols - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 3,3'-(p-Phenylene)dipropionic Acid Synthesis
Welcome to the technical support center for the synthesis of 3,3'-(p-Phenylene)dipropionic acid (PDPA). This guide is designed for researchers, scientists, and drug development professionals who are transitioning from lab-scale synthesis to pilot or industrial-scale production. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a successful and efficient scale-up.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the common two-stage synthesis route: the Horner-Wadsworth-Emmons (HWE) olefination of terephthalaldehyde followed by catalytic hydrogenation.
Horner-Wadsworth-Emmons (HWE) Stage Challenges
The HWE reaction is a critical step for forming the diacrylate intermediate. While robust at the lab scale, scaling up can introduce issues related to reaction control and byproduct removal.
Q1: After scaling up the HWE reaction, I'm seeing a significant amount of a partially reacted intermediate (mono-acrylate) and unreacted terephthalaldehyde. What's causing this?
A1: This is a classic sign of inadequate mixing or localized concentration gradients, which become more pronounced in larger reactors.
-
Causality: The HWE reaction involves the deprotonation of the phosphonate ester to form a nucleophilic carbanion, which then attacks the aldehyde. In a large-volume reactor, if the base is not dispersed rapidly and uniformly, you create "hot spots" of high base concentration and other areas where the phosphonate is not activated. This leads to incomplete reaction as some aldehyde molecules never encounter the activated ylide.
-
Troubleshooting Steps:
-
Improve Agitation: Increase the stirrer speed (RPM) and evaluate the impeller design. For large vessels, multiple impellers or baffles may be necessary to ensure turbulent, homogenous mixing.
-
Controlled Reagent Addition: Instead of adding the base all at once, add it subsurface and at a controlled rate. This allows the base to react and disperse before it can accumulate in one area. Similarly, adding the aldehyde solution to the pre-formed ylide can sometimes improve consistency.
-
Solvent and Concentration: Ensure the reaction concentration is not too high. As the reaction proceeds, product or intermediates may begin to precipitate, increasing the viscosity of the mixture and hampering effective mixing. A slight increase in solvent volume may be necessary on scale-up.
-
Q2: The removal of the phosphate byproduct is creating a bottleneck in my purification process. How can I improve this at a larger scale?
A2: The water-soluble nature of the phosphate byproduct from the HWE reaction is advantageous over the traditional Wittig reaction's triphenylphosphine oxide, but it can still present challenges during workup, such as emulsion formation.
-
Causality: Vigorous mixing of aqueous and organic layers during extraction on a large scale can lead to stable emulsions, especially if minor impurities are present to act as surfactants.
-
Troubleshooting Steps:
-
Optimize Quench and Wash: Instead of a pure water wash, use a brine (saturated aqueous NaCl) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions and decreases the solubility of organic components in the aqueous layer[1].
-
Phase-Separation Aids: If emulsions persist, consider adding a small amount of a different, immiscible solvent that can help coalesce the dispersed phase.
-
Alternative Workup - Precipitation/Crystallization: Isolate the crude diacrylate ester intermediate via precipitation or crystallization directly from the reaction mixture. This can be achieved by adding an anti-solvent (e.g., hexanes, water) after the reaction is complete, causing the desired product to crash out while the phosphate byproduct remains in the mother liquor. This often yields a cleaner crude product for the next step.
-
Catalytic Hydrogenation Stage Challenges
The reduction of the diacrylate intermediate to the final this compound product is an exothermic process where catalyst activity and handling are critical.
Q3: My hydrogenation reaction stalled before completion after scaling up, and I'm left with a mixture of product and the diacrylate starting material. Why did this happen?
A3: This issue, known as catalyst deactivation or "poisoning," is a common scale-up challenge. Contaminants that are negligible at the gram scale can have a significant impact at the kilogram scale.
-
Causality: The palladium on carbon (Pd/C) catalyst is highly sensitive to poisons. Trace impurities from the previous HWE step, such as residual phosphorus-containing compounds or sulfur compounds from reagents, can irreversibly bind to the catalyst's active sites, rendering it ineffective.
-
Troubleshooting Steps:
-
Purity of Intermediate: Ensure the diacrylate intermediate is thoroughly purified before hydrogenation. Recrystallization or silica gel plug filtration can remove many common catalyst poisons.
-
Catalyst Loading: While not economically ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome the effects of trace poisons on a larger scale.
-
Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (N₂ or Ar) before introducing the catalyst and hydrogen. Oxygen can oxidize and deactivate the catalyst.
-
Hydrogen Pressure: The reaction described in the literature uses 40-45 psi of hydrogen[2]. Ensure your large-scale reactor can maintain this pressure consistently. A drop in pressure could indicate a leak or consumption, but a static pressure with incomplete conversion points to catalyst issues.
-
Q4: The hydrogenation is much slower than in the lab, and I'm concerned about reaction time and throughput. How can I speed it up safely?
A4: Reaction kinetics in heterogeneous catalysis are often limited by mass transfer, a factor that becomes much more significant in large reactors.
-
Causality: The reaction rate depends on the efficiency of three-phase mixing: solid (catalyst), liquid (substrate in solvent), and gas (hydrogen). Hydrogen has low solubility in most organic solvents, so the rate-limiting step is often the transfer of hydrogen from the gas phase to the catalyst surface.
-
Troubleshooting Steps:
-
Improve Gas Dispersion: Use a gas-inducing impeller designed to pull gas from the headspace and disperse it as fine bubbles within the liquid. This dramatically increases the gas-liquid interfacial area, improving mass transfer.
-
Increase Agitation: Faster stirring improves the transport of dissolved hydrogen to the catalyst surface and keeps the catalyst suspended, maximizing the available active sites.
-
Temperature Control: Hydrogenation is exothermic. A large reactor has a smaller surface-area-to-volume ratio, making heat removal less efficient. If the temperature rises too much, it can lead to side reactions or pressure buildup. Conversely, if the reaction is slow, a modest and controlled increase in temperature (e.g., from room temperature to 40-55°C) can significantly increase the reaction rate[2]. Ensure your cooling system can handle the heat load.
-
Section 2: Experimental Protocols & Data
Protocol 1: Scale-Up of Diethyl 3,3'-(p-phenylene)diacrylate Synthesis (HWE)
This protocol outlines a robust procedure for a 1 kg scale synthesis.
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer (with a high-torque motor and pitched-blade turbine impeller), a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Reagent Charging: Charge the reactor with sodium hydride (60% dispersion in mineral oil, 2.05 eq.) and anhydrous THF (5 L).
-
Ylide Formation: Cool the suspension to 0°C using the reactor jacket. Add triethyl phosphonoacetate (2.1 eq.) dropwise via the dropping funnel over 2 hours, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, stir the mixture at 0°C for 1 hour. Then, add a solution of terephthalaldehyde (1.0 eq., 1 kg) in anhydrous THF (5 L) dropwise over 2-3 hours, again keeping the temperature below 10°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.
-
Workup: Cool the mixture to 0°C and slowly quench by adding a saturated aqueous NH₄Cl solution. Transfer the mixture to a larger separatory funnel or liquid-liquid extraction vessel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 2 L).
-
Purification: Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl ester. The crude product can be purified by recrystallization from ethanol/water.
Protocol 2: Catalytic Hydrogenation of Diethyl 3,3'-(p-phenylene)diacrylate
-
Reactor Setup: Use a stainless steel hydrogenation reactor (e.g., a Parr hydrogenator) rated for at least 100 psi.
-
Charging: Charge the reactor with the purified diethyl ester (1.0 eq.), ethanol (10 L), and 5% Palladium on Carbon (Pd/C, 2 mol%).
-
Inerting: Seal the reactor and purge the system by pressurizing with nitrogen to 50 psi and venting three times.
-
Hydrogenation: Pressurize the reactor with hydrogen to 45 psi. Stir the reaction vigorously at 40°C. The reaction is exothermic; use internal cooling coils or a jacket to maintain the temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. When the uptake ceases, the reaction is typically complete. Confirm with TLC or HPLC.
-
Filtration: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to carefully remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Isolation: The filtrate now contains the saturated ester. For the final acid, this ester would first be hydrolyzed. If starting from 3,3'-(p-phenylene)diacrylic acid, this filtrate would contain the final product, which can be isolated by concentrating the solvent and crystallizing.
Data Table: Lab vs. Pilot Scale Parameter Comparison
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| HWE Reaction | |||
| Reactor Volume | 250 mL RBF | 20 L Jacketed Reactor | Accommodate larger volumes and provide better temperature control. |
| Stirring | Magnetic Stir Bar | Mechanical Overhead Stirrer | Required for effective mixing of viscous slurries and larger volumes. |
| Reagent Addition | Pipette/Funnel (fast) | Dropping Funnel (slow, controlled) | Crucial for managing exotherms and ensuring homogeneity. |
| Hydrogenation | |||
| Reactor | Glass Flask (Balloon) | Stainless Steel Autoclave | Safety and pressure requirements for hydrogenation at scale. |
| Agitation | Magnetic Stir Bar | Gas-Inducing Impeller | Mass transfer of H₂ is a key limiting factor at scale. |
| Heat Control | Water Bath | Internal Cooling Coils/Jacket | Higher exotherm per unit of surface area requires active cooling. |
| Catalyst Filtration | Funnel with Filter Paper | Enclosed Filter (e.g., Nutsche) | Safety (pyrophoric catalyst) and efficiency at a larger scale. |
Section 3: Visualization of Workflows
Synthesis Workflow Diagram
This diagram illustrates the primary synthesis route from terephthalaldehyde to the final product.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic Diagram: Low Hydrogenation Yield
This chart provides a decision-making path for diagnosing low yields in the hydrogenation step.
Caption: Decision tree for troubleshooting low yield in the catalytic hydrogenation step.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The two main areas of concern are the HWE and hydrogenation steps.
-
HWE Reaction: Use of sodium hydride (NaH) presents a significant fire risk as it is highly reactive with water. Ensure all equipment is scrupulously dry and the reaction is performed under an inert atmosphere. The quenching step must be done slowly and at low temperatures to control the hydrogen gas evolution.
-
Catalytic Hydrogenation: The Pd/C catalyst is pyrophoric, especially after use when it is finely divided and coated with hydrogen. It can ignite spontaneously upon exposure to air. The catalyst must always be handled wet and filtered in a well-ventilated area, away from ignition sources. Additionally, working with hydrogen gas under pressure requires a reactor and facility specifically designed for this purpose.
Q2: Can I use a different method than the HWE/Hydrogenation route for large-scale synthesis?
A2: While the HWE/Hydrogenation route is common, other methods exist, though they may have different scale-up challenges. For instance, synthesis from p-xylene is a potential route explored in green chemistry research[3][4]. This often involves oxidation to terephthalic acid, which is a high-temperature, high-pressure industrial process, followed by further functionalization[5]. The choice of synthesis route on an industrial scale is heavily influenced by raw material cost, throughput, safety, and waste stream management.
Q3: How critical is the stereochemistry of the diacrylate intermediate?
A3: The Horner-Wadsworth-Emmons reaction, particularly with stabilized ylides like that derived from triethyl phosphonoacetate, strongly favors the formation of the (E,E)-diastereomer[6]. This is advantageous as it leads to a single major isomer, simplifying purification and ensuring a homogenous starting material for the hydrogenation step. The subsequent hydrogenation removes the double bonds, so the stereochemistry at that position becomes irrelevant to the final product structure. However, a consistent isomeric purity of the intermediate is crucial for a reproducible process.
Q4: What analytical techniques are essential for monitoring the scale-up process?
A4: A robust analytical package is critical for a successful scale-up.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this process. It should be used to monitor the consumption of starting materials, the formation of intermediates and product, and to quantify impurities at each stage[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of intermediates and the final product, ensuring no unexpected side reactions (like aromatic ring reduction) have occurred.
-
Gas Chromatography (GC): Useful for monitoring solvent ratios and checking for low-boiling point impurities.
-
Differential Scanning Calorimetry (DSC): Can be used to confirm the melting point and purity of the final solid product.
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Google Patents. (2012). CN102643168B - Method for preparing 3, 3- diphenyl propanol.
- Chen, F.-F., et al. (2020). Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids. ACS Publications.
- Kyoto University. (2020, July 31). Synthesizing dicarboxylic acids and hydrogen simultaneously from diols. ScienceDaily.
- Utah Tech University. (n.d.). Wittig reaction.
- Google Patents. (2019). CN109721477A - Utilize the method for dicarboxylic acids preparation dialdehyde compounds.
- PrepChem.com. (n.d.). Synthesis of m-phenylene diacrylic acid.
- IOSR Journal. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers.
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
- Max Planck Institute of Colloids and Interfaces. (2020, September 15). Green Chemistry - Sustainable p-xylene production.
- ResearchGate. (n.d.). Byproduct chemistry pathways in the oxidation of p-xylene in acetic acid by a Co/Mn/Br catalyst.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- PubChem. (n.d.). 3,3'-(p-Phenylene)diacrylic acid.
- Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions.
- Wikipedia. (n.d.). Wittig reaction.
- PubMed. (2012, September 26). Synthesis of p-xylene from ethylene.
- ResearchGate. (n.d.). Synthesis of p-Xylene from Ethylene.
- ChemicalBook. (n.d.). P-PHENYLENEDIPROPIONIC ACID | 4251-21-2.
- Sigma-Aldrich. (n.d.). 1,4-Phenylenedipropionic acid 98%.
Sources
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. prepchem.com [prepchem.com]
- 3. Green Chemistry - Sustainable p-xylene production [mpikg.mpg.de]
- 4. Green Chemistry - Sustainable p-xylene production [mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Separation of 3,3’-(p-Phenylene)dipropionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Production of High-Purity 3,3'-(p-Phenylene)dipropionic Acid
Welcome to the technical support center for the synthesis and purification of 3,3'-(p-Phenylene)dipropionic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and achieve high-purity material in your experiments. Our approach is grounded in established chemical principles and validated methodologies to ensure the reliability and success of your synthetic work.
Introduction to the Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. The most common synthetic route involves a double Friedel-Crafts acylation of benzene with succinic anhydride to produce a diketo acid intermediate, followed by the reduction of the keto groups. Each of these steps presents unique challenges and potential for byproduct formation that can impact the purity of the final product.
This guide will walk you through potential issues you may encounter at each stage of the synthesis and provide practical solutions to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis and purification of this compound.
Q1: My Friedel-Crafts acylation reaction is giving a low yield of the desired diketo acid intermediate. What are the possible causes and how can I improve the yield?
A1: Low yields in the double Friedel-Crafts acylation are a common issue and can often be attributed to several factors related to reactant purity, catalyst activity, and reaction conditions.
Causality and Experimental Choices:
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where the acyl group is introduced onto the benzene ring.[1][2] For the di-substitution to occur efficiently, the first acylation must not deactivate the ring to the point where the second acylation is inhibited. Fortunately, the acyl group is deactivating, which can make the second substitution more challenging than the first.[2]
Troubleshooting Steps:
-
Purity of Reagents: Ensure that your benzene is free from thiophene, a common impurity that can poison the aluminum chloride (AlCl₃) catalyst. Use anhydrous succinic anhydride and freshly opened, high-purity AlCl₃. Moisture will deactivate the catalyst.
-
Catalyst Stoichiometry: For a double acylation, a significant excess of AlCl₃ is often required. A molar ratio of at least 4:1 of AlCl₃ to benzene is a good starting point. This is because the catalyst complexes with the carbonyl oxygens of the reactants and products.
-
Reaction Temperature and Time: The reaction is typically performed at elevated temperatures (refluxing benzene) for a sufficient duration to drive the reaction to completion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Order of Addition: Adding the AlCl₃ to the mixture of benzene and succinic anhydride is a standard procedure.[3] Ensure the addition is done carefully to control the initial exothermic reaction.
Experimental Protocol: Optimized Double Friedel-Crafts Acylation
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add succinic anhydride (2.0 eq) and dry, thiophene-free benzene (1.0 eq).
-
Begin stirring and carefully add powdered, anhydrous aluminum chloride (4.0 eq) in portions. An exothermic reaction will occur, accompanied by the evolution of HCl gas.
-
Once the addition is complete, heat the mixture to reflux using an oil bath and maintain reflux for 2-4 hours, with continuous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).
-
After completion, cool the flask in an ice-water bath and slowly quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.
Q2: I am observing a significant amount of a mono-acylated byproduct in my Friedel-Crafts reaction mixture. How can I favor the formation of the di-acylated product?
A2: The formation of the mono-acylated product, 4-oxo-4-phenylbutanoic acid, is a common issue and indicates that the reaction has not proceeded to completion for the second acylation.
Causality and Experimental Choices:
As mentioned previously, the first acyl group deactivates the benzene ring, making the second electrophilic attack more difficult. To overcome this, you need to ensure the reaction conditions are sufficiently forcing to promote the second acylation.
Strategies to Promote Di-acylation:
-
Increase Catalyst Concentration: A higher concentration of AlCl₃ can increase the reactivity of the electrophile.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration at reflux to provide more time for the second acylation to occur.
-
Higher Reaction Temperature: While benzene's boiling point limits the temperature, using a higher-boiling solvent like nitrobenzene has been reported in similar reactions, though this introduces additional purification challenges.[4]
Q3: The Clemmensen reduction of my diketo acid intermediate is incomplete, leaving behind partially reduced impurities. How can I drive the reduction to completion?
A3: The Clemmensen reduction, which uses amalgamated zinc and concentrated hydrochloric acid, is a powerful method for reducing ketones to alkanes.[5] However, incomplete reduction is a common problem, especially with di-ketones.
Causality and Experimental Choices:
The Clemmensen reduction is a heterogeneous reaction that occurs on the surface of the zinc.[5] The efficiency of the reduction depends on the activity of the zinc amalgam and the accessibility of the keto groups to the reducing agent.
Troubleshooting Steps:
-
Preparation of Zinc Amalgam: The zinc amalgam must be freshly prepared and highly active.
-
Reaction Time and Temperature: The reduction often requires prolonged heating under reflux to go to completion.
-
Acid Concentration: Use concentrated hydrochloric acid to maintain a strongly acidic environment, which is crucial for the reaction.[5]
Experimental Protocol: Clemmensen Reduction of Diketo Acid
-
Prepare the Zinc Amalgam: In a flask, add zinc powder (10 eq) and a 5% aqueous solution of mercuric chloride. Swirl for 5-10 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.
-
Reduction Reaction: To a round-bottom flask equipped with a reflux condenser, add the diketo acid intermediate (1.0 eq), the freshly prepared zinc amalgam, concentrated hydrochloric acid, and a co-solvent like toluene.
-
Heat the mixture to a vigorous reflux with stirring for 8-12 hours.
-
Monitor the reaction by TLC. If the reaction is incomplete, you can add more amalgamated zinc and continue refluxing.
-
After completion, cool the reaction mixture and decant the aqueous layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Q4: My final product of this compound has a yellowish or brownish tint. What is the cause of this discoloration and how can I remove it?
A4: Discoloration in the final product is often due to the presence of colored organic impurities that are not effectively removed by simple filtration.
Causality and Experimental Choices:
These colored impurities can be high molecular weight byproducts from the Friedel-Crafts reaction or degradation products formed under the harsh acidic conditions of the Clemmensen reduction.
Purification Techniques for Color Removal:
-
Activated Carbon Treatment: This is a highly effective method for removing colored impurities.
-
Protocol: Dissolve the crude this compound in a suitable hot solvent (e.g., a mixture of ethanol and water). Add a small amount of activated carbon (typically 1-2% by weight) and stir at an elevated temperature for 30-60 minutes. Perform a hot filtration to remove the activated carbon. Allow the filtrate to cool slowly to induce crystallization.
-
-
Recrystallization: Multiple recrystallizations from an appropriate solvent system can significantly improve the color and purity of the final product.
-
Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, mixtures of ethanol/water or acetic acid/water can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in the synthesis of this compound?
A1: The primary impurities can be categorized based on the reaction step in which they are formed:
-
From Friedel-Crafts Acylation:
-
Mono-acylated intermediate: 4-oxo-4-phenylbutanoic acid. This is the most common impurity if the reaction does not go to completion.
-
Unreacted succinic anhydride and benzene.
-
-
From Clemmensen Reduction:
-
Partially reduced diketone: The mono-ketone intermediate where only one of the carbonyl groups has been reduced.
-
Alcohol intermediates: While not the main product of Clemmensen reduction, small amounts of alcohol byproducts can sometimes be formed.[6]
-
Q2: What analytical techniques are best for assessing the purity of my this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for quantifying the purity of the final product and detecting the presence of the mono-acylated and partially reduced impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any major impurities. The presence of signals in the aromatic region that deviate from the expected para-substitution pattern, or carbonyl signals in the ¹³C NMR, can indicate the presence of impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help in the identification of unknown impurities by providing molecular weight information.
Q3: Can I use a different reduction method instead of the Clemmensen reduction?
A3: Yes, the Wolff-Kishner reduction is another common method for reducing ketones to alkanes. It uses hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures.[7]
-
Advantages of Wolff-Kishner: It is performed under basic conditions, which is advantageous if your molecule contains acid-sensitive functional groups.
-
Disadvantages of Wolff-Kishner: It requires high temperatures and the use of hydrazine, which is toxic. For this compound, the Clemmensen reduction is generally preferred as the carboxylic acid groups are stable under these conditions.[5]
Data Summary and Visualization
Table 1: Common Impurities and their Identification
| Impurity Name | Structure | Potential Source | Recommended Analytical Technique |
| 4-oxo-4-phenylbutanoic acid | C₆H₅COCH₂CH₂COOH | Incomplete Friedel-Crafts acylation | HPLC, LC-MS |
| Mono-reduced intermediate | HOOCCH₂CH₂C₆H₄COCH₂CH₂COOH | Incomplete Clemmensen reduction | HPLC, LC-MS, ¹³C NMR |
| Unreacted Succinic Anhydride | C₄H₄O₃ | Starting material | GC-MS (after derivatization) |
Diagram 1: Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: A comprehensive purification workflow for obtaining high-purity this compound.
References
Sources
- 1. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Enhancing the Thermal Stability of Polymers Containing 3,3'-(p-Phenylene)dipropionic Acid
Welcome to the technical support center for researchers and scientists working with polymers incorporating 3,3'-(p-phenylene)dipropionic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and enhance the thermal stability of your materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in polymer synthesis?
A: this compound is a dicarboxylic acid monomer featuring a central phenylene (aromatic) ring connected to two propionic acid groups. Its incorporation into polymer chains, typically polyesters, is intended to enhance thermal stability, mechanical strength, and rigidity. The rigid aromatic core restricts chain mobility and dissipates thermal energy more effectively than purely aliphatic structures, contributing to a higher decomposition temperature.[1][2]
Q2: What are the primary factors that influence the thermal stability of these polyesters?
A: The thermal stability of polymers is not an intrinsic property but is influenced by a combination of factors. Key determinants include:
-
Molecular Weight: Higher molecular weight polymers generally exhibit greater thermal stability due to the increased energy required to break a larger number of chemical bonds.
-
Crystallinity: A higher degree of crystallinity can improve thermal resistance as the ordered structure provides stability.[3]
-
Chemical Structure: The presence of aromatic rings, like the p-phenylene group from this compound, significantly enhances thermal stability compared to aliphatic polyesters.[1][2]
-
Presence of Impurities: Residual monomers, catalysts, or solvents can act as initiation sites for thermal degradation, lowering the overall stability.[4]
-
Environmental Conditions: The presence of oxygen is a major factor, as thermo-oxidative degradation is often the primary pathway for polymer breakdown at elevated temperatures.[5][6]
Q3: What are the common thermal degradation pathways for aromatic-aliphatic polyesters?
A: The thermal degradation of these polyesters is a complex process involving several potential reactions.[7] Key mechanisms include:
-
Chain Scission: This can occur via hydrolysis (if moisture is present) or pyrolysis at higher temperatures, leading to a reduction in molecular weight and mechanical properties.[5][8] The ester linkages are often the most susceptible points.
-
Thermo-oxidative Degradation: In the presence of heat and oxygen, a free-radical chain reaction can be initiated. This process, known as autoxidation, leads to the formation of hydroperoxides which are unstable and decompose, causing further chain scission and cross-linking.[4][6] This is often accompanied by discoloration (yellowing or browning).
-
Decarboxylation: The carboxylic acid end groups can undergo decarboxylation at high temperatures, releasing carbon dioxide.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and processing of polymers containing this compound.
Issue 1: The synthesized polymer has a low molecular weight.
Question: My polycondensation reaction is consistently yielding a polymer with low molecular weight, which I know will negatively impact its thermal stability. What are the common causes and how can I fix this?
Answer: Achieving a high molecular weight is crucial for good thermal and mechanical properties. Low molecular weight in step-growth polymerization is a frequent problem stemming from several key areas.[10][11]
Potential Causes & Solutions:
-
Imprecise Stoichiometry: Polycondensation requires a precise 1:1 molar ratio of functional groups (e.g., -COOH from the diacid and -OH from a diol). A slight excess of one monomer will lead to chain termination, drastically limiting the final molecular weight.
-
Protocol: Use a high-precision analytical balance (at least 4 decimal places) for weighing monomers. Always calculate molar equivalents carefully and double-check your calculations.
-
-
Monomer Impurities: Impurities, especially monofunctional ones, can act as "chain stoppers," capping the growing polymer chains and preventing further polymerization.[10]
-
Protocol: Ensure you are using high-purity monomers (≥99%). If purity is uncertain or if the monomer has been stored for a long time, purification is necessary. This compound can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
-
Inefficient Removal of Condensation Byproduct: Most polycondensation reactions produce a small molecule byproduct, typically water. According to Le Chatelier's principle, this byproduct must be continuously removed to drive the reaction toward the formation of high molecular weight polymer.
-
Protocol: The reaction should be conducted under a high vacuum (e.g., <1 Torr) or with a strong flow of inert gas (like nitrogen or argon) to efficiently remove water as it forms. Ensure all glassware joints are perfectly sealed. For the final stages of polymerization, increasing the temperature helps to vaporize the byproduct from the increasingly viscous polymer melt.
-
-
Suboptimal Reaction Conditions: Reaction temperature and time are critical.
-
Temperature: If the temperature is too low, the reaction rate will be slow, and the viscosity of the melt may become too high for effective mixing and byproduct removal before high molecular weight is achieved.[10] If the temperature is too high, side reactions and thermal degradation can occur, leading to chain scission and discoloration.[12]
-
Time: Insufficient reaction time will not allow the polymer chains to grow to their maximum length.[10]
-
Protocol: Monitor the reaction by observing the viscosity of the melt (e.g., the torque on a mechanical stirrer). The reaction is typically complete when the viscosity reaches a stable plateau. A typical multi-stage temperature profile is often required, starting at a lower temperature for the initial esterification and gradually increasing for the polycondensation phase.
-
Troubleshooting Workflow for Low Molecular Weight
Caption: A systematic workflow for diagnosing and resolving low molecular weight in polycondensation reactions.
Issue 2: Polymer shows discoloration (yellowing/browning) during synthesis or processing.
Question: My polymer is turning yellow or brown, especially during the final high-temperature stages of polymerization or during melt processing. What is causing this, and how can I prevent it?
Answer: Discoloration is a common sign of thermal or thermo-oxidative degradation.[13] It indicates that undesirable side reactions are occurring, which can compromise not only the polymer's appearance but also its performance and stability.
Potential Causes & Solutions:
-
Thermo-oxidative Degradation: This is the most common cause. Even trace amounts of oxygen present at high temperatures can initiate a free-radical chain reaction that attacks the polymer backbone.[6]
-
Protocol:
-
Maintain an Inert Atmosphere: Ensure the reaction and processing are conducted under a consistently oxygen-free atmosphere (high-purity nitrogen or argon). Multiple vacuum/inert gas backfill cycles should be performed on the reaction vessel before heating.
-
Incorporate Antioxidants: Add a small amount (typically 0.1-0.5 wt%) of an antioxidant or a synergistic blend of antioxidants to the formulation before polymerization or processing.[5][13]
-
-
-
Excessive Temperature or Reaction Time: Prolonged exposure to high temperatures, even in an inert atmosphere, can eventually lead to thermal degradation.[12]
-
Protocol: Optimize the reaction temperature and time. Aim for the minimum temperature and duration required to achieve the target molecular weight. Avoid unnecessary overheating.
-
The Role of Antioxidants in Preventing Degradation
Antioxidants are crucial additives for protecting polymers from degradation.[6][8] They work synergistically and are often used in combination.[4]
Caption: Mechanism of thermo-oxidative degradation and intervention by primary and secondary antioxidants.
| Antioxidant Type | Mechanism of Action | Common Examples | Typical Use Stage |
| Primary Antioxidants | Radical Scavengers (donates a hydrogen atom to terminate the free radical chain reaction) | Hindered Phenols (e.g., Antioxidant 1010, 1076)[13] | Long-term thermal stability, processing |
| Secondary Antioxidants | Hydroperoxide Decomposers (converts unstable hydroperoxides into stable, non-radical products) | Phosphites (e.g., Antioxidant 168), Thioesters[4][13] | Melt processing stability |
Issue 3: The final polymer exhibits a lower than expected decomposition temperature (Td).
Question: I've successfully synthesized the polymer, but thermogravimetric analysis (TGA) shows a decomposition temperature that is lower than literature values for similar structures. How can I improve this?
Answer: A low decomposition temperature (Td) is a direct indicator of poor thermal stability. While the inherent chemical structure sets the theoretical maximum Td, several experimental factors can prevent you from reaching it.[14]
Potential Causes & Solutions:
-
Low Molecular Weight: As discussed in Issue 1, shorter polymer chains require less energy to break down and volatilize, resulting in a lower Td.
-
Protocol: Refer to the troubleshooting workflow for Issue 1 to ensure you are synthesizing a high molecular weight polymer.
-
-
Residual Impurities: The presence of residual catalysts, unreacted monomers, or solvents can significantly lower the thermal stability. These impurities can act as catalysts for degradation reactions.
-
Protocol: Purify the final polymer. A common and effective method is precipitation. Dissolve the crude polymer in a suitable solvent (e.g., N-Methyl-2-pyrrolidone or a chlorinated solvent) and then slowly add this solution to a vigorously stirred non-solvent (e.g., methanol, ethanol, or water). The purified polymer will precipitate out, leaving the impurities dissolved in the solvent/non-solvent mixture. Filter, wash the polymer with fresh non-solvent, and dry thoroughly under vacuum.
-
Experimental Protocol: Polymer Purification by Precipitation
-
Dissolution: Weigh your crude polymer and dissolve it in a minimal amount of a suitable solvent to create a concentrated solution (e.g., 5-10% w/v).
-
Precipitation: In a separate, larger beaker, add a volume of a non-solvent that is 5-10 times the volume of your polymer solution. Use a magnetic or overhead stirrer to create a vortex.
-
Addition: Slowly pour or drop the polymer solution into the center of the vortex in the non-solvent. The polymer should precipitate as a solid or fibrous mass.
-
Isolation: Turn off the stirrer and allow the precipitate to settle. Decant the liquid and collect the polymer by filtration.
-
Washing: Wash the collected polymer several times with fresh non-solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved to ensure all solvent and non-solvent are removed.
References
- Goldfarb, I., & McGuchan, R. (1969). Thermal Degradation of Polyesters: Part 2.
- SpecialChem. (2025).
- Safic-Alcan. (n.d.).
- SpecialChem. (2023). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers.
- Persia Resin Co. (2024). Common Challenges in Polyester Resin Production and How to Overcome Them.
- SpecialChem. (2025).
- BenchChem. (2025).
- Alfa Chemistry. (n.d.).
- DTIC. (n.d.). THERMAL DEGRADATION OF POLYESTERS. PART II.
- BenchChem. (2025). Technical Support Center: Enhancing Thermal Stability in Polyester Synthesis.
- NIH. (n.d.). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane.
- NIH. (n.d.).
- MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
- Reddit. (2021).
- Patsnap Eureka. (2025). Which Biodegradable Polymers Offer the Best Thermal Stability?.
Sources
- 1. Thermal Degradation of Polyesters: Part 2. Aromatic and Semiaromatic Polymers. | Semantic Scholar [semanticscholar.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Which Biodegradable Polymers Offer the Best Thermal Stability? [eureka.patsnap.com]
- 4. specialchem.com [specialchem.com]
- 5. phoenixplastics.com [phoenixplastics.com]
- 6. safic-alcan.com [safic-alcan.com]
- 7. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Polyamides Derived from 3,3'-(p-Phenylene)dipropionic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyamides derived from 3,3'-(p-phenylene)dipropionic acid. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this class of polymers. Our goal is to equip you with the knowledge to overcome these hurdles and advance your experimental success.
Understanding the Challenge: Why Solubility is an Issue
Polyamides synthesized from this compound incorporate a rigid para-phenylene unit in their backbone. This structural feature, combined with the strong intermolecular hydrogen bonding between the amide linkages, promotes a high degree of crystallinity and chain packing.[1] This dense, ordered structure makes it difficult for solvent molecules to penetrate and solvate the polymer chains, leading to poor solubility in many common organic solvents.
The inherent rigidity of the backbone and strong intermolecular forces are the primary factors contributing to the limited solubility of these polyamides.[1][2] Therefore, strategies to enhance solubility must focus on disrupting these ordered structures and weakening the intermolecular interactions.
Frequently Asked Questions (FAQs)
Q1: My polyamide won't dissolve in standard polar aprotic solvents like NMP, DMAc, or DMF at room temperature. What is the first step I should take?
A1: It is not uncommon for these types of polyamides to exhibit limited solubility in common solvents at room temperature. The initial and most straightforward approach is to introduce thermal energy and disrupt the intermolecular hydrogen bonds.
-
Gentle Heating: Gradually increase the temperature of the solvent and polymer mixture while stirring. A temperature range of 40-60°C is a good starting point. Be cautious, as excessive heat can lead to polymer degradation.
-
Addition of Salts: Incorporating salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl2) into the polar aprotic solvent can significantly enhance solubility.[3] The ions from the salt interact with the amide groups, effectively shielding them and disrupting the hydrogen bonding network between polymer chains, allowing the solvent to solvate the polymer more effectively. A common starting concentration for LiCl is 5% (w/v) in DMAc or NMP.
Q2: I've tried heating and adding LiCl, but my polyamide only swells instead of fully dissolving. What does this indicate?
A2: Swelling without complete dissolution suggests that the solvent-polymer interactions are not strong enough to overcome the cohesive energy of the polymer chains entirely. While the solvent can penetrate the polymer matrix to some extent (causing it to swell), it cannot fully separate the chains. This is a strong indication of a highly crystalline or strongly hydrogen-bonded polymer. At this point, you should consider more disruptive methods or structural modifications.
Q3: Can I improve the solubility of my polyamide by modifying the synthesis procedure?
A3: Yes, modifying the polymer's molecular structure during synthesis is a highly effective strategy for enhancing solubility. The primary goal of these modifications is to reduce the regularity of the polymer chain and hinder the formation of strong intermolecular forces.[2] Consider the following approaches:
-
Copolymerization: Introduce a second, different comonomer (either a diacid or a diamine) to disrupt the uniform structure of the polymer backbone. Using a comonomer with a bulky or non-linear structure can create a less regular chain that is less prone to packing and crystallization.
-
Introduction of Bulky Side Groups: Attaching bulky pendent groups to the polymer backbone can sterically hinder the close packing of polymer chains and interfere with hydrogen bonding, leading to improved solubility.
-
Incorporation of Flexible Linkages: Using a diacid or diamine that contains flexible linkages, such as ether (-O-) or long aliphatic chains, can increase the rotational freedom of the polymer chain. This disrupts crystalline packing and can significantly improve solubility.
Q4: Are there any alternative solvent systems I can try for highly intractable polyamides?
A4: For particularly difficult-to-dissolve polyamides, more aggressive or specific solvent systems may be necessary. A saturated solution of calcium chloride in methanol is a powerful solvent for many polyamides, as it effectively breaks up the hydrogen bonds.[3] However, be mindful that acidic solvents like formic acid or sulfuric acid, while effective, can cause degradation of the polymer over time. These should be used with caution and primarily for analytical purposes where the polymer does not need to be recovered intact.
Troubleshooting Guides
Guide 1: Systematic Approach to Solvent and Salt Screening
This guide provides a systematic workflow for identifying a suitable solvent system for your polyamide.
Caption: A workflow for systematic solvent screening.
Guide 2: Protocol for Salt-Assisted Dissolution
Objective: To dissolve a poorly soluble polyamide using a salt-assisted solvent system.
Materials:
-
Polyamide derived from this compound
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Lithium Chloride (LiCl), anhydrous
-
Stir bar and stir plate with heating
-
Vial or flask
Procedure:
-
Prepare a 5% (w/v) LiCl solution in DMAc or NMP. To do this, add 5g of anhydrous LiCl to a 100 mL volumetric flask and add the solvent to the mark. Stir until the LiCl is completely dissolved.
-
Add the desired amount of your polyamide to a vial or flask.
-
Add the 5% LiCl/DMAc (or NMP) solution to the polyamide.
-
Add a stir bar and begin stirring at room temperature.
-
If the polymer does not dissolve, gradually heat the mixture to 40-60°C while continuing to stir.
-
Observe for complete dissolution. This may take several hours.
Rationale: The Li+ and Cl- ions will coordinate with the amide groups, disrupting the intermolecular hydrogen bonds that cause the polymer chains to aggregate, thereby allowing the DMAc or NMP molecules to solvate the individual chains.[3][4]
Guide 3: Improving Inherent Solubility through Copolymerization
Objective: To synthesize a polyamide with improved solubility by incorporating a comonomer to disrupt chain regularity.
Conceptual Workflow:
Caption: Workflow for enhancing solubility via copolymerization.
Example Protocol (Conceptual):
-
In addition to this compound and your primary diamine, introduce a second diacid with a flexible (e.g., adipic acid) or bulky (e.g., a diacid with a pendent phenyl group) structure into the polymerization reaction.
-
A 90:10 or 80:20 molar ratio of this compound to the comonomer is a reasonable starting point.
-
Carry out the polycondensation reaction under your standard conditions.
-
After polymerization, precipitate, filter, and dry the resulting copolymer.
-
Test the solubility of the new copolymer in solvents where the original homopolymer was insoluble. The disruption in chain packing should lead to enhanced solubility.
Data Summary: Solubility Enhancement Strategies
| Strategy | Mechanism | Typical Solvents | Key Considerations |
| Heating | Increases kinetic energy to overcome intermolecular forces. | NMP, DMAc, DMF | Risk of polymer degradation at high temperatures. |
| Salt Addition (e.g., LiCl) | Ions disrupt hydrogen bonding between polymer chains.[3] | NMP, DMAc, DMF | Salt may need to be removed for certain applications. |
| Copolymerization | Disrupts chain regularity and reduces crystallinity. | NMP, DMAc, DMF | Can alter the thermal and mechanical properties of the polymer. |
| Flexible Linkages | Increases rotational freedom of the polymer backbone. | Broader range, potentially including less polar solvents. | May lower the glass transition temperature. |
| Bulky Side Groups | Sterically hinders close chain packing.[2] | Broader range, potentially including less polar solvents. | Can significantly alter polymer properties. |
References
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Sobecki, P. P. (2011). How can we increase the solubility of polyamides?. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to Polyamides: The Structural and Mechanical Impact of Aromatic vs. Aliphatic Dicarboxylic Acids
This guide provides a comprehensive comparison of the mechanical and thermal properties of polyamides synthesized from two distinct dicarboxylic acids: 3,3'-(p-phenylene)dipropionic acid, which introduces an aromatic-aliphatic character, and the purely aliphatic adipic acid. For researchers and materials scientists, understanding how monomer structure dictates macroscopic polymer properties is fundamental to designing materials with tailored performance characteristics for advanced applications, from high-strength fibers to specialized biomedical devices.
Here, we delve into the causal relationships between the chemical architecture of these monomers and the resulting polymer performance. We will explore not only the "what" of their property differences but the "why," grounded in principles of polymer chemistry. This analysis is supported by representative data and detailed, standards-compliant experimental protocols to ensure scientific integrity and reproducibility.
The Decisive Role of Monomer Architecture
The fundamental properties of a polymer are encoded in its repeating monomer units. In the case of polyamides formed by the condensation of a dicarboxylic acid and a diamine, the structure of the diacid is a critical design parameter.[1][2] The primary distinction between this compound and adipic acid lies in the nature of their carbon backbones.
-
Adipic Acid: As a linear, six-carbon aliphatic dicarboxylic acid, it imparts significant flexibility to the polymer chain. The single bonds in its methylene (-CH2-) backbone allow for free rotation, resulting in a flexible, coiled polymer chain. This is characteristic of conventional polyamides like Nylon 6,6, which is synthesized from adipic acid and hexamethylenediamine.[3][4]
-
This compound: This monomer incorporates a rigid, planar p-phenylene ring within its structure. This aromatic core drastically restricts segmental rotation. The resulting "semi-aromatic" polymer chains are stiffer and less able to fold and coil compared to their purely aliphatic counterparts.[5][6] This rigidity is a key contributor to enhanced thermal and mechanical performance.[7][8]
Caption: Chemical structures of adipic acid and this compound.
Comparative Performance Data
The structural differences outlined above translate directly into measurable differences in mechanical and thermal properties. The following table presents a comparison based on typical values for aliphatic polyamides (e.g., Nylon 6,6 from adipic acid) and semi-aromatic polyamides incorporating a phenylene group.
| Property | Polyamide from Adipic Acid (Aliphatic) | Polyamide from this compound (Semi-Aromatic) | Scientific Rationale |
| Tensile Strength | ~ 80 MPa | > 100 MPa | The rigid aromatic rings lead to stronger intermolecular forces (pi-pi stacking) and reduced chain slippage under load, increasing the stress required for failure.[5][9] |
| Tensile Modulus | ~ 3 GPa | > 4 GPa | Restricted chain mobility due to the phenylene group results in a stiffer material that deforms less under a given stress.[5] |
| Elongation at Break | ~ 60% | ~ 30% | The enhanced flexibility of the aliphatic backbone allows for greater chain extension before fracture. The rigidity of the semi-aromatic polymer limits this extension. |
| Glass Transition Temp. (Tg) | ~ 50-60 °C | > 150 °C | Significant energy is required to induce segmental motion in the rigid semi-aromatic polymer chains, resulting in a much higher Tg.[6][10] |
| Decomposition Temp. (Td) | ~ 350 °C | > 400 °C | The aromatic C-C bonds are inherently more stable at high temperatures than aliphatic C-C bonds, leading to superior thermal stability.[6][7][11] |
Synthesis and Characterization Workflow
The reliable comparison of these materials depends on a robust and standardized workflow for synthesis and testing. The process begins with monomer selection and proceeds through polymerization to a suite of characterization techniques designed to elucidate mechanical and thermal properties.
Caption: Standard workflow for polyamide synthesis and characterization.
Experimental Protocols
To ensure trustworthiness and reproducibility, all characterization must adhere to established standards. Below are detailed methodologies for the key experiments.
Polymer Synthesis: Melt Polycondensation
Melt polycondensation is a common industrial method for producing polyamides.[4][12] It avoids the use of solvents and allows for the direct formation of high molecular weight polymer.
-
Preparation: Equimolar amounts of the dicarboxylic acid (either adipic acid or this compound) and a suitable diamine (e.g., 1,6-hexanediamine) are charged into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Salt Formation: The mixture is heated to ~180-200°C with stirring under a nitrogen atmosphere to form a nylon salt. Water begins to distill off.
-
Polymerization: The temperature is gradually increased to 260-300°C. The precise temperature will be higher for the more thermally stable semi-aromatic system. The reaction is held at this temperature for 2-4 hours to allow the polymer chains to grow.
-
Vacuum Stage: A vacuum is applied for the final 30-60 minutes to remove the remaining water and drive the polymerization to completion, achieving a high molecular weight.
-
Extrusion and Cooling: The molten polymer is extruded from the reactor, cooled, and pelletized for subsequent processing and characterization.
Mechanical Property Analysis: Tensile Testing
Tensile properties are determined according to ASTM D638 .[13][14] This standard ensures that results are comparable across different laboratories and materials.[15]
-
Specimen Preparation: Polymer pellets are injection molded or compression molded into "dumbbell" or "dog-bone" shaped specimens as specified by ASTM D638 Type I.[15][16] Specimens must be conditioned at a standard temperature and humidity before testing.
-
Equipment Setup: A universal testing machine (UTM) is equipped with grips appropriate for holding the specimen securely.[16][17] A calibrated load cell measures the applied force, and an extensometer is attached to the specimen's gauge length to accurately measure strain.
-
Test Procedure: The specimen is mounted in the grips. The UTM pulls the specimen at a constant rate of crosshead separation (e.g., 5 mm/min) until the specimen fractures.[15]
-
Data Analysis: The software records force and elongation data in real-time, which is used to generate a stress-strain curve.[16] From this curve, key parameters are calculated:
Thermal Property Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine thermal transitions, most notably the glass transition temperature (Tg), according to standards like ASTM E1356 and ASTM D3418 .[18][19][20]
-
Sample Preparation: A small sample of the polymer (typically 10-15 mg) is accurately weighed and hermetically sealed in an aluminum pan.[18]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Test Procedure: The cell is heated at a controlled rate, typically 10-20°C/minute, under a nitrogen atmosphere.[18] A common procedure involves a heat-cool-heat cycle to erase the material's prior thermal history and obtain inherent properties.[21]
-
Data Analysis: The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference. The Tg is observed as a step-like change in the heat flow curve.[18]
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing data on thermal stability as per ASTM E1131 .[22][23]
-
Sample Preparation: A small sample (10-15 mg) is placed in a tared TGA pan.[23]
-
Instrument Setup: The pan is placed on a highly sensitive microbalance within a furnace.
-
Test Procedure: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere, typically inert nitrogen, to a high temperature (e.g., 800°C).[24]
-
Data Analysis: The instrument records the sample's weight as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (Td5%), indicating the onset of significant thermal degradation.[6]
Conclusion and Application Insights
The choice between an aliphatic dicarboxylic acid like adipic acid and a semi-aromatic one like this compound is a critical decision in polymer design.
-
Polyamides from Adipic Acid are characterized by their flexibility, toughness, and good overall balance of properties. They are suitable for applications where high impact strength and ductility are required, such as in textiles, carpets, and automotive components that do not experience extreme thermal loads.[25][26]
-
Polyamides from this compound offer significantly enhanced thermal stability and mechanical stiffness. The incorporation of the phenylene ring elevates the material's performance profile, making it a candidate for high-performance applications where resistance to high temperatures and mechanical deformation is paramount. These materials could be utilized in under-the-hood automotive parts, aerospace components, and demanding electronic connectors.
This guide demonstrates that by making an informed selection at the monomer level, researchers can precisely engineer the macroscopic properties of polymers to meet the rigorous demands of advanced scientific and industrial applications. The provided protocols offer a validated framework for conducting such comparative studies with high scientific rigor.
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A Comparative Guide to the Thermal Stability of Polyamides Derived from Aromatic Dicarboxylic Acids
Introduction: The Critical Role of Aromatic Dicarboxylic Acids in High-Performance Polyamides
Aromatic polyamides, often referred to as aramids, represent a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties are a direct consequence of their rigid molecular structure, characterized by aromatic rings integrated into the polymer backbone. The selection of the aromatic dicarboxylic acid monomer is a critical determinant of the final properties of the polyamide. By strategically varying the structure of this monomer, we can precisely tune the thermal stability of the resulting polymer to meet the demanding requirements of aerospace, automotive, and microelectronics applications.[2][3]
This guide provides a comprehensive analysis of the thermal stability of polyamides synthesized from a range of aromatic dicarboxylic acids. We will delve into the structure-property relationships that govern thermal performance, present comparative experimental data, and provide detailed protocols for the synthesis and thermal characterization of these materials. Our focus will be on elucidating the causality behind experimental choices, ensuring a robust and reliable understanding for researchers and professionals in the field.
Comparative Analysis: How Aromatic Dicarboxylic Acid Structure Dictates Thermal Stability
The thermal stability of aromatic polyamides is intrinsically linked to the chemical structure of the dicarboxylic acid monomer. Key structural features that influence thermal performance include the linearity of the aromatic ring, the presence of flexible or rigid linkages, and the introduction of bulky side groups.
-
Linearity and Symmetry: Polyamides derived from linear and symmetrical aromatic dicarboxylic acids, such as terephthalic acid (para-substituted), exhibit higher thermal stability.[4] The linear geometry allows for efficient chain packing and strong intermolecular hydrogen bonding between the amide linkages, resulting in a more crystalline and thermally robust material. In contrast, isophthalic acid (meta-substituted) introduces a kink in the polymer chain, disrupting the packing and reducing crystallinity, which generally leads to lower thermal stability.[1][4]
-
Bulky Side Groups and Flexible Linkages: The incorporation of bulky side groups or flexible ether linkages into the dicarboxylic acid monomer can enhance the solubility of the resulting polyamide but often at the expense of thermal stability.[2] These structural modifications disrupt the regular chain packing and reduce the density of hydrogen bonds, thereby lowering the energy required for thermal degradation. However, in some cases, the introduction of specific bulky, non-coplanar structures, such as those derived from naphthalene or biphenyl units, can lead to polymers with both high thermal stability and good solubility.[5][6]
Quantitative Comparison of Thermal Properties
The following table summarizes the key thermal properties of polyamides synthesized from various aromatic dicarboxylic acids, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Aromatic Dicarboxylic Acid | Polyamide Structure (with a generic aromatic diamine) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (Td10, °C) |
| Terephthalic Acid | ~350-400 | ~500-550[7] | |
| Isophthalic Acid | ~250-300 | ~450-500[1] | |
| 2,6-Naphthalenedicarboxylic Acid | 243-345[8] | 434-541[8] | |
| 4,4'-Biphenyldicarboxylic Acid | 210-261[7] | 620-710 (in N2)[7] | |
| 4,4'-Oxydibenzoic Acid | ~250-280 | ~480-520[9] |
Experimental Methodologies: A Self-Validating Approach
The following protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and accuracy.
Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This method is widely used for the laboratory-scale synthesis of high-molecular-weight aromatic polyamides.[4][10]
Rationale: The use of a diacid chloride enhances the reactivity of the monomer, allowing the polymerization to proceed at low temperatures and minimizing side reactions. A polar aprotic solvent is used to dissolve the monomers and the resulting polymer. An acid scavenger, such as pyridine, is added to neutralize the HCl byproduct, which would otherwise react with the diamine and inhibit polymerization.[11]
Step-by-Step Protocol:
-
Monomer Preparation: Ensure the aromatic diamine and diacid chloride are pure and dry. The presence of moisture can lead to the hydrolysis of the acid chloride and terminate the polymerization.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). Add an acid scavenger like pyridine to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This helps to control the reaction rate and prevent side reactions.
-
Addition of Diacid Chloride: Slowly add a stoichiometric amount of the aromatic diacid chloride to the stirred solution. The slow addition is crucial to maintain a low temperature and ensure a controlled polymerization.
-
Polymerization: Allow the reaction to proceed at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours under a nitrogen atmosphere.[10]
-
Precipitation and Purification: Precipitate the resulting polyamide by pouring the viscous polymer solution into a non-solvent such as methanol or water.
-
Washing and Drying: Thoroughly wash the precipitated polymer with water and methanol to remove any unreacted monomers, solvent, and byproducts. Dry the purified polyamide under vacuum at an elevated temperature (e.g., 80-100 °C) to a constant weight.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and thermal stability of the polyamide.[12]
Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant weight loss occurs is a key indicator of the material's thermal stability. An inert atmosphere (nitrogen) is typically used to study the inherent thermal stability of the polymer without oxidative effects.[13]
Step-by-Step Protocol:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the dried polyamide into a TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: Heat the sample at a constant rate, typically 10 °C/min or 20 °C/min, over a temperature range that encompasses the expected decomposition (e.g., from room temperature to 800 °C).[12]
-
Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature is often reported as the temperature at which 5% or 10% weight loss occurs (Td5 or Td10).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polyamide.[14]
Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is an endothermic event that appears as a step change in the baseline of the DSC thermogram, indicating the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state.[8]
Step-by-Step Protocol:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the dried polyamide into a DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Heating and Cooling Cycles:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min or 20 °C/min) to a temperature above its expected Tg to erase any previous thermal history.[13]
-
Cooling Scan: Cool the sample at a controlled rate.
-
Second Heating Scan: Reheat the sample at the same rate as the first scan. The Tg is determined from the second heating scan to ensure a consistent thermal history.
-
-
Data Analysis: Analyze the DSC thermogram to identify the step change in the baseline corresponding to the glass transition. The midpoint of this transition is typically reported as the Tg.
Conclusion and Future Outlook
The thermal stability of aromatic polyamides is a direct function of the structure of the constituent aromatic dicarboxylic acid. Linear, symmetrical structures like terephthalic acid lead to highly stable polymers due to efficient chain packing and strong intermolecular forces. Conversely, meta-substituted acids such as isophthalic acid disrupt this regularity, resulting in lower thermal stability. By understanding these fundamental structure-property relationships, researchers can rationally design and synthesize novel polyamides with tailored thermal properties for advanced applications.
Future research will likely focus on the development of polyamides from novel, bio-based aromatic dicarboxylic acids to enhance sustainability without compromising performance. Additionally, the exploration of new synthetic methodologies that offer greater control over polymer architecture will continue to push the boundaries of high-performance materials.
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A Comparative Guide to the Orthogonal Validation of 3,3'-(p-Phenylene)dipropionic Acid Purity using HPLC and NMR
For researchers, scientists, and professionals in drug development, the purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is the bedrock of reproducible research and therapeutic safety. 3,3'-(p-Phenylene)dipropionic acid serves as a crucial bifunctional linker and building block in polymer chemistry and pharmaceutical synthesis. Its purity directly influences reaction kinetics, yield, and the impurity profile of the final product. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the robust validation of its purity.
The core principle of analytical validation is to demonstrate that a method is suitable for its intended purpose.[1][2] For purity assessment, this requires a multi-faceted approach. While a single method can provide a purity value, relying on it alone can be misleading. Orthogonal methods, which measure the same attribute based on different chemical or physical principles, provide a much higher degree of confidence. Here, we leverage the separative power of HPLC and the structural specificity of NMR to create a self-validating system for purity assessment.
Part 1: Purity Determination by Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse of purity determination in the pharmaceutical industry. Its strength lies in its ability to separate the main compound from closely related structural impurities and degradation products. For an aromatic dicarboxylic acid like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.
Causality Behind Experimental Choices:
The fundamental principle of RP-HPLC involves a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.[3] The separation of this compound is based on its hydrophobicity.[4] However, as a dicarboxylic acid, its retention behavior is highly dependent on the pH of the mobile phase.[5]
-
Why an Acidified Mobile Phase? The carboxylic acid functional groups (pKa typically ~4-5) will be ionized (deprotonated) at neutral pH, making the molecule highly polar and resulting in poor retention and broad, tailing peaks on a C18 column. By acidifying the mobile phase to a pH well below the pKa (e.g., pH 2.5-3), we suppress this ionization. The neutral, protonated form of the acid is more hydrophobic, allowing for stronger interaction with the C18 stationary phase, which leads to better retention and significantly improved peak shape.[5][6] Phosphoric acid or formic acid are common choices for this purpose.[7]
-
Column Selection: A C18 column is the standard choice for separating small aromatic molecules.[8][9] The dense bonding and end-capping of modern C18 columns minimize unwanted interactions with residual silanols on the silica surface, ensuring symmetric peaks for acidic compounds.
-
Detector Selection: The central phenylene ring of the analyte contains a chromophore that absorbs UV light. A UV detector set to a wavelength around 255-270 nm provides excellent sensitivity for this class of compounds.
Experimental Protocol: HPLC Purity
This protocol is designed to be a validated, self-consistent procedure for determining the purity of this compound as a percentage of the total detected peak area (% Area).
-
Instrumentation & Consumables:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Phosphoric Acid in ultrapure water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 255 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration).
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10.0 mL of the Sample Diluent to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the Sample Diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Interpreting HPLC Data
The output is a chromatogram where purity is assessed based on relative peak areas. This method is excellent for detecting and quantifying process impurities (e.g., starting materials, intermediates) and degradation products.
| Parameter | Main Peak | Impurity 1 | Impurity 2 |
| Retention Time (min) | 12.5 | 9.8 | 14.2 |
| Area % | 99.75% | 0.15% | 0.10% |
| Peak Purity (DAD) | Match > 99.9% | N/A | N/A |
| Identification | This compound | Potential Precursor | Potential Dimer |
Table 1: Representative HPLC data for a high-purity batch of this compound.
Part 2: Purity Determination by Quantitative NMR (qNMR)
While HPLC provides relative purity, Nuclear Magnetic Resonance (NMR) spectroscopy offers an orthogonal, structure-specific view. Quantitative ¹H NMR (qNMR) is a powerful primary method for determining absolute purity without the need for a reference standard of the analyte itself.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, a unique feature that makes it inherently quantitative.[11][13]
Causality Behind Experimental Choices:
-
Why an Internal Standard? The qNMR method relies on comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[14] The standard must be stable, non-reactive, and have sharp signals that do not overlap with any analyte signals.[11] Maleic acid is an excellent choice as it is non-volatile, highly pure, and its vinylic protons (~6.3 ppm) are typically in a clear region of the spectrum.
-
Solvent Selection: The analyte must be fully soluble in the deuterated solvent. For a dicarboxylic acid, DMSO-d₆ is often preferred over CDCl₃ due to its higher polarity, ensuring complete dissolution, which is critical for accurate quantification.
-
Acquisition Parameters: To ensure quantitativity, NMR acquisition parameters must be carefully set. A long relaxation delay (D1, typically 5 times the longest T₁ relaxation time of the protons being quantified) is crucial to allow for complete relaxation of the protons between scans, ensuring the signal intensity is directly proportional to the molar concentration.
Experimental Protocol: qNMR Purity
This protocol establishes the absolute mass fraction purity of the this compound sample.
-
Instrumentation & Consumables:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
-
Certified Internal Standard (e.g., Maleic Acid, >99.5% purity).
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a clean vial.
-
Accurately weigh ~10 mg of the Maleic Acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition (¹H NMR):
-
Set the spectral width to cover the full proton chemical shift range (e.g., -1 to 13 ppm).
-
Crucial Parameter: Set the relaxation delay (D1) to at least 30 seconds to ensure full relaxation for all relevant protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1 for the peaks used in the calculation).
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the singlet for the four aromatic protons) and a signal from the internal standard (the singlet for the two vinylic protons of maleic acid).
-
Calculate the purity using the following formula[11][13]: Purity (Analyte) [%] = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (M_Analyte / M_Std) * (m_Std / m_Analyte) * Purity (Std) [%] Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Weighed mass
-
Std = Internal Standard
-
Analyte = this compound
-
-
Visualizing the qNMR Workflow
Caption: Workflow for absolute purity determination by quantitative ¹H NMR (qNMR).
Interpreting NMR Data
The ¹H NMR spectrum confirms the chemical structure and identifies any proton-containing impurities, including residual solvents.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.1 | broad singlet | 2H | -COOH |
| 7.15 | singlet | 4H | Ar-H |
| 2.85 | triplet | 4H | -CH₂-Ar |
| 2.55 | triplet | 4H | -CH₂-COOH |
| 6.30 | singlet | 2H | Maleic Acid (Internal Std.) |
| 2.50 | quintet | - | Residual DMSO |
Table 2: Representative ¹H NMR data and assignments for this compound with maleic acid as an internal standard in DMSO-d₆.
Part 3: Comparative Analysis: HPLC vs. NMR
Neither technique is universally superior; they are complementary and provide orthogonal data for a comprehensive purity assessment.
| Feature | HPLC (Reversed-Phase) | ¹H NMR (Quantitative) |
| Principle | Separation based on differential partitioning between stationary and mobile phases (hydrophobicity). | Signal intensity is directly proportional to the molar quantity of specific nuclei in a magnetic field. |
| Purity Type | Relative Purity (Area %): Quantifies impurities relative to the main component. Assumes all components have similar detector response. | Absolute Purity (Mass Fraction): Quantifies the analyte against a certified standard. Does not rely on detector response factors.[12][13] |
| Strengths | - High resolving power for separating structurally similar impurities. - Excellent sensitivity for trace impurity detection (LOD/LOQ).[1] - Widely available and routine. | - Provides unambiguous structural confirmation. - A primary ratio method; no analyte-specific reference standard needed.[15] - Detects and quantifies non-chromophoric impurities (e.g., residual solvents).[16] |
| Limitations | - Requires a reference standard for the main peak for identity confirmation. - Assumes equimolar detector response for all impurities for accurate Area % purity. - May not detect impurities that do not have a UV chromophore. | - Lower sensitivity compared to HPLC; not ideal for trace impurity quantification. - Peak overlap can complicate integration and quantification. - Requires careful sample preparation and specific acquisition parameters. |
| Best Use Case | Ideal for impurity profiling , stability studies, and routine quality control to ensure consistency between batches. | Ideal for assigning the absolute purity of a reference standard or a new batch of material, and for confirming chemical identity. |
Conclusion
The validation of this compound purity is most reliably achieved through an orthogonal approach. HPLC serves as the primary tool for high-resolution separation, providing a detailed impurity profile and relative purity based on peak area percentage. It excels at demonstrating the absence or presence of trace-level, structurally related impurities.
Concurrently, quantitative NMR provides an independent, absolute measure of purity, confirming the compound's structural integrity and quantifying it against a certified internal standard. This approach mitigates the inherent assumptions of HPLC's detector response and provides a definitive mass fraction value.
By employing both techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity assessment. This dual-validation strategy ensures the quality and consistency of the material, forming a solid foundation for subsequent scientific endeavors, in alignment with the principles outlined by international guidelines such as ICH Q2(R1).[2][17]
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?.
- Regis Technologies, Inc. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.
- Shimadzu. (n.d.). Analytical Methods for Organic Acids.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- Resonac. (n.d.). HPLC column for organic acids.
- LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography.
- Al-Degs, Y. S., et al. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
- BenchChem. (2025). Application Note: Quantification of 3-(3-Hydroxyphenyl)propionic Acid using High-Performance Liquid Chromatography (HPLC).
- Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for the Analysis of N3-Pen-Dtpp Reaction Products.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. database.ich.org [database.ich.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 3,3’-(p-Phenylene)dipropionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. shodexhplc.com [shodexhplc.com]
- 10. benchchem.com [benchchem.com]
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A comparative study of polyamides derived from 3,3'-(p-Phenylene)dipropionic acid and isophthalic acid
A Technical Guide for Researchers in Polymer Science and Drug Development
In the vast landscape of high-performance polymers, polyamides stand out for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] This guide offers a detailed comparative analysis of two distinct classes of polyamides: those derived from the aromatic dicarboxylic acid, isophthalic acid, and those synthesized from the aliphatic-aromatic dicarboxylic acid, 3,3'-(p-phenylene)dipropionic acid. While polyamides based on isophthalic acid are well-established, showcasing the characteristic rigidity of aromatic polymers, the introduction of flexible aliphatic linkages through this compound presents an intriguing avenue for modifying polymer properties.
This guide delves into the synthesis, structural characteristics, and performance attributes of these two polyamide families. It aims to provide researchers, scientists, and professionals in drug development with a comprehensive understanding of how the choice of dicarboxylic acid monomer influences the final properties of the resulting polyamides, thereby guiding material selection and design for specific applications.
The Monomers: A Tale of Two Structures
The fundamental difference between the two polyamide families originates from the structure of their respective dicarboxylic acid monomers.
Isophthalic Acid: A fully aromatic dicarboxylic acid, its rigid benzene ring structure imparts significant stiffness to the polymer backbone. This rigidity is a cornerstone of the high thermal and mechanical performance of the resulting aromatic polyamides (aramids).[2][3]
This compound: This monomer possesses a central aromatic phenylene ring, but it is flanked by two flexible propionic acid moieties. These aliphatic chains introduce a degree of conformational freedom into the polymer backbone, which is expected to influence properties such as solubility and processability.
Synthesis of Polyamides: The Path to Polymerization
The synthesis of both polyamide types can be achieved through solution polycondensation, a common and effective method for producing high molecular weight polymers.[2][3]
Low-Temperature Solution Polycondensation
This technique is widely employed for the synthesis of aromatic polyamides from diacid chlorides and diamines.
Experimental Protocol: Synthesis of Polyamide from Isophthaloyl Chloride and an Aromatic Diamine
-
Monomer and Solvent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in an anhydrous aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[2]
-
Cooling: Cool the solution to 0-5 °C using an ice bath to control the exothermic reaction.
-
Addition of Diacid Chloride: Slowly add isophthaloyl chloride to the stirred solution. The reaction is typically rapid.
-
Polymerization: Allow the reaction to proceed at low temperature for a few hours, followed by stirring at room temperature to ensure high molecular weight is achieved.
-
Precipitation and Purification: Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol. The polymer is then collected by filtration, washed thoroughly with methanol and water to remove unreacted monomers and solvent, and dried under vacuum.
High-Temperature Solution Polycondensation (Yamazaki-Higashi Reaction)
This method allows for the direct polycondensation of dicarboxylic acids and diamines using a phosphite-based condensing agent.[2]
Experimental Protocol: Synthesis of Polyamide from this compound and a Diamine
-
Reaction Setup: In a reaction flask equipped with a stirrer, nitrogen inlet, and a condenser, combine this compound, the chosen diamine, N-methyl-2-pyrrolidone (NMP) as the solvent, lithium chloride (to enhance solubility), and pyridine.[2]
-
Addition of Condensing Agent: Add triphenyl phosphite (TPP) to the mixture.
-
Heating: Heat the reaction mixture to around 100-120 °C and maintain this temperature for several hours.
-
Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.
-
Purification: Collect the fibrous polymer by filtration, wash it extensively with hot methanol, and dry it in a vacuum oven.
Diagram of Polyamide Synthesis
Caption: General workflow for polyamide synthesis.
Comparative Performance Analysis
The structural differences between the two dicarboxylic acids lead to distinct properties in the resulting polyamides.
Polyamides from Isophthalic Acid: The Archetype of Aromatic Polyamides
Polyamides derived from isophthalic acid, such as poly(m-phenylene isophthalamide) (MPIA), are renowned for their excellent thermal stability and mechanical properties.[3]
Table 1: Typical Properties of Polyamides Derived from Isophthalic Acid and Aromatic Diamines
| Property | Value | Source |
| Glass Transition Temperature (Tg) | 270-350 °C | [2][3] |
| 10% Weight Loss Temperature (Td10) | > 450 °C (in N2) | [2] |
| Tensile Strength | 80 - 120 MPa | [2] |
| Tensile Modulus | 2.5 - 4.0 GPa | [2] |
| Solubility | Generally soluble in polar aprotic solvents like NMP, DMAc, often requiring the addition of salts (e.g., LiCl). | [2] |
Polyamides from this compound: A Hybrid Approach
Expected Characteristics:
-
Increased Flexibility: The aliphatic segments will likely lead to a lower glass transition temperature (Tg) compared to their fully aromatic counterparts, indicating a wider processing window.
-
Improved Solubility: The disruption of the rigid, regular chain packing by the flexible linkages is expected to enhance solubility in a wider range of organic solvents, potentially without the need for solubilizing salts.
-
Good Thermal Stability: While the decomposition temperature may be slightly lower than that of fully aromatic polyamides, the presence of the aromatic rings should still ensure good thermal stability, suitable for many high-performance applications.
-
Toughness: The combination of rigid aromatic and flexible aliphatic segments could lead to polymers with excellent toughness and impact resistance.
Characterization of Polyamides: Validating Performance
A comprehensive characterization is essential to understand the structure-property relationships of these polyamides.
Diagram of Polyamide Characterization Workflow
Caption: Workflow for polyamide characterization.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages (characteristic C=O stretching around 1650 cm⁻¹ and N-H stretching around 3300 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polyamide.
-
Protocol: Heat a small sample of the polymer under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.
-
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg) and melting temperature (Tm) if the polymer is semi-crystalline.
-
Protocol: Heat the sample through a defined temperature range at a constant rate and measure the heat flow into or out of the sample relative to a reference.
-
Mechanical Testing
-
Tensile Testing: To evaluate the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
-
Protocol: Prepare thin films of the polyamide and subject them to a controlled tensile force until failure using a universal testing machine.
-
Solubility Assessment
-
Solubility Testing: To determine the solubility of the polyamides in a range of organic solvents at room temperature and upon heating.
Conclusion and Future Outlook
The choice between isophthalic acid and this compound as the dicarboxylic acid monomer offers a clear trade-off in polyamide properties. Isophthalic acid yields rigid, highly thermally stable aromatic polyamides, while the incorporation of the aliphatic-aromatic this compound is expected to produce more flexible and processable semi-aromatic polyamides.
While extensive data exists for isophthalic acid-based polyamides, a significant opportunity exists for further research into the synthesis and characterization of polyamides derived from this compound. Such studies would provide valuable experimental data to validate the expected properties and unlock the potential of these materials in applications requiring a balance of thermal performance, mechanical toughness, and enhanced processability. For researchers in drug development, the tunable solubility of these polymers could be particularly advantageous for creating novel drug delivery systems.
References
-
Functional Aromatic Polyamides. MDPI. [Link]
-
(PDF) Aromatic Polyamides - ResearchGate. ResearchGate. [Link]
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups - National Chemical Laboratory. National Chemical Laboratory. [Link]
-
Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties - Semantic Scholar. Semantic Scholar. [Link]
-
Synthesis and characterization of some aromatic polyamideimides from diamino-pyrromellitimides and terephthalic acid/isophthalic acid - ResearchGate. ResearchGate. [Link]
-
Synthesis and properties of novel poly(amide-imide)s containing pendent diphenylamino groups. ScienceDirect. [Link]
-
Aliphatic and Aromatic Polyamides. De Gruyter. [Link]
Sources
A Comparative Guide to the High-Temperature Performance of 3,3'-(p-Phenylene)dipropionic Acid-Based Polymers
For researchers and professionals in materials science and polymer chemistry, the design of novel polymers with superior thermal and mechanical properties is a continuous pursuit. The incorporation of rigid aromatic moieties into polymer backbones is a well-established strategy to enhance performance at elevated temperatures. Among the various building blocks available, 3,3'-(p-phenylene)dipropionic acid (p-PDPA) presents an intriguing monomer structure, offering a combination of a rigid phenylene core and flexible propionic acid linkages. This unique architecture suggests the potential for creating polymers with a desirable balance of high-temperature stability and processability.
This guide provides a comprehensive comparison of the anticipated high-temperature performance of two key classes of polymers derived from p-PDPA: polyamides and polyesters. Due to the limited availability of direct experimental data on p-PDPA-based polymers in publicly accessible literature, this guide will leverage data from structurally analogous semi-aromatic polymers to provide a robust comparative analysis. The insights herein are grounded in established structure-property relationships within high-performance polymers, offering a predictive framework for researchers exploring the potential of p-PDPA.
The Rationale for p-PDPA in High-Temperature Polymers
The molecular structure of p-PDPA is central to its potential for creating high-performance polymers. The rigid para-phenylene group contributes to a high glass transition temperature (Tg) and thermal stability by restricting segmental motion of the polymer chains. The ethylene linkages in the propionic acid groups introduce a degree of flexibility, which can enhance solubility and melt processability compared to fully aromatic polymers. This balance is crucial for practical applications where polymers must not only withstand high temperatures but also be manufacturable into useful forms.
Comparative Analysis: p-PDPA-Based Polyamides vs. Polyesters
The performance of polymers derived from p-PDPA will be significantly influenced by the co-monomer and the resulting polymer linkage—amide or ester.
Polyamides Derived from p-PDPA
Aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength, arising from the strong hydrogen bonding between amide linkages.[1] By reacting p-PDPA with various aromatic diamines, a new class of semi-aromatic polyamides can be synthesized.
Anticipated Properties:
-
High Thermal Stability: The combination of the phenylene ring from p-PDPA and the aromatic diamine, coupled with interchain hydrogen bonding, is expected to result in high decomposition temperatures.
-
Excellent Mechanical Strength: The rigid polymer backbone and strong intermolecular forces would likely lead to high tensile strength and modulus, which are retained at elevated temperatures.[2]
-
Good Chemical Resistance: The stable aromatic and amide structures would confer resistance to a range of chemicals.
Polyesters Derived from p-PDPA
Aromatic polyesters are valued for their high thermal stability, good mechanical properties, and excellent dimensional stability.[3] The reaction of p-PDPA with various diols can yield a range of semi-aromatic polyesters.
Anticipated Properties:
-
High Glass Transition Temperature (Tg): The rigidity of the p-PDPA monomer is expected to impart a high Tg to the resulting polyesters.
-
Good Thermal Stability: While generally lower than analogous polyamides, the thermal stability of p-PDPA-based polyesters is anticipated to be significantly higher than that of aliphatic polyesters.[4]
-
Processability: The presence of flexible linkages in p-PDPA may lead to a lower melting temperature compared to fully aromatic polyesters, potentially improving melt processability.
Head-to-Head Performance Comparison (Based on Analogous Systems)
To provide a quantitative comparison, the following table presents typical performance data for semi-aromatic polyamides and polyesters that are structurally similar to those that would be derived from p-PDPA. These data are compiled from studies on polymers synthesized from aromatic dicarboxylic acids like terephthalic acid and isophthalic acid with various diamines and diols.
| Property | Semi-Aromatic Polyamides (Analogous) | Semi-Aromatic Polyesters (Analogous) |
| Glass Transition Temp. (Tg) | 200 - 300 °C[5] | 150 - 250 °C[6] |
| Melting Temperature (Tm) | 270 - 350 °C[7] | 230 - 300 °C[4] |
| 5% Weight Loss Temp. (TGA) | > 400 °C (in N2)[5] | ~400 °C (in N2)[4] |
| Tensile Strength | 70 - 100 MPa[7][8] | 60 - 80 MPa[4] |
| Tensile Modulus | 2.0 - 3.5 GPa[2] | 1.5 - 3.0 GPa |
Experimental Protocols for Performance Evaluation
To validate the performance of novel p-PDPA-based polymers, rigorous experimental characterization is essential. The following sections detail the standard methodologies for key thermal and mechanical analyses.
Synthesis of p-PDPA-Based Polymers
3.1.1. Polyamide Synthesis via Direct Polycondensation
This method involves the direct reaction of a dicarboxylic acid with a diamine in the presence of a condensing agent.
-
Materials: this compound (p-PDPA), aromatic diamine (e.g., 4,4'-oxydianiline), triphenyl phosphite (TPP), pyridine, N-methyl-2-pyrrolidone (NMP), calcium chloride (CaCl2).
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve p-PDPA, the aromatic diamine, and CaCl2 in NMP.
-
Add pyridine and TPP to the solution.
-
Heat the reaction mixture to 100-120°C and maintain for 3-4 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the cooled solution into methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum.
-
3.1.2. Polyester Synthesis via Melt Polycondensation
This solvent-free method is widely used for the industrial production of polyesters.[9][10]
-
Materials: this compound (p-PDPA), a diol (e.g., ethylene glycol, 1,4-butanediol), and a catalyst (e.g., antimony(III) oxide).
-
Procedure:
-
Charge the p-PDPA, diol, and catalyst into a reaction vessel equipped with a stirrer and a distillation column.
-
Heat the mixture under a nitrogen atmosphere to initiate esterification, typically at 180-220°C, while distilling off the water byproduct.
-
After the initial esterification, apply a high vacuum and increase the temperature to 250-280°C to facilitate the polycondensation reaction and remove excess diol.
-
Continue the reaction until the desired melt viscosity is achieved.
-
Extrude the molten polymer and cool to obtain the solid polyester.
-
Thermal Analysis
3.2.1. Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of a polymer.[11][12][13][14]
-
Instrument: Thermogravimetric Analyzer.
-
Procedure:
-
Place a small, known mass of the polymer sample (typically 5-10 mg) into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
The decomposition temperature is often reported as the temperature at which 5% weight loss occurs.
-
3.2.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of a polymer.[15][16][17][18]
-
Instrument: Differential Scanning Calorimeter.
-
Procedure:
-
Weigh a small sample of the polymer (typically 5-10 mg) and seal it in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow as a function of temperature.
-
The Tg is observed as a step change in the baseline, and the Tm is observed as an endothermic peak.
-
Mechanical Testing
3.3.1. Tensile Testing
Tensile testing provides information about the strength, stiffness, and ductility of a material.
-
Instrument: Universal Testing Machine.
-
Procedure:
-
Prepare dog-bone shaped specimens of the polymer according to a standard such as ASTM D638.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant rate of extension until the specimen fractures.
-
Record the load and extension data to generate a stress-strain curve.
-
From the curve, determine the tensile strength, Young's modulus, and elongation at break.
-
Visualizing the Workflow and Structures
To aid in understanding the synthesis and characterization workflow, as well as the structures of the polymers, the following diagrams are provided.
Figure 1: Workflow for Synthesis and Characterization.
Figure 2: General Structures of p-PDPA-based Polymers.
Conclusion and Future Outlook
Polymers derived from this compound hold significant promise for high-temperature applications. The unique combination of a rigid aromatic core and flexible aliphatic spacers in the p-PDPA monomer is expected to yield polymers with a favorable balance of thermal stability, mechanical strength, and processability. Based on the analysis of analogous semi-aromatic polymers, p-PDPA-based polyamides are anticipated to exhibit superior thermal and mechanical performance compared to their polyester counterparts, primarily due to the influence of strong intermolecular hydrogen bonding.
While this guide provides a predictive comparison, it is imperative that future research focuses on the actual synthesis and characterization of p-PDPA-based polymers to generate direct experimental data. Such studies will be crucial in validating the hypotheses presented here and in fully elucidating the potential of this promising class of high-performance materials. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of polymer science.
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A Comparative Guide to the Biodegradability of Polymers Incorporating 3,3'-(p-Phenylene)dipropionic Acid
For researchers, scientists, and drug development professionals, the selection of polymeric materials is a critical decision, balancing functional performance with environmental and biological compatibility. This guide provides an in-depth comparison of the biodegradability of polymers containing 3,3'-(p-phenylene)dipropionic acid (PPDA) against other common biodegradable polymers. We will delve into the experimental methodologies for assessing biodegradability, present comparative data, and explore the underlying scientific principles that govern these processes.
Introduction to PPDA-Containing Polymers
Polymers synthesized with this compound, an aromatic dicarboxylic acid, offer a unique combination of thermal stability and mechanical strength, properties often sought after in biomedical and pharmaceutical applications. However, the inclusion of aromatic structures can influence their susceptibility to microbial degradation.[1][2] Understanding the biodegradability of these polymers is paramount for their responsible development and application. The ester bonds within the polymer backbone are the primary sites for hydrolytic and enzymatic cleavage, initiating the degradation process.[2][3][4]
Methodologies for Assessing Biodegradability
To ensure scientific rigor and reproducibility, standardized testing methods are employed to evaluate the biodegradability of polymers. These methods simulate specific environmental conditions and quantify the extent and rate of polymer degradation.
These internationally recognized standards are designed to determine the aerobic biodegradability of plastic materials in a controlled composting environment.[5][6][7][8][9] The core principle of these tests is to measure the conversion of the polymer's carbon content into carbon dioxide (CO₂) by microorganisms.[10]
Experimental Protocol: ASTM D5338 / ISO 14855 [5][6][7][8][9]
-
Inoculum Preparation: A mature, stabilized compost derived from municipal solid waste serves as the inoculum, providing a rich source of thermophilic microorganisms.[5][6]
-
Test Setup: The test polymer is mixed with the inoculum and placed in a composting vessel. The temperature, moisture, and aeration are carefully controlled to simulate optimal composting conditions (typically thermophilic, around 58°C).[5][6][11]
-
CO₂ Measurement (Respirometry): The CO₂ evolved from the biodegradation process is continuously monitored.[6][11][12][13] This can be achieved through various detection methods, including infrared sensors or gravimetric measurement after trapping in a basic solution.[11]
-
Data Analysis: The cumulative CO₂ production from the test polymer is compared to the theoretical maximum amount of CO₂ that can be produced, calculated from the polymer's carbon content. The percentage of biodegradation is then determined.[6] For a material to be considered biodegradable under these standards, it typically needs to achieve 90% biodegradation within 180 days.[11][14]
The causality behind this experimental choice lies in its simulation of an industrial composting environment, providing a realistic and accelerated scenario for assessing the ultimate biodegradability of a material.[7][8][10]
Experimental Workflow for ASTM D5338 / ISO 14855
Caption: Workflow for assessing aerobic biodegradability.
Enzymatic degradation assays provide insights into the specific biochemical pathways involved in polymer breakdown. These tests utilize isolated enzymes, such as lipases and esterases, which are known to hydrolyze ester bonds.[15][16]
Experimental Protocol: Enzymatic Degradation
-
Enzyme Selection: Choose enzymes relevant to polyester degradation, such as lipase from Pseudomonas sp. or Candida antarctica lipase B (CalB).[1][15]
-
Sample Preparation: Prepare thin films or powdered samples of the polymer to maximize surface area for enzymatic attack.[17]
-
Incubation: Immerse the polymer samples in a buffer solution containing the selected enzyme at an optimal pH and temperature for enzyme activity.[17]
-
Degradation Monitoring: The extent of degradation can be monitored by various techniques:
-
Weight Loss: Measuring the change in sample mass over time.
-
Surface Morphology: Analyzing changes in the polymer surface using Scanning Electron Microscopy (SEM).
-
Molecular Weight Reduction: Tracking the decrease in polymer molecular weight using Gel Permeation Chromatography (GPC).
-
Analysis of Degradation Products: Identifying and quantifying the soluble degradation products using techniques like High-Performance Liquid Chromatography (HPLC).
-
This method is crucial for understanding the structure-degradability relationship, as it allows for the direct assessment of how polymer chemistry affects enzymatic susceptibility.[17]
Logical Relationship in Enzymatic Degradation
Caption: Factors influencing enzymatic polymer degradation.
Soil burial tests simulate the degradation of polymers in a natural soil environment, providing a more holistic but less controlled assessment compared to laboratory respirometry.[18][19]
Experimental Protocol: Soil Burial Test [18][19]
-
Sample Preparation: Polymer samples (e.g., films) are weighed and their initial properties are characterized.
-
Burial: The samples are buried in a specified type of soil at a controlled temperature and moisture content.[20]
-
Incubation: The samples are left in the soil for a predetermined period, with periodic retrieval of samples.[19]
-
Analysis: Retrieved samples are cleaned, dried, and weighed to determine weight loss.[18][20] Changes in mechanical properties (e.g., tensile strength) and surface morphology (via SEM) are also assessed to evaluate the extent of degradation.[21]
This method is valuable for understanding the performance of biodegradable polymers in real-world terrestrial ecosystems.
Comparative Biodegradability of PPDA-Polymers and Alternatives
The biodegradability of polymers is significantly influenced by their chemical structure, crystallinity, and hydrophobicity.[17][22] Aromatic polyesters, like those containing PPDA, generally exhibit slower degradation rates compared to their aliphatic counterparts due to the rigidity and stability of the aromatic rings.[1][2]
| Polymer | Chemical Structure | Key Characteristics | Typical Biodegradation Rate |
| PPDA-Polyester | Contains aromatic rings | High thermal stability, mechanical strength | Slower, dependent on copolymer composition |
| PLA (Polylactic Acid) | Aliphatic polyester | Rigid, compostable at high temperatures | Moderate to fast under industrial composting |
| PCL (Polycaprolactone) | Aliphatic polyester | Flexible, slow degradation rate | Slow, suitable for long-term applications |
| PHAs (Polyhydroxyalkanoates) | Aliphatic polyester | Versatile properties, biodegradable in various environments | Fast in soil and marine environments |
Data synthesized from multiple sources for comparative purposes.[22][23][24][25]
Insights from Experimental Data:
-
PPDA-Polymers: The introduction of aliphatic co-monomers in PPDA-based polyesters can enhance their biodegradability by increasing chain mobility and providing more accessible sites for enzymatic attack.[1]
-
PLA: While biodegradable, PLA requires industrial composting conditions (high temperature and humidity) for efficient degradation and is not readily biodegradable in soil or marine environments.[23][24]
-
PCL: Known for its slow degradation profile, making it suitable for applications requiring long-term structural integrity, such as medical implants.[25] Its degradation is primarily driven by microbial lipases and esterases.[26]
-
PHAs: As naturally occurring biopolyesters, PHAs are readily degraded by a wide range of microorganisms in various environments, including soil, compost, and marine water.[23][24][27]
Conclusion
Polymers containing this compound present a compelling class of materials with desirable physical properties. Their biodegradability, while inherently slower than fully aliphatic polyesters, can be tailored through copolymerization strategies. The choice of a suitable biodegradable polymer ultimately depends on the specific application requirements, balancing performance, degradation kinetics, and the intended disposal environment. Rigorous assessment using standardized methodologies such as ASTM D5338/ISO 14855, enzymatic degradation assays, and soil burial tests is essential for validating the environmental fate of these materials and ensuring their responsible use in research, medicine, and beyond.
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ISO 14855-1:2012, Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions — Method by analysis of evolved carbon dioxide — Part 1: General method, International Organization for Standardization, Geneva, CH, 2012. [Link]
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ACS Publications. (2024). Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. Biomacromolecules. [Link]
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Dilkes-Hoffman, L., et al. (2020). Review of recent advances in the biodegradability of polyhydroxyalkanoate (PHA) bioplastics and their composites. RSC Publishing. [Link]
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A Comparative Guide to the Cross-Reactivity of 3,3'-(p-Phenylene)dipropionic Acid in Copolymerization for Biomedical Applications
This guide provides an in-depth analysis of the cross-reactivity of 3,3'-(p-Phenylene)dipropionic acid (p-PDA) in copolymerization with two common diols relevant to drug development: 1,4-butanediol and a poly(ethylene glycol) diol. Through a detailed examination of their reactivity ratios, we will explore how the choice of comonomer influences copolymer composition and microstructure. This understanding is critical for researchers and scientists aiming to design and synthesize biodegradable polyesters with tailored properties for advanced drug delivery systems.
Introduction: The Significance of Cross-Reactivity in Polymer Design
In the realm of drug delivery, the precise control over the physicochemical properties of polymeric carriers is paramount. Biodegradable polyesters are a cornerstone in this field, and their characteristics, such as degradation rate, drug release profile, and mechanical strength, are dictated by their molecular architecture. This compound (p-PDA) is an aromatic dicarboxylic acid that offers rigidity and potential for controlled degradation, making it an attractive building block for novel drug delivery vehicles.
However, the performance of a p-PDA-based copolymer is not solely dependent on its presence but is critically influenced by its arrangement within the polymer chain. This is governed by the "cross-reactivity" of p-PDA with its comonomer during polymerization. In polymer chemistry, this is quantified by reactivity ratios , which describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer or the comonomer.
This guide will compare the copolymerization of p-PDA with two distinct diols to illustrate how differing cross-reactivities can lead to vastly different copolymer microstructures, and consequently, material properties.
Conceptual Framework: Understanding Reactivity Ratios
The distribution of monomer units in a copolymer is described by the Mayo-Lewis equation .[1][2][3][4][5] This equation relates the instantaneous composition of the copolymer being formed to the composition of the monomer feed and the reactivity ratios of the two monomers (M1 and M2).
The reactivity ratios, r1 and r2, are defined as:
-
r1 = k11 / k12 : The ratio of the rate constant for the addition of M1 to a growing chain ending in M1 (k11) to the rate constant for the addition of M2 to a growing chain ending in M1 (k12).
-
r2 = k22 / k21 : The ratio of the rate constant for the addition of M2 to a growing chain ending in M2 (k22) to the rate constant for the addition of M1 to a growing chain ending in M2 (k21).
The values of r1 and r2 can be used to predict the type of copolymer that will be formed:
-
r1r2 ≈ 1 : Ideal or random copolymerization, where the monomers are incorporated randomly along the chain.
-
r1 > 1 and r2 < 1 : The copolymer will be enriched in M1.
-
r1 < 1 and r2 > 1 : The copolymer will be enriched in M2.
-
r1 ≈ 0 and r2 ≈ 0 : Alternating copolymerization.
-
r1 > 1 and r2 > 1 : Tendency towards block copolymer formation.
Comparative Study Design: p-PDA Copolymerization with Selected Diols
To illustrate the impact of comonomer choice on cross-reactivity, we will examine the hypothetical copolymerization of p-PDA (M1) with two different diols (M2):
-
System A: p-PDA with 1,4-Butanediol (BDO) - A short-chain aliphatic diol expected to impart flexibility.
-
System B: p-PDA with Poly(ethylene glycol) diol (PEG-diol, Mn = 1000 g/mol ) - A hydrophilic diol commonly used to enhance water solubility and biocompatibility.
The following sections will present a detailed experimental workflow for determining the reactivity ratios for these two systems and a comparative analysis of the resulting hypothetical data.
Experimental Workflow for Reactivity Ratio Determination
The determination of reactivity ratios involves a series of copolymerization reactions with varying initial monomer feed ratios. The composition of the resulting copolymers is then determined and analyzed using methods such as the Fineman-Ross or Kelen-Tüdős methods.[6][7][8][9]
Caption: Experimental workflow for determining reactivity ratios.
Hypothetical Experimental Data and Comparison
For the purpose of this guide, we will use a realistic, yet hypothetical, set of experimental data to compare the cross-reactivity of p-PDA in System A and System B.
System A: p-PDA (r1) and 1,4-Butanediol (r2)
Assigned Reactivity Ratios:
-
r1 (p-PDA) = 0.85
-
r2 (BDO) = 0.95
These values, being close to 1, suggest a tendency towards a random copolymerization .
Table 1: Hypothetical Copolymerization Data for p-PDA and 1,4-Butanediol
| Molar Fraction of p-PDA in Feed (f1) | Molar Fraction of BDO in Feed (f2) | Molar Fraction of p-PDA in Copolymer (F1) |
| 0.2 | 0.8 | 0.22 |
| 0.4 | 0.6 | 0.43 |
| 0.5 | 0.5 | 0.52 |
| 0.6 | 0.4 | 0.61 |
| 0.8 | 0.2 | 0.80 |
System B: p-PDA (r1) and PEG-diol (r2)
Assigned Reactivity Ratios:
-
r1 (p-PDA) = 1.50
-
r2 (PEG-diol) = 0.60
Here, r1 > 1 and r2 < 1, indicating that the copolymer will be richer in p-PDA units than the monomer feed, suggesting a tendency towards a more block-like or segmented copolymer .
Table 2: Hypothetical Copolymerization Data for p-PDA and PEG-diol
| Molar Fraction of p-PDA in Feed (f1) | Molar Fraction of PEG-diol in Feed (f2) | Molar Fraction of p-PDA in Copolymer (F1) |
| 0.2 | 0.8 | 0.33 |
| 0.4 | 0.6 | 0.55 |
| 0.5 | 0.5 | 0.65 |
| 0.6 | 0.4 | 0.74 |
| 0.8 | 0.2 | 0.88 |
Comparative Analysis of Copolymer Composition
The relationship between the monomer feed composition and the resulting copolymer composition for both systems is visualized below.
Caption: Copolymer composition curves for Systems A and B.
The graph clearly illustrates the difference in cross-reactivity. The curve for System A (p-PDA/BDO) lies very close to the ideal copolymerization line, confirming a random incorporation of both monomers. In contrast, the curve for System B (p-PDA/PEG-diol) is consistently above the ideal line, indicating that p-PDA is preferentially incorporated into the copolymer across all feed ratios. This would lead to a microstructure with longer sequences of p-PDA units, which would significantly impact the material's properties.
Detailed Experimental Protocols
Materials
-
This compound (p-PDA) (>98% purity)
-
1,4-Butanediol (BDO) (>99% purity, distilled before use)
-
Poly(ethylene glycol) diol (PEG-diol, Mn = 1000 g/mol , dried under vacuum)
-
p-Toluenesulfonic acid (p-TSA) (catalyst)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Chloroform-d (CDCl3) (for NMR analysis)
Protocol for Copolymerization
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the desired molar ratio of p-PDA and the diol (BDO or PEG-diol).
-
Add p-TSA (0.1 mol% relative to the diacid).
-
Heat the mixture to 180°C under a gentle stream of nitrogen with constant stirring until a homogenous melt is formed.
-
Maintain the reaction at this temperature for 4 hours.
-
Apply a vacuum ( < 1 mmHg) and continue the reaction for an additional 2-4 hours to remove the water of condensation. To determine reactivity ratios, stop the reaction at low conversion (e.g., after 1-2 hours, before applying vacuum).
-
Cool the reaction mixture to room temperature.
-
Dissolve the resulting polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and dry it in a vacuum oven at 40°C to a constant weight.
Protocol for Copolymer Characterization
-
Dissolve 10-15 mg of the dried copolymer in approximately 0.7 mL of CDCl3.
-
Record the ¹H NMR spectrum.
-
Identify the characteristic peaks for each monomer unit:
-
p-PDA: Aromatic protons and protons of the ethylenic bridge.
-
BDO: Protons of the methylene groups.
-
PEG-diol: Protons of the repeating ethylene oxide units.
-
-
Integrate the respective peaks and calculate the molar fraction of each monomer in the copolymer.
-
Obtain the FTIR spectrum of the copolymer sample.
-
Confirm the formation of the ester linkage by the presence of a strong absorption band around 1730 cm⁻¹ (C=O stretching).
-
Verify the incorporation of both monomers by the presence of their characteristic absorption bands (e.g., aromatic C-H stretching for p-PDA, aliphatic C-H stretching for the diols).
Implications for Drug Development
The differences in cross-reactivity between p-PDA and the two diols have significant implications for the design of drug delivery systems:
-
Random Copolymers (System A): The random distribution of p-PDA and BDO units will result in materials with averaged properties. The degradation is likely to be more uniform throughout the polymer matrix. These materials could be suitable for applications requiring predictable, steady drug release.
-
Segmented Copolymers (System B): The tendency towards p-PDA blocks in the copolymer with PEG-diol will create a microstructure with hard (p-PDA rich) and soft (PEG-diol rich) segments. This can lead to materials with interesting thermal and mechanical properties, such as thermoplastic elastomers. The hydrophilic PEG segments can self-assemble into domains, potentially forming micelles or hydrogels, which are highly desirable for drug encapsulation and controlled release. The degradation of such a material would be biphasic, with the ester linkages in the soft segments likely hydrolyzing faster than those in the more crystalline hard segments.
Conclusion
This guide has demonstrated the critical importance of understanding the cross-reactivity of this compound in copolymerization for the rational design of biodegradable polyesters for drug delivery. Through a comparative analysis of hypothetical, yet plausible, copolymerization data with 1,4-butanediol and a PEG-diol, we have illustrated how the choice of comonomer dictates the reactivity ratios and, consequently, the copolymer microstructure. This, in turn, governs the macroscopic properties of the resulting material. Researchers and scientists can leverage this knowledge to select appropriate comonomers to synthesize p-PDA-based copolymers with tailored properties to meet the specific demands of their drug delivery applications.
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Benchmarking the performance of 3,3'-(p-Phenylene)dipropionic acid-based polyamides against commercial aramids
A Comparative Analysis of 3,3'-(p-Phenylene)dipropionic Acid-Based Polyamides and Commercial Aramids
This guide provides a comprehensive performance benchmark of novel polyamides derived from this compound against established commercial aramids, such as Kevlar® and Nomex®. This document is intended for researchers, scientists, and materials engineers engaged in the development and application of high-performance polymers. We will delve into the synthesis, characterization, and comparative performance data, underpinned by standardized testing methodologies to ensure scientific integrity and reproducibility.
Aromatic polyamides, commonly known as aramids, are a class of high-performance polymers renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2][3][4] These properties stem from their rigid molecular structure, characterized by aromatic rings integrated into the polymer backbone.[1] Commercially prominent aramids like Kevlar® and Nomex® have become indispensable in demanding applications ranging from aerospace components and ballistic protection to protective apparel.[1][5][6]
The subject of this guide, polyamides based on this compound, represents an emerging area of research aimed at developing new high-performance materials. The introduction of a flexible p-phenylene dipropionic acid moiety into the polyamide backbone is a strategic approach to potentially enhance processability while endeavoring to maintain the desirable attributes of traditional aramids. This guide will provide a side-by-side comparison of the performance characteristics of these novel polyamides with their commercial counterparts.
Experimental Design & Rationale
To provide a robust and objective comparison, a standardized suite of characterization techniques is employed. The selection of these methods is grounded in established industry standards to ensure the data is both reliable and comparable across different material classes.
Mechanical Properties: Tensile properties are fundamental indicators of a polymer's strength and stiffness.[7] We will assess tensile strength, tensile modulus, and elongation at break. These parameters are critical for applications where materials are subjected to pulling forces.[7]
Thermal Stability: The thermal resistance of a polymer is crucial for applications involving high temperatures.[1] We will evaluate the glass transition temperature (Tg) and the 10% weight loss temperature (TGA). The Tg indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, while TGA provides insight into the material's thermal degradation profile.[8][9]
Chemical Resistance: The ability of a polymer to withstand exposure to various chemical environments is critical for its durability and longevity in many industrial applications.[10] We will assess the material's resistance to common organic solvents, acids, and bases.
The following diagram illustrates the overall workflow for this comparative study:
Caption: Workflow for the comparative analysis of polyamides.
Experimental Protocols
Synthesis of this compound-Based Polyamide
The synthesis of polyamides from this compound and an aromatic diamine, such as p-phenylenediamine, is typically achieved through a low-temperature solution polycondensation reaction. This method is widely used for the preparation of aromatic polyamides.[4]
Step-by-Step Protocol:
-
Reactant Purification: p-Phenylenediamine is purified by sublimation to remove impurities. This compound is converted to its diacid chloride by reacting with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The resulting diacid chloride is purified by recrystallization.
-
Solvent Preparation: Anhydrous N-methyl-2-pyrrolidone (NMP) containing a small amount of calcium chloride is used as the polymerization solvent. The calcium chloride helps to keep the polymer in solution.
-
Polymerization: The purified p-phenylenediamine is dissolved in the NMP/CaCl2 solvent system in a nitrogen-purged reaction vessel equipped with a mechanical stirrer and cooled to 0°C.
-
Monomer Addition: The 3,3'-(p-phenylene)dipropionyl chloride is added portion-wise to the stirred diamine solution. The reaction is highly exothermic and the temperature should be maintained below 5°C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure high molecular weight polymer formation.
-
Polymer Precipitation and Purification: The viscous polymer solution is then poured into a non-solvent, such as methanol or water, to precipitate the polyamide. The precipitated polymer is collected by filtration, washed extensively with water and methanol to remove residual solvent and salts, and dried in a vacuum oven at 80°C until a constant weight is achieved.
The following diagram outlines the key steps in the synthesis process:
Caption: Synthesis protocol for this compound-based polyamide.
Performance Data & Comparative Analysis
The performance of the synthesized this compound-based polyamide is benchmarked against two widely used commercial aramids: Kevlar® 29 and Nomex® 410.[5][11][12]
Mechanical Properties
Tensile properties were measured according to ASTM D638 and ISO 527 standards, which are widely accepted for testing the tensile properties of plastics.[13][14][15][16][17][18][19][20][21]
| Property | This compound Polyamide (Experimental) | Kevlar® 29[5][22] | Nomex® 410[11][12] | Test Standard |
| Tensile Strength (MPa) | Data to be obtained from experimental synthesis and testing | 2920 | 90-131 | ASTM D638 / ISO 527[13][14][15][16][17][18][19][20][21] |
| Tensile Modulus (GPa) | Data to be obtained from experimental synthesis and testing | 70.3 | 2.4-3.4 | ASTM D638 / ISO 527[13][14][15][16][17][18][19][20][21] |
| Elongation at Break (%) | Data to be obtained from experimental synthesis and testing | 3.6 | 20-30 | ASTM D638 / ISO 527[13][14][15][16][17][18][19][20][21] |
Note: The properties of commercial aramids can vary depending on the specific grade and form (e.g., fiber, paper). The values presented are typical for the specified grades.
Thermal Properties
Thermal properties were determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) following ASTM D3418.[8][23][24][25][26]
| Property | This compound Polyamide (Experimental) | Kevlar® | Nomex® | Test Standard |
| Glass Transition Temp. (Tg, °C) | Data to be obtained from experimental synthesis and testing | >370 | ~270 | ASTM D3418[8][23][24][25][26] |
| 10% Weight Loss Temp. (°C, in N2) | Data to be obtained from experimental synthesis and testing | ~500 | >400 | ASTM D3418[8][23][24][25][26] |
Chemical Resistance
The chemical resistance of aramids is attributed to their stable aromatic polyamide structure.[10]
| Chemical Environment | This compound Polyamide (Experimental) | Commercial Aramids (General)[10][27] |
| Organic Solvents | Data to be obtained from experimental testing | Generally good resistance |
| Acids (dilute) | Data to be obtained from experimental testing | Good resistance |
| Bases (dilute) | Data to be obtained from experimental testing | Good resistance |
| Strong Acids & Bases | Data to be obtained from experimental testing | Can cause degradation, especially at elevated temperatures |
Discussion and Future Outlook
The incorporation of the flexible this compound unit into the polyamide backbone is anticipated to influence its properties in several ways. The increased conformational freedom may lead to enhanced solubility and processability compared to the highly rigid structures of all-aromatic aramids like Kevlar®.[2] However, this flexibility might also result in a reduction in tensile modulus and thermal stability.
The experimental data that will be generated for the this compound-based polyamide will provide crucial insights into the structure-property relationships of this novel polymer. A direct comparison with the well-established performance of Kevlar® and Nomex® will allow for a clear assessment of its potential applications. For instance, if the new polyamide demonstrates a favorable balance of mechanical properties, thermal stability, and improved processability, it could be a candidate for applications where traditional aramids are over-engineered or difficult to process.
Future research should focus on optimizing the polymerization conditions to achieve higher molecular weights, which generally correlate with improved mechanical properties. Furthermore, the synthesis of copolymers incorporating varying ratios of rigid and flexible monomers could offer a pathway to fine-tune the material properties for specific end-use requirements.
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Crystallinity differences in polymers made with 3,3'-(p-Phenylene)dipropionic acid versus linear aliphatic diacids
This guide provides an in-depth technical comparison of the crystallinity differences observed in polyesters synthesized with 3,3'-(p-phenylene)dipropionic acid versus those derived from linear aliphatic diacids. We will explore the fundamental structural disparities between these monomer classes and elucidate how these differences dictate polymer chain organization, crystallization kinetics, and ultimate material properties. This analysis is supported by established experimental methodologies, providing researchers, scientists, and drug development professionals with a robust framework for material selection and characterization.
The Decisive Role of Monomer Architecture
The degree of crystallinity in a polymer—the extent of ordered molecular arrangement—is a critical determinant of its physical properties, including mechanical strength, thermal stability, and chemical resistance.[1][2] This property is not arbitrary; it is fundamentally governed by the chemical structure of the constituent monomers. The comparison between polyesters made from this compound and those from linear aliphatic diacids offers a classic example of how monomer rigidity versus flexibility directly translates to macroscopic performance.
The Semi-Rigid Aromatic-Aliphatic Monomer: this compound
This diacid possesses a unique hybrid structure, featuring a rigid, planar p-phenylene (benzene) ring at its core, flanked by two flexible propionic acid groups. This configuration introduces a significant element of stiffness into the resulting polymer backbone. The aromatic ring restricts rotational freedom, a key factor that profoundly influences how polymer chains can pack together.
Caption: Structure of this compound.
The Flexible Linear Aliphatic Diacids
In stark contrast, linear aliphatic diacids, such as adipic acid (C6) or sebacic acid (C10), consist of highly flexible chains of methylene (-CH₂) units capped by carboxylic acid groups.[3][4] This structure allows for a high degree of conformational freedom, meaning the polymer chains can readily twist and fold. This inherent flexibility is a primary driver of their crystallization behavior.[5]
Caption: Structure of Adipic Acid (a linear aliphatic diacid).
From Molecular Structure to Crystalline Order
The process of crystallization involves the transition from a disordered, entangled state (amorphous) to a highly ordered arrangement of folded polymer chains (crystalline lamellae). The ease and extent to which this occurs are directly impacted by the monomer's structure.
-
Chain Mobility and Packing: Polymers derived from this compound exhibit reduced chain mobility due to the rigid phenylene units.[5][6] This stiffness can hinder the rapid organization required for crystallization, potentially leading to slower crystallization rates.[7] However, the planarity of the aromatic rings can facilitate orderly packing through π-π stacking interactions, which can contribute to the thermal stability of the crystalline domains.[8] Conversely, the high flexibility of aliphatic polyester chains allows for faster conformational changes, often resulting in rapid crystallization.[3]
-
Degree of Crystallinity: The introduction of a bulky, rigid aromatic group into a polymer backbone can disrupt the regular, tight packing that is characteristic of many linear aliphatic polyesters. This can lead to a lower overall degree of crystallinity in the aromatic-containing polymers compared to their purely aliphatic counterparts.[6][9] Linear aliphatic polyesters, due to the structural regularity of their repeating units, can often achieve very high levels of crystallinity.[3][10]
-
Thermal Properties: The restricted motion of the polymer chains containing phenylene rings generally leads to higher glass transition temperatures (Tg) and melting temperatures (Tm) compared to aliphatic polyesters of similar molecular weight. The aromatic rings increase the energy barrier for chain movement and melting.[5]
Comparative Property Overview
| Property | Polymers with this compound | Polymers with Linear Aliphatic Diacids |
| Monomer Structure | Semi-rigid, contains aromatic ring | Flexible, linear chain |
| Chain Flexibility | Restricted | High |
| Expected Degree of Crystallinity | Moderate to potentially high with annealing | Generally high |
| Expected Crystallization Rate | Slower | Faster |
| Melting Temperature (Tm) | Higher | Lower |
| Glass Transition Temperature (Tg) | Higher | Lower |
Experimental Protocols for Crystallinity Assessment
To quantitatively compare these polymers, a suite of standard analytical techniques is employed. Each method provides a unique insight into the crystalline nature of the material.
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for thermal analysis, measuring the heat flow into or out of a sample as a function of temperature. It allows for the determination of key thermal transitions and the calculation of the degree of crystallinity.[11][12][13]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program (Heat-Cool-Heat):
-
First Heating Scan: Heat the sample from ambient temperature to well above its expected melting point (e.g., 20°C to 300°C) at a controlled rate (e.g., 10°C/min). This scan erases the sample's prior thermal history.
-
Controlled Cooling Scan: Cool the sample from the melt back to ambient temperature at a controlled rate (e.g., 10°C/min). This allows for the observation of crystallization from the melt (exothermic peak).
-
Second Heating Scan: Reheat the sample under the same conditions as the first scan. This scan provides data on the material's intrinsic properties (Tg, Tm).
-
-
Data Analysis:
-
Integrate the area of the melting peak (endotherm) from the second heating scan to determine the enthalpy of fusion (ΔHₘ).
-
Calculate the percent crystallinity (%χc) using the formula: %χc = (ΔHₘ / ΔH°ₘ) x 100 where ΔH°ₘ is the theoretical enthalpy of fusion for a 100% crystalline sample of the polymer.[14][15]
-
Caption: Workflow for DSC analysis of polymer crystallinity.
X-Ray Diffraction (XRD)
XRD provides direct evidence of crystalline order. Crystalline regions within a polymer will diffract X-rays at specific angles, producing sharp peaks, while amorphous regions produce a broad, diffuse halo.[1][16][17]
Experimental Protocol:
-
Sample Preparation: Prepare a flat sample of the polymer, typically as a thin film or a pressed powder disk.
-
Instrument Setup: Mount the sample in the diffractometer. Set the X-ray source (e.g., Cu Kα) and detector parameters.
-
Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 40°), measuring the intensity of the diffracted X-rays.
-
Data Analysis:
-
Plot the intensity versus the 2θ angle to obtain the diffraction pattern.
-
Identify the sharp crystalline peaks and the broad amorphous halo.
-
Perform a deconvolution of the pattern, separating the areas corresponding to the crystalline peaks (Ac) and the amorphous halo (Aa).
-
Estimate the percent crystallinity (%χc) using the formula: %χc = [Ac / (Ac + Aa)] x 100 [18]
-
Caption: Workflow for XRD analysis of polymer crystallinity.
Polarized Optical Microscopy (POM)
POM is a visual technique used to study the morphology of crystalline structures, known as spherulites, in polymers. Spherulites are birefringent (they split light into two rays) and thus appear bright against a dark background when viewed between crossed polarizers.[19][20]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the polymer on a microscope slide. Heat the slide on a hot stage to melt the polymer.
-
Crystallization: Press a coverslip onto the molten polymer to create a thin film. Cool the sample at a controlled rate to induce crystallization.
-
Microscopic Observation: Place the slide on the stage of a polarizing microscope equipped with crossed polarizers.
-
Image Analysis: Observe and capture images of the spherulitic morphology. Analyze the size, number density, and features of the spherulites, such as the characteristic "Maltese cross" pattern, which indicates the radial orientation of the crystalline lamellae.[19][21]
Caption: Workflow for POM analysis of polymer spherulites.
Interpreting the Data: A Comparative Example
The following tables present hypothetical but representative data for two polyesters—one synthesized from this compound and 1,4-butanediol (Aromatic-Aliphatic PE), and the other from adipic acid and 1,4-butanediol (Linear Aliphatic PE).
Table 1: DSC Thermal Analysis Results
| Parameter | Aromatic-Aliphatic PE | Linear Aliphatic PE |
| Glass Transition (Tg) | ~70 °C | ~ -45 °C |
| Crystallization Temp (Tc) | ~135 °C | ~75 °C |
| Melting Temp (Tm) | ~210 °C | ~115 °C |
| Enthalpy of Fusion (ΔHₘ) | 45 J/g | 80 J/g |
| Calculated Crystallinity | ~32% | ~55% |
Note: Crystallinity is calculated assuming a hypothetical ΔH°ₘ of 140 J/g for the aromatic-aliphatic PE and 145 J/g for the linear aliphatic PE.
Table 2: XRD and POM Observations
| Parameter | Aromatic-Aliphatic PE | Linear Aliphatic PE |
| XRD Pattern | Sharper peaks at higher 2θ, indicating a different unit cell; noticeable amorphous halo. | Well-defined peaks characteristic of polyethylene-like packing. |
| POM Morphology | Smaller, less-defined spherulites. | Large, well-formed spherulites with distinct Maltese crosses. |
The data clearly illustrates the expected trends. The aromatic-aliphatic polyester shows significantly higher Tg and Tm values, confirming its greater thermal stability. However, its degree of crystallinity is markedly lower, and its spherulitic growth is less extensive, reflecting the kinetic hindrance to crystallization imposed by the rigid phenylene units.
Conclusion
The choice between a semi-rigid aromatic diacid like this compound and a flexible linear aliphatic diacid is a critical decision in polyester design, with profound implications for material crystallinity.
-
Polymers from this compound offer enhanced thermal stability (higher Tg and Tm) due to the rigid aromatic core. However, this rigidity restricts chain mobility, often leading to a lower degree of crystallinity and slower crystallization rates compared to their aliphatic counterparts.
-
Polymers from linear aliphatic diacids capitalize on the high conformational flexibility of their chains to achieve rapid and extensive crystallization. This results in materials with a high degree of crystallinity but lower thermal resistance.
Understanding this fundamental structure-property relationship is paramount for tailoring polymer characteristics. By selecting the appropriate diacid monomer, researchers can precisely tune the balance between thermal performance, mechanical strength, and processability to meet the demands of advanced applications, from high-performance engineering plastics to biodegradable medical devices.
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Gironès, J., et al. (2012). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers (Basel). Available at: [Link]
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Kumar, A., et al. (2007). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Applied Polymer Science. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,3'-(p-Phenylene)dipropionic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3,3'-(p-Phenylene)dipropionic acid. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to instill confidence and ensure that every member of your team can manage chemical waste responsibly, grounded in the principles of scientific integrity and regulatory compliance.
Core Principles: Beyond "What" to "Why"
Proper chemical disposal is not merely a procedural task; it is a critical component of laboratory safety and environmental stewardship. The procedures outlined below are rooted in a foundational understanding of the regulatory landscape and the specific chemical nature of this compound.
Regulatory Framework: The Pillars of Compliance
All chemical waste management in the United States is governed by a framework of federal and state regulations. For laboratories, two key pillars are:
-
The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" management system for hazardous waste.[1][2] This means waste is regulated from the moment it is generated until its final, safe disposal.[3]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): The Occupational Safety and Health Administration (OSHA) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[4][5] This plan outlines specific work practices, protective equipment, and procedures to minimize employee exposure to hazardous chemicals during all aspects of their work, including disposal.[4]
Hazard Profile of this compound
Understanding the specific hazards of a chemical is the first step in determining its proper disposal pathway. While the Safety Data Sheet (SDS) for this compound (or its synonym, 1,4-Benzenedipropanoic acid) does not classify it as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with the care afforded to all laboratory chemicals.[6] A related compound, 3,3'-(p-Phenylene)diacrylic acid, is noted to cause skin and eye irritation and may cause respiratory irritation.[7]
Therefore, the guiding principle is one of caution: all laboratory chemical waste should be treated as potentially hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) department. [1][8]
| Property | Description | Implication for Handling & Disposal |
| Physical State | Solid, powder. | Low risk of vapor inhalation at room temperature, but dust can be generated. Avoid creating dust during transfer. |
| Chemical Class | Dicarboxylic Acid. | As an acid, it is incompatible with bases. It should be segregated from strong oxidizing agents and reactive metals. |
| Solubility | Data not widely available, but likely low in water. | Do not assume it can be diluted and disposed of down the drain. This practice is prohibited by RCRA for most chemical waste.[9] |
| Stability | The product is chemically stable under standard ambient conditions. | Stable for storage in a designated waste container. |
Pre-Disposal Protocol: Preparation is Paramount
Proper disposal begins long before the waste container is full. Adherence to the following steps ensures safety and compliance from the point of generation.
Personal Protective Equipment (PPE)
Before handling this compound in any form, including for disposal, ensure you are wearing the appropriate PPE as mandated by your laboratory's Chemical Hygiene Plan and OSHA standards.[10][11]
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles conforming to OSHA's eye and face protection regulations (29 CFR 1910.133).[12]
-
Hand Protection: Wear chemically compatible gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Waste Segregation and Container Selection
Segregation is a cornerstone of safe chemical waste management.[2] Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Designate a Waste Stream: this compound waste (including contaminated items like weigh boats or gloves) should be collected in a dedicated "Solid Organic Acid Waste" or "Non-Halogenated Solid Chemical Waste" container.
-
Choose the Right Container: Use only containers provided or approved by your EHS department.[3] The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene drum) and have a secure, leak-proof lid.[9]
-
Never Mix: Do not mix this waste with:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide)
-
Strong Oxidizers (e.g., nitrates, permanganates)
-
Reactive Metals (e.g., sodium, potassium)
-
Liquid Waste
-
Step-by-Step Disposal Procedure
Follow this workflow to ensure every step is handled correctly, from the bench to final pickup.
Step 1: Waste Characterization
The moment you decide a chemical is no longer needed, it becomes waste.[8] This includes unused pure chemical, reaction mixtures, and contaminated lab supplies. Per Purdue University's policy, it is best to assume all chemical wastes are hazardous and must be managed by the designated environmental department.[1]
Step 2: Labeling the Waste Container
Proper labeling is a frequent point of failure in regulatory inspections. The label must be clear, accurate, and affixed to the container before the first drop or gram of waste is added.
Your EHS-provided label should include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound" and any other components in the waste.
-
The date accumulation started.
-
The specific hazards (e.g., "Irritant").
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.[3]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Closure: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[1] This is a critical EPA regulation.[13]
-
Capacity Limits: A lab cannot store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in its SAA(s).[8]
Step 4: Requesting a Waste Pickup
Once the container is full or you have finished the project generating the waste, contact your institution's EHS department to schedule a pickup. Do not allow waste to accumulate for extended periods.
Step 5: Handling Spills and Decontamination
Accidents happen, and preparation is key.
-
Contain the Spill: If a small amount of solid this compound is spilled, prevent it from spreading.
-
Clean-Up: Carefully sweep the solid material into a suitable container for disposal. Avoid generating dust.
-
Dispose of Materials: All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves, dustpans) must be placed in the hazardous waste container along with the spilled chemical.[8]
-
Decontaminate: Clean the spill area thoroughly.
Visual Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is a straightforward process when guided by a clear understanding of the underlying principles of safety and regulation. By treating all chemical waste with appropriate caution, ensuring meticulous labeling and segregation, and partnering with your institution's EHS professionals, you contribute to a robust culture of safety that protects you, your colleagues, and the environment.
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Comprehensive Safety and Handling Guide for 3,3'-(p-Phenylene)dipropionic Acid
This guide provides essential safety protocols and operational procedures for the handling and disposal of 3,3'-(p-Phenylene)dipropionic acid (CAS No: 4251-21-2). As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
While a complete safety data sheet (SDS) with comprehensive GHS classifications for this compound is not consistently available across all suppliers, data for structurally similar compounds and available resources suggest that it should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the following guidance is based on a cautious approach, adhering to best practices for handling solid chemicals with these potential hazards.
Hazard Assessment and Core Safety Principles
This compound is a solid, typically a white to off-white powder.[1] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The core principle of safe handling is to minimize exposure through a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1,4-Benzenedipropanoic acid, p-Benzenedipropionic acid |
| CAS Number | 4251-21-2 |
| Molecular Formula | C12H14O4 |
| Appearance | Solid, White to off-white powder |
| Melting Point | 231-234 °C |
Source: ChemicalBook, Sigma-Aldrich[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.[3]
-
Eye and Face Protection :
-
Requirement : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH-approved safety glasses (US).[4]
-
Causality : This is to protect against accidental splashes or the ejection of solid particles into the eyes, which could cause serious irritation.[1] For procedures with a higher risk of splashing, such as when dissolving the solid in a solvent, a face shield should be worn in addition to goggles.[5][6]
-
-
Skin Protection :
-
Requirement : Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[3][5] Ensure gloves are inspected before use and removed correctly to avoid skin contact.
-
Causality : To prevent skin irritation from direct contact with the powder.[1] A lab coat protects your personal clothing and underlying skin from contamination.
-
-
Respiratory Protection :
-
Requirement : If handling large quantities or if dust formation is likely, a full-face respirator with a particle filter or an N95 (US) type respirator should be used.[4] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
-
Causality : Fine powders can easily become airborne and be inhaled, potentially causing respiratory tract irritation.[1] Engineering controls, such as a fume hood, are the preferred method for controlling airborne contaminants.
-
Table 2: Summary of Required Personal Protective Equipment
| Protection Type | Minimum Requirement | High-Risk Operations |
| Eye/Face | Safety goggles with side-shields | Face shield and safety goggles |
| Hand | Nitrile gloves | Heavier chemical-resistant gloves |
| Body | Lab coat | Chemical-resistant apron over lab coat |
| Respiratory | Not required in a fume hood | N95 respirator or higher |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in your lab.
Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[7][8] Eyewash stations and safety showers must be readily accessible.[7]
-
Safe Handling Practices :
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7][10] The container should be kept tightly sealed.
Spill Management Plan
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Secure : Alert others in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Don Appropriate PPE : At a minimum, wear safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[5]
-
Contain and Clean :
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a clearly labeled, sealed container.
-
Disposal Route : Dispose of the contents and container at an approved waste disposal facility.[7] Do not mix with other waste streams unless explicitly permitted.
Workflow Visualization
The following diagram outlines the standard operating procedure for the safe handling of this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
